Cecropin-B
Description
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Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWLRKLGKKIERIGQHTRDASIQVLGIAQQAANVAATAR |
Origin of Product |
United States |
Foundational & Exploratory
Cecropin-B: A Technical Guide to its Discovery, Origin, and Mechanism in Hyalophora cecropia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin-B, a potent antimicrobial peptide (AMP) first isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, represents a cornerstone in the study of insect innate immunity.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and molecular biology of this compound. It details the inducible nature of its synthesis within the fat body following septic injury and elucidates the key signaling pathways responsible for its gene expression.[3][4] Furthermore, this document presents quantitative data on its broad-spectrum antimicrobial activity, outlines detailed experimental protocols for its study, and provides visual representations of its induction and processing pathways. This guide is intended to serve as a valuable resource for researchers in the fields of immunology, microbiology, and drug development.
Discovery and Origin
This compound was first identified as part of a potent, inducible antibacterial activity in the hemolymph of Hyalophora cecropia pupae following the injection of live bacteria.[5] This immune response is characterized by the de novo synthesis of a suite of antimicrobial proteins, with cecropins being a major component.[1][2] this compound is specifically synthesized in the fat body, an organ analogous to the mammalian liver, and is then secreted into the hemolymph to combat systemic infections.[4]
The induction of this compound is a hallmark of the insect's innate immune system, a rapid and non-specific defense mechanism against invading pathogens.[6] Notably, the expression of the this compound gene is primarily triggered by components of Gram-negative bacterial cell walls.[6]
Molecular Biology and Synthesis
Molecular cloning and sequencing studies have revealed that this compound is initially synthesized as a 62-amino acid precursor protein.[7] This prepropeptide undergoes post-translational processing to yield the mature, biologically active 35-amino acid peptide.[7]
The gene encoding this compound has been characterized and shown to contain a single intron.[5] Its expression is regulated by conserved immune signaling pathways, primarily the Immune deficiency (Imd) pathway, which is activated by peptidoglycan from Gram-negative bacteria.[3][8] There is also evidence suggesting input from the Toll pathway, indicating a complex regulatory network.[1]
Quantitative Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a broad spectrum of microorganisms, with a notable efficacy against Gram-negative bacteria. Its primary mechanism of action involves the disruption of bacterial cell membranes. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Escherichia coli | ATCC 25922 | 0.4 - 1.6 | 1.56 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.4 | - | [1] |
| Bacillus subtilis | ATCC 6633 | 3.12 | 0.8 | [1] |
| Micrococcus luteus | NCIMB 8166 | 1.56 | 0.4 | [1] |
| Enterococcus faecalis | NCTC115 | >100 | >26 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.
Experimental Protocols
Isolation and Purification of this compound from Hyalophora cecropia Hemolymph
This protocol describes the initial steps for enriching and purifying cecropins from the hemolymph of immunized pupae.
Materials:
-
Hyalophora cecropia pupae
-
Live, non-pathogenic bacteria (e.g., Enterobacter cloacae)
-
Sterile insect saline
-
Cation-exchange chromatography column (e.g., CM-Sepharose)
-
Dialysis tubing
-
Spectrophotometer
Procedure:
-
Immunization: Inject diapausing pupae with a sublethal dose of live bacteria suspended in sterile insect saline.
-
Hemolymph Collection: After an appropriate incubation period (e.g., 7 days), bleed the pupae into a chilled tube containing a few crystals of phenylthiourea to prevent melanization.
-
Cell Removal: Centrifuge the hemolymph at low speed to pellet the hemocytes.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve a final saturation of 40-80%. Stir at 4°C for at least one hour.
-
Protein Precipitation: Centrifuge to collect the precipitated proteins.
-
Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against a low ionic strength buffer (e.g., 0.05 M ammonium acetate, pH 5.0).
-
Cation-Exchange Chromatography: Apply the dialyzed sample to a cation-exchange column equilibrated with the dialysis buffer. Elute the bound proteins with a linear salt gradient (e.g., 0.05 M to 1 M ammonium acetate).
-
Fraction Analysis: Collect fractions and monitor the protein content by measuring absorbance at 280 nm.
-
Antibacterial Assay: Test the fractions for antibacterial activity using an agar (B569324) diffusion assay against a sensitive bacterial strain (e.g., E. coli).
-
Further Purification: Pool the active fractions and subject them to further purification steps such as reverse-phase HPLC to isolate this compound.
Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of this compound.
Materials:
-
Lyophilized this compound
-
Sterile cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer (microplate reader)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound solution
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strain of interest
-
Sterile swabs
-
Sterile well borer or pipette tip
Procedure:
-
Plate Inoculation: Uniformly spread a standardized bacterial inoculum onto the surface of an MHA plate using a sterile swab.
-
Well Creation: Create wells in the agar using a sterile borer or the wide end of a sterile pipette tip.
-
Sample Application: Add a known volume of the this compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Molecular Cloning of the this compound Gene
This protocol outlines the general steps for cloning the this compound gene from Hyalophora cecropia fat body tissue.
Materials:
-
Immunized Hyalophora cecropia larvae or pupae
-
Fat body tissue
-
Total RNA extraction kit
-
Reverse transcriptase
-
Oligo(dT) primers
-
PCR primers specific for the this compound gene
-
Taq DNA polymerase
-
Cloning vector (e.g., pGEM-T Easy)
-
Competent E. coli cells
-
LB agar plates with appropriate selection agent
Procedure:
-
Fat Body Dissection: Dissect the fat body from immunized larvae or pupae and immediately freeze it in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the fat body tissue using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: Amplify the this compound coding sequence from the cDNA using specific primers. The primers should be designed based on the known this compound mRNA sequence and include restriction sites for cloning.
-
Gel Electrophoresis and Purification: Run the PCR product on an agarose (B213101) gel and purify the band of the expected size.
-
Ligation: Ligate the purified PCR product into a suitable cloning vector.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Screening: Plate the transformed cells on selective media and screen the resulting colonies for the presence of the insert by colony PCR or restriction digest.
-
Sequencing: Sequence the positive clones to confirm the identity of the this compound gene.
Immune Signaling Pathway for this compound Induction
The induction of this compound expression in Hyalophora cecropia is primarily mediated by the Immune deficiency (Imd) signaling pathway, which is activated by the diaminopimelic acid (DAP)-type peptidoglycan found in the cell walls of Gram-negative bacteria.[3][8] This pathway culminates in the activation of a nuclear factor-kappa B (NF-κB)-like transcription factor, which binds to specific response elements in the promoter region of the this compound gene, thereby initiating its transcription.[4]
Conclusion
This compound from Hyalophora cecropia has been a seminal discovery in the field of innate immunity. Its potent and broad-spectrum antimicrobial activity, coupled with a well-characterized mechanism of action, continues to make it a subject of intense research. This technical guide has provided an in-depth overview of its discovery, origin, and the molecular mechanisms governing its synthesis and activity. The detailed experimental protocols and visual representations of key pathways are intended to facilitate further research into this and other antimicrobial peptides, with the ultimate goal of developing novel therapeutic agents to combat infectious diseases.
References
- 1. Cecropins contribute to Drosophila host defense against a subset of fungal and Gram-negative bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Transcription of immune genes in the giant silkmoth, Hyalophora cecropia, is augmented by H2O2 and diminished by thiol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of the gene for cecropin B, an antibacterial immune protein from Hyalophora cecropia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cecropin B - Echelon Biosciences [echelon-inc.com]
- 7. Molecular cloning, cDNA sequencing, and chemical synthesis of cecropin B from Hyalophora cecropia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Drosophila IMD pathway in the activation of the humoral immune response - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin-B: A Technical Guide to its Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antimicrobial peptide Cecropin-B, focusing on its primary amino acid sequence, three-dimensional structure, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.
Primary Amino Acid Sequence
This compound, originally isolated from the hemolymph of the Cecropia moth (Hyalophora cecropia), is a cationic peptide renowned for its potent antimicrobial activity, particularly against Gram-negative bacteria. The primary structure consists of 35 amino acid residues with a C-terminal amidation, a modification known to enhance its bactericidal efficacy.[1]
The sequence is characterized by a high content of basic (positively charged) and hydrophobic amino acids, which is crucial for its interaction with and disruption of bacterial cell membranes.
Table 1: Primary Amino Acid Sequence of this compound
| Representation | Sequence |
| 1-Letter Code | KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH2 |
| 3-Letter Code | Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-NH2 |
Molecular and Structural Characteristics
The structure of this compound is fundamental to its biological function. It adopts a distinct conformation that facilitates its interaction with and disruption of microbial cell membranes.
Secondary Structure
Circular dichroism (CD) spectroscopy has been instrumental in elucidating the secondary structure of this compound.[2] In aqueous solutions, the peptide exists in a largely random coil conformation. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or liposomes, it undergoes a conformational change to form a predominantly α-helical structure.[2]
The structure is composed of two α-helical segments connected by a flexible hinge region:
-
N-terminal amphipathic helix: This region is characterized by the segregation of positively charged and hydrophobic residues on opposite faces of the helix, facilitating its interaction with the negatively charged bacterial membrane.
-
C-terminal hydrophobic helix: This segment is primarily composed of nonpolar residues and is believed to play a role in penetrating the hydrophobic core of the lipid bilayer.[1]
-
Hinge Region: A Gly-Pro sequence provides flexibility, allowing the two helices to orient optimally for membrane insertion and disruption.[1]
Tertiary Structure
The tertiary structure of this compound is largely defined by the arrangement of its two α-helical domains. While a globular tertiary structure in the classical sense is not characteristic of such peptides, its overall three-dimensional shape in a membrane-bound state is critical for its activity. Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in determining the solution and membrane-bound conformations of cecropins.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Peptide Synthesis and Purification
This compound can be produced through either recombinant expression in bacterial systems or by solid-phase peptide synthesis (SPPS).
Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (coupling reagents)
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF) (deprotection solution)
-
Dichloromethane (DCM)
-
DMF
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH) in DMF with DIC and Oxyma Pure. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours. Monitor the reaction using a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
Table 2: Quantitative Data for this compound Synthesis and Characterization
| Parameter | Value |
| Molecular Weight (Monoisotopic) | 3832.29 Da |
| Purity (RP-HPLC) | >95% |
| Appearance | White lyophilized powder |
Structural Analysis
Protocol 3.2.1: Secondary Structure Determination by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified this compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Membrane-mimicking solvent (e.g., 30 mM SDS or trifluoroethanol)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in phosphate buffer. Prepare samples for analysis by diluting the stock solution to a final concentration of 50-100 µM in either phosphate buffer alone or in the membrane-mimicking solvent.
-
Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm. Use a quartz cuvette with a path length of 0.1 cm.
-
Data Acquisition: Record the CD spectra of the this compound samples at room temperature. Collect a baseline spectrum of the buffer or solvent alone and subtract it from the peptide spectra.
-
Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectra for characteristic α-helical signals (negative bands at ~208 and ~222 nm and a positive band at ~193 nm). Use deconvolution software to estimate the percentage of α-helical, β-sheet, and random coil content.
Antimicrobial Activity Assays
Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Purified this compound
-
Bacterial strain of interest (e.g., Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium into MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed. The optical density at 600 nm (OD600) can also be measured to quantify bacterial growth.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound involves the direct disruption of bacterial cell membranes. This process does not typically involve a classical signaling pathway with intracellular messengers. Instead, it is a physical process of membrane permeabilization.
Logical Workflow of this compound's Antimicrobial Action:
Caption: Logical workflow of this compound's interaction with a Gram-negative bacterial cell.
The positively charged N-terminus of this compound initially interacts electrostatically with the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS layer, leading to membrane destabilization and the formation of transient pores. The peptide then translocates across the outer membrane and interacts with the inner cytoplasmic membrane. The amphipathic nature of the peptide allows it to insert into the lipid bilayer, forming ion channels or pores. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound remains a subject of significant interest in the scientific community due to its potent and broad-spectrum antimicrobial properties. Its well-defined primary sequence and structure-function relationship make it an excellent model for studying antimicrobial peptide action and a promising candidate for the development of novel anti-infective therapeutics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the activity of this compound and its analogues. Further research into its mechanism of action and potential for in vivo applications is crucial for translating its therapeutic potential into clinical practice.
References
A Technical Guide to the Mechanism of Action of Cecropin-B Against Gram-Negative Bacteria
Executive Summary
Cecropin-B, a potent cationic antimicrobial peptide (AMP) originally isolated from the silk moth Hyalophora cecropia, represents a promising class of therapeutics against multidrug-resistant Gram-negative bacteria.[1][2] Its efficacy stems from a multi-step, membrane-centric mechanism that differs fundamentally from traditional antibiotics, making it less susceptible to common bacterial resistance pathways.[1] This guide provides an in-depth analysis of the molecular interactions, biophysical consequences, and key experimental methodologies used to elucidate the bactericidal action of this compound. The core mechanism involves an initial electrostatic attraction to the bacterial outer membrane, followed by membrane permeabilization and the formation of transmembrane pores or channels in the inner membrane, leading to rapid cell death.[1][3]
Molecular Profile of this compound
This compound is a 35- to 37-residue peptide characterized by a distinct structural motif essential for its function.[1][3] Its structure is predominantly an α-helix-break-helix motif, featuring an amphipathic N-terminal helix and a hydrophobic C-terminal helix, connected by a flexible hinge region.[3][4] This amphipathic nature is crucial for its interaction with and disruption of lipid membranes.[2][5]
Key biophysical properties contributing to its potent activity include a strong net positive charge (typically +7 at neutral pH) and C-terminal amidation, which enhances its stability and antibacterial effect.[3][6] The cationic nature drives the initial targeting of negatively charged bacterial surfaces, while the hydrophobicity of the C-terminus facilitates insertion into the lipid bilayer.[3]
The Multi-Stage Mechanism of Action
The bactericidal activity of this compound against Gram-negative bacteria is a rapid, concentration-dependent process that can be dissected into four primary stages.[1]
Stage 1: Electrostatic Attraction and Outer Membrane Binding
The process begins with a strong electrostatic attraction. The positively charged N-terminal domain of this compound is drawn to the dense anionic surface of the Gram-negative outer membrane.[1][7] This surface is rich in lipopolysaccharide (LPS), a major structural component that serves as the primary binding site.[4][8] this compound specifically interacts with the negatively charged phosphate (B84403) groups of the Lipid A moiety of LPS, effectively docking the peptide onto the bacterial surface.[9] This binding can neutralize and disaggregate LPS assemblies, which is a critical first step in destabilizing the outer membrane.[4][7]
Stage 2: Outer Membrane Permeabilization and Translocation
Following initial binding, this compound permeabilizes the outer membrane to gain access to the periplasm. This process is often described as a "self-promoted uptake" mechanism.[8] Unlike molecules that require specific protein channels, this compound acts directly on the lipid architecture. It disrupts the divalent cation bridges that stabilize the LPS layer, creating transient gaps or pores through which it passes.[8] This action resembles that of a cationic detergent, destabilizing the membrane structure sufficiently for its own translocation.[8]
Stage 3: Inner Membrane Interaction and Pore Formation
The lethal action of this compound occurs at the inner cytoplasmic membrane. After crossing the periplasmic space, the peptide interacts with the anionic phospholipids (B1166683) (e.g., phosphatidylglycerol) of the inner membrane. This interaction triggers a conformational change in the peptide, promoting its insertion into the hydrophobic core of the lipid bilayer.[1][10] Several models have been proposed to describe the subsequent membrane disruption, with the Toroidal Pore and Carpet models being the most widely supported for cecropins.[3][11]
-
Toroidal Pore Model: Inserted this compound peptides induce significant local curvature, forcing the lipid monolayers to bend continuously through the pore. The resulting aqueous channel is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipids.[1][11]
-
Carpet-like Model: Peptides accumulate on the membrane surface, oriented parallel to the lipid bilayer. Once a critical threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing catastrophic loss of membrane integrity.[3][11]
Evidence suggests the precise mechanism can depend on factors such as peptide concentration and the specific lipid composition of the target membrane.[1]
Stage 4: Dissipation of Ion Gradients and Cell Death
The formation of these pores or the detergent-like disruption of the inner membrane leads to a rapid and irreversible collapse of the cell's electrochemical gradients.[12] This includes the leakage of vital ions (K+, Na+) and the dissipation of the proton motive force, which is essential for ATP synthesis and other critical cellular processes. The loss of membrane integrity also allows the influx of water and the efflux of essential metabolites and cytoplasmic components, culminating in rapid cell lysis and death.[5]
Quantitative Data Summary
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit visible bacterial growth.
| Parameter | Value | Organism(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | 2 - 16 µg/mL | Haemophilus parasuis (15 reference strains and 5 clinical isolates) | [3] |
| Minimum Inhibitory Concentration (MIC) | 0.5 - 16 µg/mL | Various Gram-negative strains | [13] |
| Bactericidal Time | < 20 minutes | Haemophilus parasuis | [3] |
| Property | Description | Reference |
| Amino Acid Residues | 35-37 | [1][3] |
| Net Charge (pH 7.0) | +7 | [6] |
| Structure | Amphipathic N-terminal α-helix, hydrophobic C-terminal α-helix, linked by a hinge. | [3][4] |
| C-Terminus | Amidated, enhancing activity. | [3] |
Key Experimental Methodologies
Elucidating the mechanism of this compound relies on specific assays that measure its effects on bacterial membrane integrity.
Outer Membrane Permeabilization: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay
This assay is widely used to measure the disruption of the Gram-negative outer membrane.[14][15]
-
Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and exhibits weak fluorescence in aqueous environments. When the outer membrane's permeability barrier is compromised by an agent like this compound, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.[16][17]
-
Reagents:
-
HEPES buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.4)
-
Bacterial suspension (grown to mid-log phase, washed, and resuspended in buffer to OD₆₀₀ ≈ 0.5)
-
NPN stock solution (e.g., 0.5 mM in acetone)
-
This compound solution of desired concentration
-
-
Protocol Outline:
-
Preparation: Grow bacterial cells to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). Harvest cells by centrifugation and wash with HEPES buffer.[17][18] Resuspend the cell pellet in HEPES buffer to a final OD₆₀₀ of 0.5.[18]
-
Measurement: Transfer the cell suspension to a quartz cuvette. Place the cuvette in a fluorometer with excitation set to 350 nm and emission to 420 nm.[17][18]
-
Baseline: Record the initial background fluorescence of the cell suspension.
-
NPN Addition: Add NPN to the cuvette to a final concentration of 10-20 µM and mix gently. Record the stable baseline fluorescence.[17][18]
-
Peptide Addition: Add this compound to the desired final concentration, mix, and immediately begin recording the change in fluorescence over time.[18]
-
Analysis: The increase in fluorescence intensity is directly proportional to the degree of outer membrane permeabilization.[15]
-
Inner (Cytoplasmic) Membrane Permeabilization: SYTOX Green Uptake Assay
This assay assesses the integrity of the inner cytoplasmic membrane.[19][20]
-
Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact cytoplasmic membrane of live bacteria.[19][21] Upon permeabilization of the inner membrane, the dye enters the cell, binds to intracellular DNA, and exhibits a >500-fold enhancement in fluorescence.[20][21] The resulting green fluorescence is a direct indicator of membrane compromise and cell death.[22]
-
Reagents:
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Bacterial suspension (prepared as in 5.1)
-
SYTOX Green stock solution (e.g., 5 mM in DMSO, diluted for use)
-
This compound solution of desired concentration
-
-
Protocol Outline:
-
Preparation: Prepare the bacterial suspension as described for the NPN assay.
-
Reaction Setup: In a 96-well black microplate or fluorometer cuvette, combine the bacterial suspension with SYTOX Green to a final concentration of ~1-5 µM.
-
Peptide Addition: Add this compound to the desired final concentrations. Include a negative control (no peptide) and a positive control (e.g., heat-killed cells).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 5-30 minutes).[20]
-
Measurement: Measure the fluorescence using a microplate reader or fluorometer with excitation around 488 nm and emission around 523 nm.[20][21]
-
Analysis: The increase in fluorescence intensity correlates with the number of cells whose inner membranes have been permeabilized.
-
Visualizations of Key Processes
Diagram 1: Overall Mechanism of this compound Action
Caption: Sequential stages of this compound's action against a Gram-negative bacterium.
Diagram 2: Experimental Workflow for NPN Uptake Assay
Caption: Workflow for assessing outer membrane permeabilization using the NPN uptake assay.
Diagram 3: Comparison of Membrane Pore Formation Models
Caption: Key characteristics of the Toroidal Pore and Carpet-like disruption models.
Conclusion
This compound employs a sophisticated, multi-stage mechanism to execute its potent bactericidal activity against Gram-negative pathogens. By targeting the fundamental structure of the bacterial membranes, starting with the outer LPS layer and culminating in the disruption of the inner cytoplasmic membrane, it circumvents many resistance mechanisms that plague conventional antibiotics. Its rapid, membrane-lytic action makes the development of resistance a less probable event. A thorough understanding of this mechanism, supported by the quantitative and methodological data presented herein, is critical for the rational design and development of this compound and its analogues as next-generation antimicrobial therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial peptide cecropin B functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 3. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 6. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. How do Antimicrobial Peptides Interact with the Outer Membrane of Gram-Negative Bacteria? Role of Lipopolysaccharides in Peptide Binding, Anchoring, and Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide Cecropin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 19. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | DNA Dye Sytox Green in Detection of Bacteriolytic Activity: High Speed, Precision and Sensitivity Demonstrated With Endolysins [frontiersin.org]
Cecropin-B: A Technical Guide to its Broad-Spectrum Antimicrobial Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In an era marked by the escalating threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutic agents.[1] Cecropin-B, first isolated from the hemolymph of the giant silk moth Hyalophora cecropia, is a potent, naturally occurring AMP that demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] Comprising 35-37 amino acids, this compound's mechanism of action is fundamentally different from conventional antibiotics, primarily involving the direct disruption of microbial cell membranes.[2][4] This direct physical mechanism is less prone to the development of bacterial resistance, making this compound an outstanding candidate for therapeutic development.[2]
This technical guide provides a comprehensive overview of the molecular architecture of this compound, its multifaceted mechanism of action, quantitative efficacy data, and the detailed experimental protocols used to characterize its activity.
Molecular Architecture of this compound
This compound is a cationic peptide characterized by a distinct structural motif crucial for its function. Its structure consists of two primary α-helices: an amphipathic N-terminal helix and a more hydrophobic C-terminal helix, often connected by a flexible hinge region.[1][5] The N-terminal segment, with its positively charged amino acid residues, is critical for the initial electrostatic attraction to negatively charged microbial surfaces. This amphipathic nature is a key feature that facilitates its insertion into and disruption of the lipid bilayer of cell membranes.[6][7] C-terminal amidation is also a common feature that can enhance the peptide's antibacterial activity.[8]
Mechanism of Antimicrobial Action
The bactericidal activity of this compound is a rapid, concentration-dependent process that culminates in the loss of membrane integrity and cell death.[2] The mechanism can be dissected into several key stages, visualized in the workflow below.
Action on Gram-Negative Bacteria
Gram-negative bacteria are generally more sensitive to cecropins than Gram-positive organisms.[9] The process begins with a strong electrostatic attraction between the cationic peptide and the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane.[6] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, causing localized destabilization and allowing this compound to traverse the outer membrane.[6] Once in the periplasmic space, it interacts with the inner cytoplasmic membrane, inserting into the lipid bilayer and forming pores or channels that lead to rapid cell death.[6][10]
Action on Gram-Positive Bacteria
The cell walls of Gram-positive bacteria lack an outer membrane but possess a thick peptidoglycan layer rich in anionic teichoic acids, which serve as the initial binding sites for this compound.[2] However, this compound generally shows weaker activity against Gram-positive bacteria like Staphylococcus aureus.[11] Studies on protoplasts suggest that the cytoplasmic membranes of Gram-positive organisms may be inherently more resistant to the peptide's disruptive action.[9]
Action on Fungi
This compound also exhibits potent activity against certain fungi, such as Candida albicans.[11][12] The mechanism in fungi is multifaceted. It involves the disruption of the cell wall and membrane, leading to increased permeability and fluidity.[13][14] Beyond direct membrane damage, this compound can induce the production of excessive reactive oxygen species (ROS), which leads to lipid peroxidation, changes in the mitochondrial membrane potential, and ultimately, programmed cell death or apoptosis.[13][14]
References
- 1. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study on Cecropin B2 Production via Construct Bearing Intein Oligopeptide Cleavage Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. D-cecropin B: proteolytic resistance, lethality for pathogenic fungi and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin-B: A Cornerstone of the Insect Innate Immune System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin-B, a potent antimicrobial peptide (AMP) first isolated from the giant silk moth, Hyalophora cecropia, represents a critical effector molecule in the innate immune system of insects.[1][2] This technical guide provides a comprehensive overview of the pivotal role of this compound, detailing its induction, mechanism of action, and antimicrobial specificity. We will explore the intricate signaling pathways that govern its expression, provide detailed experimental protocols for its study, and present its antimicrobial efficacy through consolidated quantitative data. This document is intended to serve as a valuable resource for researchers in immunology, microbiology, and drug development, offering insights into the therapeutic potential of this remarkable peptide.
Introduction: The Innate Shield of Insects
Insects, despite lacking an adaptive immune system, exhibit a robust defense against a myriad of pathogenic microorganisms.[3] This defense is largely mediated by a sophisticated innate immune system, which relies on the rapid synthesis and secretion of a battery of AMPs into the hemolymph upon infection.[4][5] Among these, the cecropin (B1577577) family, and specifically this compound, are among the most potent and well-characterized.[5][6]
This compound is a small, cationic peptide, typically 35-37 amino acids in length, characterized by two α-helical domains connected by a flexible hinge region.[7][8] Its amphipathic nature is crucial for its primary function: the targeted disruption of microbial cell membranes.[8][9] This mechanism, distinct from that of many conventional antibiotics, makes this compound and other AMPs promising candidates for combating multidrug-resistant pathogens.[1]
Induction of this compound: The Toll and Imd Signaling Pathways
The expression of this compound is tightly regulated and induced upon the recognition of pathogen-associated molecular patterns (PAMPs). In Drosophila melanogaster, a model organism for insect immunity, the synthesis of Cecropins is primarily controlled by two conserved signaling cascades: the Toll and the Immune deficiency (Imd) pathways.[7][9][10]
-
The Toll Pathway: Primarily activated by Gram-positive bacteria and fungi.[11] The recognition of specific PAMPs, such as lysine-type peptidoglycan, triggers a proteolytic cascade culminating in the activation of the cytokine-like molecule Spätzle. Activated Spätzle binds to the Toll receptor, initiating an intracellular signaling cascade that leads to the phosphorylation and degradation of the inhibitor Cactus. This releases the NF-κB-like transcription factors Dorsal and Dif, which then translocate to the nucleus and induce the expression of target genes, including those encoding certain AMPs like Drosomycin and, to some extent, Cecropins.[10][11][12]
-
The Imd Pathway: Predominantly responsible for the response against Gram-negative bacteria.[1][9] The recognition of diaminopimelic acid (DAP)-type peptidoglycan by the peptidoglycan recognition protein (PGRP) receptors triggers this pathway. This leads to the activation of the Dredd caspase, which cleaves the NF-κB-like transcription factor Relish. The N-terminal Relish fragment then translocates to the nucleus and activates the transcription of genes encoding a broad range of AMPs, with Cecropins being a major component of this response.[10][13]
While the Toll pathway is the primary driver for antifungal responses and the Imd pathway for antibacterial responses against Gram-negative bacteria, there is significant crosstalk and overlap. The expression of Cecropin genes, for instance, is strongly induced by the Imd pathway but also receives input from the Toll pathway, ensuring a broad and robust immune response.[7][10]
Mechanism of Action: Membrane Disruption
The bactericidal activity of this compound is rapid and potent, primarily targeting the integrity of the microbial cell membrane.[1][8] The process can be delineated into several key stages:
-
Electrostatic Attraction: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]
-
Membrane Insertion and Pore Formation: Upon binding, this compound undergoes a conformational change, adopting a more defined α-helical structure as it inserts into the hydrophobic core of the membrane.[1] Several models have been proposed for the subsequent membrane disruption, with the "toroidal pore" and "carpet" models being the most prominent.
-
Toroidal Pore Model: Inserted this compound peptides induce a significant local curvature in the membrane, forcing the lipid monolayers to bend continuously, forming a water-filled pore lined by both the peptides and the lipid head groups.
-
Carpet-like Model: At high concentrations, this compound peptides accumulate on the membrane surface, forming a "carpet." This disrupts the membrane's structure, leading to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures.[8]
-
This disruption of the cell membrane leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1]
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity, particularly against Gram-negative bacteria.[1][7] Its efficacy against Gram-positive bacteria is generally lower, and it also shows activity against some fungi.[5] The antimicrobial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Gram Stain | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Gram-negative | Escherichia coli ATCC 25922 | 0.4 - 1.6 | 0.1 - 0.42 | [8][14] |
| Gram-negative | Pseudomonas aeruginosa ATCC 27853 | 0.4 - 1.5 | 0.1 - 0.39 | [2][8] |
| Gram-negative | Klebsiella pneumoniae (MDR) | 6.25 - 50 | 1.63 - 13.02 | |
| Gram-positive | Staphylococcus aureus ATCC 6538 | > 64 | > 16.67 | [15] |
| Gram-positive | Bacillus subtilis ATCC 6633 | 1.6 - 3.0 | 0.42 - 0.78 | [2][15] |
| Gram-positive | Micrococcus luteus | 0.2 - 1.656 | 0.05 - 0.43 | [2][15] |
Note: MIC values can vary depending on the specific experimental conditions, including the bacterial strain, growth medium, and the precise protocol followed. The molecular weight of this compound is approximately 3.84 kDa.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic antimicrobial peptides.[16][17]
Materials:
-
This compound stock solution
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[16]
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial culture in logarithmic growth phase
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[16]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into CA-MHB and incubate at 37°C until it reaches the logarithmic growth phase. b. Adjust the turbidity of the bacterial suspension with fresh CA-MHB to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] c. Further dilute the bacterial suspension in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[16][17]
-
Serial Dilution of this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the this compound stock solution in a separate plate or tubes using the 0.01% acetic acid with 0.2% BSA diluent to prevent peptide loss. The concentrations should span the expected MIC range.[16]
-
Assay Plate Setup: a. In a sterile 96-well polypropylene plate, add 100 µL of the standardized bacterial inoculum to the desired wells. b. Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.[18] c. Include a positive control (bacteria in CA-MHB without this compound) and a negative control (CA-MHB only).[4]
-
Incubation and MIC Determination: a. Seal the plate and incubate at 37°C for 18-24 hours.[18] b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[8]
Quantification of this compound Gene Expression by qRT-PCR
This protocol outlines the steps for measuring the relative expression of this compound mRNA in insect tissues following an immune challenge.
Materials:
-
Insect tissue samples (e.g., fat body, hemocytes)
-
Chloroform
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for this compound and a reference gene (e.g., actin, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction (TRIzol Method): a. Homogenize ~50mg of insect tissue in 1 mL of TRIzol reagent.[19][21] b. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.[19][21] c. Centrifuge at 12,000 x g for 15 minutes at 4°C.[19][21] d. Transfer the upper aqueous phase to a new tube. e. Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.[19][21] f. Centrifuge at 12,000 x g for 10 minutes at 4°C.[19][21] g. Wash the RNA pellet with 1 mL of 75% ethanol.[19][21] h. Air-dry the pellet and resuspend in RNase-free water. i. Quantify RNA concentration and assess purity using a spectrophotometer (A260/280 ratio).
-
cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for this compound or the reference gene, and qPCR master mix. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Analyze the results using the ΔΔCt method to determine the relative fold change in this compound expression compared to a control group, normalized to the reference gene.
Therapeutic Potential and Future Directions
The potent bactericidal activity of this compound, coupled with its low cytotoxicity towards mammalian cells, makes it an attractive candidate for therapeutic development.[14] Its unique membrane-disrupting mechanism of action is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[1]
Current research is focused on:
-
Peptide Engineering: Modifying the structure of this compound to enhance its stability, broaden its antimicrobial spectrum, and improve its pharmacokinetic properties.
-
Delivery Systems: Developing novel delivery systems, such as nanoparticles, to protect the peptide from degradation and target it to the site of infection.
-
Synergistic Therapies: Investigating the synergistic effects of this compound with conventional antibiotics to enhance their efficacy and combat resistant infections.
Conclusion
This compound is a vital component of the insect innate immune system, providing a rapid and effective defense against a wide range of microbial pathogens. Its induction via the Toll and Imd pathways, its potent membrane-disrupting mechanism of action, and its broad antimicrobial spectrum highlight its importance in insect immunity. A thorough understanding of its biology, facilitated by the experimental protocols detailed herein, is crucial for harnessing its therapeutic potential in an era of escalating antibiotic resistance. Continued research into this compound and other AMPs holds the promise of novel and effective treatments for infectious diseases.
References
- 1. The imd gene is required for local Cecropin expression in Drosophila barrier epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 [mdpi.com]
- 5. Control of Drosophila Blood Cell Activation via Toll Signaling in the Fat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cecropins contribute to Drosophila host defense against a subset of fungal and Gram-negative bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Toll and IMD Pathways Synergistically Activate an Innate Immune Response in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: Toll and Imd signaling pathway - Drosophila grimshawi [kegg.jp]
- 12. The Drosophila imd signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 18. Optimized Protocol for RNA Extraction from Insect Samples Using TRIzol Reagent [protocols.io]
- 19. mn-net.com [mn-net.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of RNA Isolation Methods From Insect Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin-B: A Technical Guide to its Anticancer Properties and Initial Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin-B, a cationic antimicrobial peptide originally isolated from the silk moth Hyalophora cecropia, is emerging as a promising candidate in oncology research.[1][2] Comprising 35 amino acids, this peptide has demonstrated potent and selective cytotoxic activity against a broad spectrum of cancer cells both in vitro and in vivo, while exhibiting minimal toxicity toward normal, healthy cells.[2] This technical guide provides a comprehensive overview of the core findings related to this compound's anticancer properties, detailing its mechanisms of action, summarizing quantitative data, and providing established experimental protocols to facilitate further research and development.
The primary anticancer mechanisms of this compound are twofold: the disruption of the cancer cell membrane and the induction of apoptosis.[2] The net negative charge of cancer cell membranes, a result of a higher-than-normal expression of anionic molecules like phosphatidylserine, facilitates an electrostatic interaction with the cationic this compound.[3] This interaction leads to membrane permeabilization, pore formation, and eventual cell lysis.[3][4][5] Beyond direct cytolysis, this compound can also trigger programmed cell death by activating key apoptotic pathways.[2]
Quantitative Data on Anticancer Activity
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from multiple studies, providing a comparative look at its cytotoxic and antiproliferative effects.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value / Effect | Reference |
| 4T1 | Murine Breast Cancer | Cell Viability | Dose-dependent cell death | |
| MDA-MB-231 | Human Breast Adenocarcinoma | MTT | ~60 µM (for 33.16% cytostasis) | [2][4] |
| M14K | Human Mesothelioma | MTT | >120 µM (for 22.56% cytostasis) | [2][4] |
| Various Bladder Cancer Lines | Bladder Cancer | WST-1 | Average: 139.91 µg/ml (range 97.93 – 184.81 µg/ml) | [5] |
| Various Bladder Cancer Lines | Bladder Cancer | LDH Release | Average: 212.6 µg/ml (range 181.1 – 240.4 µg/ml) | [5] |
| KG-1 | Leukemia | MTT | 20.8 +/- 2.3 µM | [6] |
| Ags | Stomach Carcinoma | MTT | 16.0 +/- 3.5 µM | [6] |
| 3T6 (non-cancerous) | Murine Fibroblast | MTT | 92.0 +/- 9.1 µM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Administration Route | Key Findings | Reference |
| Mice with 4T1 breast cancer xenografts | Breast Cancer | Intratumoral | Reduced tumor growth. | [2] |
| Mice with murine ascitic colon adenocarcinoma | Colon Adenocarcinoma | Not specified | Increased survival time. | [1] |
| Rats with DMBA-induced breast cancer | Breast Cancer | Not specified | Reduced tumor growth. | [2][7] |
| DEN-induced murine model | Hepatocellular Carcinoma | Not specified | Suppressed HCC progression. | [8] |
Signaling Pathways and Mechanisms of Action
This compound's anticancer activity is not limited to membrane disruption; it also actively induces apoptosis. Studies have shown that treatment with this compound leads to the upregulation of key genes and proteins involved in the apoptotic cascade.
One of the primary pathways implicated is the extrinsic or death receptor pathway. Treatment of cancer cells with this compound has been shown to significantly increase the gene expression of Fas, a death receptor, and its downstream effector, Caspase-3.[3] The upregulation of High Mobility Group Box 1 (HMGB1) has also been observed.[3]
Figure 1: Proposed mechanism of this compound's anticancer action.
Experimental Protocols
To facilitate further investigation into the anticancer effects of this compound, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
A. MTT/CCK-8 Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Protocol:
-
Seed cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate for the desired time period (e.g., 18, 24, or 72 hours).[3]
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate for 2-4 hours at 37°C.[2]
-
If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[3][10]
-
Figure 2: Workflow for the MTT/CCK-8 cell viability assay.
Apoptosis Detection Assays
A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cancer cells with this compound for a specified time (e.g., 4 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[2]
-
B. Western Blot for Apoptosis-Related Proteins
This technique is employed to detect the expression levels of key proteins in the apoptotic pathway.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Fas, Bcl-2, Bax).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]
-
C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method quantifies the mRNA levels of apoptosis-related genes.
-
Protocol:
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for target genes (e.g., Caspase-3, Fas, HMGB1).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.[2]
-
In Vivo Animal Studies
-
General Protocol Outline:
-
Select an appropriate animal model (e.g., mice with tumor xenografts).[11]
-
Induce tumors in the animals. For example, by subcutaneous injection of cancer cells.
-
Once tumors are established, randomly divide the animals into control and treatment groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intratumoral injection). The control group should receive a vehicle control.
-
Monitor tumor growth and the general health of the animals regularly.
-
At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histopathology, western blot, qRT-PCR).
-
Conclusion
This compound demonstrates significant potential as a selective anticancer agent. Its dual mechanism of action, involving both direct membrane disruption and the induction of apoptosis, makes it a compelling candidate for further therapeutic development.[2] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to explore and validate the anticancer properties of this compound. Future research should focus on optimizing delivery methods, evaluating its efficacy in a wider range of cancer types, and further elucidating the intricate molecular pathways it modulates. The ultimate goal is to translate these promising preclinical findings into novel and effective cancer therapies.
References
- 1. Preliminary experimental anticancer activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iomcworld.com [iomcworld.com]
- 4. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 5. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the cytolytic effect of anti-bacterial cecropin by the microvilli of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of anticancer activity of cecropin B on 7, 12-dimethylbenz (a) anthracene-induced breast cancer [j.skums.ac.ir]
- 8. Investigating the anticancer effect of purified rCec-B peptide in a DEN murine model: Insights into tumorigenesis prevention, bioavailability, and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin-B: A Technical Guide to its Antibiofilm Capabilities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate the development of novel antimicrobial agents. Cecropin-B, a naturally occurring cationic antimicrobial peptide (AMP) originally isolated from the silk moth Hyalophora cecropia, has demonstrated significant potential in combating bacterial biofilms.[1] This technical guide provides a comprehensive overview of the antibiofilm properties of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Cecropins exert their potent bactericidal effects primarily through the disruption of bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to conventional antibiotics.[1][2] This guide will delve into the specifics of how this mechanism translates to the prevention of biofilm formation and the eradication of established biofilms.
Quantitative Assessment of Antibiofilm Activity
The efficacy of this compound and its analogues in preventing biofilm formation and eradicating mature biofilms has been quantified against various bacterial strains, most notably Pseudomonas aeruginosa and Staphylococcus aureus. The following tables summarize key quantitative data from published studies.
Table 1: Inhibition of Biofilm Formation by this compound Analogues
| Peptide | Bacterial Strain | Metric | Concentration | % Inhibition | Citation |
| L-Q53 CecB | P. aeruginosa ATCC 27853 (non-mucoid) | MIC | 1 - 8 x MIC (2.2 µM) | 94 - 99.9% | [3] |
| D-Q53 CecB | P. aeruginosa ATCC 27853 (non-mucoid) | MIC | 1 - 8 x MIC (2.2 µM) | 94 - 99.9% | [3] |
| L-Q53 CecB | P. aeruginosa ATCC 25668 (mucoid) | MIC | 1 - 8 x MIC (2.2 µM) | 94 - 99.9% | [3] |
| D-Q53 CecB | P. aeruginosa ATCC 25668 (mucoid) | MIC | 1 - 8 x MIC (2.2 µM) | 94 - 99.9% | [3] |
| C18 (Cecropin 4 derivative) | Methicillin-Resistant S. aureus (MRSA) | - | 16 µg/mL | ~35% | [4][5] |
| C18 (Cecropin 4 derivative) | Methicillin-Resistant S. aureus (MRSA) | - | 32 µg/mL | ~40% | [4][5] |
Table 2: Eradication of Pre-formed Biofilms by this compound Analogues
| Peptide | Bacterial Strain | Metric | Concentration | % Eradication/Reduction | Citation |
| D-Q53 CecB | P. aeruginosa ATCC 27853 (non-mucoid) | MIC | 0.5 - 8 x MIC | 49 - 64% | [3] |
| D-Q53 CecB | P. aeruginosa ATCC 25668 (mucoid) | MIC | 0.5 - 8 x MIC | 38 - 52% | [3] |
| BP100 (Cecropin A-melittin hybrid) & derivatives | Multidrug-Resistant P. aeruginosa (MDRPA) | MBEC90 | Varied | >90% | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the antibiofilm capabilities of this compound and its derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - MHB) and incubated at 37°C to reach the logarithmic growth phase. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[2]
-
Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable sterile solvent. In a 96-well microtiter plate, two-fold serial dilutions of the peptide are made in MHB.[2]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted peptide. Positive (bacteria in broth without peptide) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[2]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent the formation of biofilms.
Protocol:
-
Preparation of Bacterial Culture and Peptide Solutions: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., OD₆₀₀ of 0.05) in a suitable growth medium. Serial dilutions of this compound are prepared.[7]
-
Incubation: The bacterial suspension is added to the wells of a 96-well plate containing the different concentrations of this compound. The plate is incubated statically at 37°C for 24 hours to allow for biofilm formation.[3]
-
Washing and Staining: After incubation, the planktonic cells are gently removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline - PBS) to remove non-adherent cells. The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.
-
Quantification: The excess stain is removed by washing, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.
Eradication of Pre-formed Biofilms Assay
This method assesses the ability of this compound to disrupt established biofilms.
Protocol:
-
Biofilm Formation: Bacterial biofilms are allowed to form in the wells of a 96-well plate for 24 hours as described in the biofilm inhibition assay, but without the presence of the peptide.[3]
-
Treatment: After 24 hours, the planktonic cells are removed, and the pre-formed biofilms are washed. Fresh medium containing various concentrations of this compound is then added to the wells.[3]
-
Incubation and Quantification: The plate is incubated for a specified period (e.g., 1 or 24 hours). Following incubation, the wells are washed, stained with crystal violet, and quantified as described in the biofilm inhibition assay. The percentage of biofilm eradication is calculated by comparing the biomass of the treated biofilms to that of the untreated controls.[3]
Visualizing Mechanisms and Workflows
Primary Mechanism of Action: Membrane Disruption
This compound's primary mode of action against bacteria is the disruption of the cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[2] This interaction leads to membrane permeabilization, pore formation, and ultimately, cell death.[1][8]
Caption: Primary mechanism of this compound action on bacterial membranes.
Experimental Workflow for Antibiofilm Activity Assessment
The following diagram illustrates a typical experimental workflow for evaluating the antibiofilm efficacy of a compound like this compound.
Caption: Experimental workflow for assessing the antibiofilm activity of this compound.
Impact on Bacterial Signaling Pathways
While the primary mechanism of this compound is membrane disruption, this action can indirectly affect various intracellular signaling pathways crucial for biofilm formation. By compromising membrane integrity, this compound likely disrupts the ability of bacteria to sense their environment and communicate with each other, thereby inhibiting coordinated behaviors like biofilm formation.
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many pathogens, QS is a key regulator of biofilm formation and virulence.
Caption: Hypothesized impact of this compound on a bacterial Quorum Sensing pathway.
Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a central role in regulating the transition between motile (planktonic) and sessile (biofilm) lifestyles. High levels of c-di-GMP generally promote biofilm formation.
Caption: Hypothesized impact of this compound on cyclic di-GMP signaling.
Conclusion
This compound and its derivatives exhibit potent antibiofilm activity against a range of clinically relevant bacteria. Their primary mechanism of membrane disruption provides a rapid and effective means of both preventing biofilm formation and eradicating established biofilms. While the direct impact on specific intracellular signaling pathways is still an area of active research, the disruption of membrane integrity likely has cascading effects on crucial regulatory networks such as quorum sensing and c-di-GMP signaling. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound-based therapeutics to combat the significant challenge of biofilm-associated infections.
References
- 1. Transcriptome Analysis of Pseudomonas aeruginosa Biofilm Infection in an Ex Vivo Pig Model of the Cystic Fibrosis Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-D-cecropin B: synthesis, conformation, lipopolysaccharide binding, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis of Pseudomonas aeruginosa Biofilm Infection in an Ex Vivo Pig Model of the Cystic Fibrosis Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Diversification of Gene Expression during Formation of Static Submerged Biofilms by Escherichia coli [frontiersin.org]
- 8. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Cecropin-B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the antimicrobial peptide Cecropin-B, focusing on its structure-activity relationship (SAR). This compound, originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia, is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the innate immune system of insects.[1][2] Its unique mechanism of action, which involves the direct disruption of bacterial cell membranes, makes it a promising candidate for developing novel therapeutics to combat the growing threat of antibiotic-resistant pathogens.[1] This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular features governing its biological activity.
Molecular Architecture of this compound
This compound is a small, cationic peptide, typically 35-37 amino acids in length.[1] Its structure is fundamental to its function and is characterized by two primary α-helical segments.[1][3]
-
N-Terminal Amphipathic Helix: This region is rich in positively charged amino acids, such as lysine, which confers a net positive charge to the peptide.[1] This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with cell membranes.[4]
-
C-Terminal Hydrophobic Helix: This segment is predominantly hydrophobic and plays a supporting role in membrane insertion.[3]
-
Flexible Hinge Region: A flexible hinge, often containing glycine (B1666218) and proline residues, connects the two helices, providing the molecule with conformational adaptability.[1][5]
The primary sequence of this compound from Hyalophora cecropia is: KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL[2]
Mechanism of Antimicrobial Action
The bactericidal activity of this compound is a rapid, multi-step process that targets the integrity of the microbial cell membrane.[1] This mechanism is less prone to the development of bacterial resistance compared to conventional antibiotics that often have specific intracellular targets.[1]
The process can be summarized as follows:
-
Electrostatic Attraction: The positively charged N-terminus of this compound is electrostatically attracted to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]
-
Membrane Insertion and Conformational Change: Following the initial binding, this compound inserts into the hydrophobic core of the membrane, a process which induces a more defined α-helical conformation.[1]
-
Pore Formation and Disruption: The peptide monomers then aggregate to form pores or ion channels, disrupting the membrane potential and leading to the leakage of intracellular contents and ultimately, cell death.[6] The exact mode of disruption can be concentration-dependent; at low peptide-to-lipid ratios, this compound forms ion channels, while at higher concentrations, it can cause fragmentation of the membrane.[6]
References
Cecropin-B: A Technical Guide to its Lytic Action on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cecropin-B, a potent cationic antimicrobial peptide, represents a significant area of interest in the development of novel therapeutics against pathogenic bacteria and cancer. First isolated from the Cecropia moth, Hyalophora cecropia, its primary mechanism of action involves the direct disruption of cellular membranes, leading to rapid cell lysis and death.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's lytic function, detailed experimental protocols for its study, and quantitative data on its efficacy.
Molecular Profile and Structure
This compound is a 35-amino acid peptide characterized by a distinct structural motif crucial for its membranolytic activity. Its structure is composed of two primary α-helical segments: an amphipathic N-terminal helix and a more hydrophobic C-terminal helix.[1] These are connected by a flexible hinge region, often containing glycine (B1666218) and proline residues, which imparts conformational adaptability to the molecule.[1] The N-terminal region is rich in positively charged amino acids, such as lysine, conferring a net positive charge to the peptide.[1] This cationic nature is a key determinant in its initial electrostatic attraction to the anionic surfaces of bacterial and cancerous cell membranes.[1][2]
Mechanism of Lytic Action on Cell Membranes
The bactericidal and cytotoxic activity of this compound is a rapid, concentration-dependent process that culminates in the loss of membrane integrity and cell death.[1] The mechanism can be dissected into several key stages, beginning with electrostatic attraction and culminating in the physical disruption of the lipid bilayer.[1]
Initial Electrostatic Interaction
The positively charged N-terminus of this compound is electrostatically attracted to the negatively charged components of target cell membranes.[1][3] In bacteria, these are primarily the lipopolysaccharides (LPS) of Gram-negative bacteria and teichoic acids of Gram-positive bacteria.[4] In cancer cells, the increased presence of anionic molecules like phosphatidylserine (B164497) on the outer leaflet of the plasma membrane provides a similar target.[2] This initial binding is a reversible process.[1] In contrast, the zwitterionic nature of normal eukaryotic cell membranes, which typically have a lower net negative charge, results in weaker binding, contributing to this compound's selectivity and low toxicity toward these cells.[1]
Membrane Insertion and Pore Formation Models
Following initial binding, this compound undergoes a conformational change, adopting a more defined α-helical structure as it inserts into the hydrophobic core of the membrane.[1] Several models have been proposed to describe the subsequent disruption of the membrane, with evidence suggesting that the precise mechanism may depend on factors like peptide concentration and the lipid composition of the target membrane.[1]
-
The Toroidal Pore Model: In this model, the inserted this compound peptides induce significant local curvature in the membrane. They associate with the polar head groups of the phospholipids, causing the lipid bilayer to bend inward continuously, creating a water-filled channel lined by both the peptides and the lipid head groups.[1][5]
-
The Carpet-like Model: This model suggests that this compound peptides accumulate on the surface of the membrane, forming a "carpet-like" layer.[6] Once a critical concentration is reached, this peptide layer disrupts the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane.[6]
At low peptide-to-lipid ratios, this compound can form ion channels that disrupt metabolic gradients, leading to cell death. At higher concentrations, it can aggregate and fragment the membrane.
Quantitative Data on this compound Activity
The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against bacteria and its half-maximal inhibitory concentration (IC50) against cancer cells. Its selectivity is often assessed by its hemolytic activity (HC50).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | 0.4–1.6 | 0.1-0.4 | |
| Escherichia coli | DH5α | 1.56 | 0.4 | |
| Pseudomonas aeruginosa | ATCC 27853 | 3.12 | 0.8 | |
| Klebsiella pneumoniae | Clinical Isolates | 6.25–50 | 1.6-13 | |
| Acinetobacter baumannii | ATCC 19606 | 4 | 1.0 | |
| Salmonella Typhimurium | ATCC 14028 | >64 | >16.6 | |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 25923 | >100 | >26 | |
| Bacillus subtilis | ATCC 6633 | 3.12 | 0.8 | |
| Micrococcus luteus | NCIMB 8166 | 1.56 | 0.4 | |
| Enterococcus faecalis | NCTC115 | >100 | >26 |
Note: MIC values can vary based on the specific bacterial strain and the precise experimental conditions used.
Table 2: In Vitro Cytotoxicity (IC50) of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µg/mL) | Reference |
| 486P | Bladder Cancer | WST-1 | ~185 | [1] |
| RT4 | Bladder Cancer | WST-1 | ~100 | [1] |
| 647V | Bladder Cancer | WST-1 | ~185 | [1] |
| J82 | Bladder Cancer | WST-1 | ~98 | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | MTT | ~60 (for 33.16% cytostasis) | [2] |
| M14K | Human Mesothelioma | MTT | >120 (for 22.56% cytostasis) | [2] |
Table 3: Hemolytic Activity of this compound
| Peptide | HC10 (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) | Reference |
| Cecropin (B1577577) B | > 200 | > 200 | > 50 | [7] |
Note: HC10/HC50 is the concentration causing 10%/50% hemolysis. The therapeutic index is a ratio comparing cytotoxicity (HC50) to antimicrobial activity (MIC). Data is representative based on published literature.[7]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8]
Materials:
-
This compound peptide (lyophilized)
-
Target bacterial strains (e.g., E. coli, P. aeruginosa)
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Bacterial Culture Preparation: Inoculate the target bacterium in MHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension with fresh broth to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.[3]
-
Peptide Preparation: Dissolve the lyophilized this compound in a sterile, non-toxic solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.[3]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.[3]
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.[3]
-
Controls: Include a positive control well (bacteria in broth without peptide) and a negative control well (broth only).[3]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.[3]
Calcein (B42510) Leakage Assay for Membrane Permeabilization
This assay measures the ability of this compound to disrupt lipid vesicles (liposomes) by monitoring the release of a fluorescent dye.
Materials:
-
Lipids (e.g., POPC, POPG to mimic bacterial membranes)[9]
-
Calcein
-
This compound solution
-
Buffer (e.g., Tris-HCl with NaCl and EDTA)
-
Extruder with polycarbonate membranes
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Dissolve lipids in chloroform (B151607) in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in buffer) by vortexing.
-
Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove non-encapsulated calcein by size-exclusion chromatography (e.g., Sephadex G-50 column).
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in buffer in a cuvette.
-
Monitor the baseline fluorescence (at this concentration, the fluorescence of calcein is self-quenched).
-
Add this compound to the cuvette at the desired concentration and continuously monitor the increase in fluorescence over time as calcein is released and its fluorescence is de-quenched.
-
Determine 100% leakage by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes.
-
Calculate the percentage of leakage induced by this compound relative to the maximum leakage.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure of this compound in solution and upon interaction with model membranes.[10]
Materials:
-
This compound solution
-
Buffer (e.g., sodium phosphate)
-
Liposomes (prepared as in the calcein leakage assay, but without calcein)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Protocol:
-
CD Spectrum in Buffer:
-
Record a baseline CD spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
-
Record the CD spectrum of this compound dissolved in the same buffer.
-
Subtract the buffer spectrum from the peptide spectrum to obtain the spectrum of the peptide alone.
-
-
CD Spectrum in the Presence of Liposomes:
-
Prepare a mixture of this compound and liposomes at the desired peptide-to-lipid ratio.
-
Record the CD spectrum of the mixture.
-
Subtract the spectrum of the liposomes alone (in buffer) from the mixture's spectrum to obtain the spectrum of the peptide in the presence of the membrane mimic.
-
-
Data Analysis: Analyze the resulting spectra to determine changes in the secondary structure of this compound (e.g., an increase in α-helicity upon membrane binding, indicated by negative bands around 208 and 222 nm).[1]
Scanning Electron Microscopy (SEM) of this compound Treated Bacteria
SEM is used to directly visualize the morphological changes induced by this compound on the surface of bacterial cells.[11]
Materials:
-
Mid-logarithmic phase bacterial culture
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)[12]
-
Ethanol (B145695) series for dehydration (e.g., 30%, 50%, 70%, 90%, 100%)[11]
-
Critical point dryer
-
SEM stubs and adhesive
-
Sputter coater with a conductive material (e.g., gold)
-
Scanning Electron Microscope
Protocol:
-
Sample Treatment: Treat the bacterial culture with this compound at a specified concentration (e.g., 1x or 4x MIC) for a defined period (e.g., 30-60 minutes). Use an untreated culture as a control.[1]
-
Fixation: Harvest the bacterial cells by centrifugation and wash with PBS. Fix the cells with glutaraldehyde solution for at least 30-60 minutes.[12]
-
Dehydration: Dehydrate the fixed cells through a graded series of ethanol solutions.[11]
-
Drying: Critically point dry the samples to preserve their three-dimensional structure.
-
Mounting and Coating: Mount the dried bacteria onto SEM stubs and sputter-coat them with a thin layer of gold to make them conductive.[11]
-
Imaging: Image the samples using an SEM, comparing the morphology of treated and untreated bacteria to observe changes such as blistering, surface roughening, protrusions, and cell lysis.[1][11]
Visualizations
References
- 1. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide and protein binding to lipid monolayers studied by FT-IRRA spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. webmail.life.nthu.edu.tw [webmail.life.nthu.edu.tw]
- 11. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
Cecropin-B: A Historical and Technical Guide to Early Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin-B, a potent antimicrobial peptide (AMP), stands as a cornerstone in the field of innate immunity. First discovered in the hemolymph of the giant silk moth, Hyalophora cecropia, its identification in the early 1980s marked a pivotal moment in our understanding of host defense mechanisms. This technical guide provides a comprehensive historical perspective on the discovery and early characterization of this compound, with a focus on the seminal research that laid the groundwork for decades of AMP research. We delve into the initial purification techniques, antimicrobial activity, structural elucidation, and the signaling pathways governing its expression.
Historical Perspective: The Dawn of Insect Immunity
The concept of inducible antimicrobial factors in insects emerged from the observation that insects, despite lacking a sophisticated adaptive immune system, could mount a powerful defense against bacterial infections. Pioneering work by H.G. Boman and his colleagues in the 1970s and early 1980s demonstrated that pupae of Hyalophora cecropia, when challenged with bacteria, produced a potent bactericidal activity in their hemolymph. This led to the landmark discovery and isolation of a family of antibacterial peptides, which they named "cecropins".[1][2]
Initially, these proteins were designated P9A and P9B, two small, basic proteins with strong activity against Escherichia coli and other Gram-negative bacteria.[3][4][5] In 1981, Steiner, Hultmark, and their collaborators published the primary structures of what they officially termed Cecropin (B1577577) A and Cecropin B, solidifying their status as a new class of antibacterial agents.[4] this compound, with its potent and broad-spectrum activity, quickly became a subject of intense scientific interest.
Early Research: Unraveling the Properties of this compound
The initial characterization of this compound focused on its purification, antimicrobial spectrum, and structural features. These early studies provided the fundamental knowledge that continues to inform research into novel antimicrobial agents today.
Antimicrobial Activity
Early investigations revealed that this compound possesses potent bactericidal activity, particularly against Gram-negative bacteria. The primary method used to quantify this activity was the inhibition zone assay . This technique involves seeding a petri dish with a lawn of bacteria and then applying the antimicrobial agent to a small well or disk on the agar (B569324) surface. The agent diffuses into the agar, and if it is effective, it creates a clear "zone of inhibition" where bacterial growth is prevented. The diameter of this zone is proportional to the antimicrobial potency.
The groundbreaking 1982 study by Hultmark et al. provided some of the first quantitative data on the activity of the major cecropins, including this compound. They found that the most basic of the cecropins, Cecropin B, was the most effective against several less susceptible bacteria.[6]
| Bacterial Strain | This compound Concentration (μM) for Inhibition | Reference |
| Escherichia coli D31 | 0.2 - 0.4 | Hultmark et al., 1982[6] |
| Bacillus megaterium Bm 11 | 0.4 - 0.8 | Hultmark et al., 1982[6] |
| Pseudomonas aeruginosa OT97 | 1.6 - 3.1 | Hultmark et al., 1982[6] |
| Micrococcus luteus | 0.8 - 1.6 | Hultmark et al., 1982[6] |
Table 1: Early Quantitative Data on the Antimicrobial Activity of this compound. This table summarizes the lethal concentrations of this compound against various bacterial strains as determined in early studies. The data is presented as a range of concentrations that were found to be effective.
Structure Elucidation
The primary structure of this compound was first reported by Steiner et al. in 1981 and consists of 35 amino acid residues.[4] Subsequent research focused on its secondary structure. Through circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, it was determined that cecropins adopt an α-helical conformation, particularly in membrane-mimicking environments. The prevailing model for this compound's structure is two α-helices, a strongly basic N-terminal helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region.[7][8] This amphipathic nature is crucial for its mechanism of action.
Experimental Protocols from Early Research
To provide a deeper understanding of the foundational work on this compound, this section details the methodologies employed in the seminal papers.
Purification of this compound from Hyalophora cecropia Hemolymph
The initial purification of this compound was a multi-step process involving chromatography, as described by Hultmark et al. in their 1980 publication.[5]
Experimental Workflow: Purification of Cecropins
References
- 1. journals.asm.org [journals.asm.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sequence and specificity of two antibacterial proteins involved in insect immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insect immunity. Purification and properties of three inducible bactericidal proteins from hemolymph of immunized pupae of Hyalophora cecropia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insect immunity: isolation and structure of cecropin D and four minor antibacterial components from Cecropia pupae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties [PeerJ] [peerj.com]
Methodological & Application
Recombinant Expression of Cecropin-B in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the recombinant expression, purification, and characterization of the potent antimicrobial peptide, Cecropin-B, in Escherichia coli. This compound holds significant promise as a therapeutic agent due to its broad-spectrum activity against various pathogens.[1][2][3] The protocols detailed herein are designed to address common challenges associated with expressing antimicrobial peptides in bacterial hosts, such as host cell toxicity and peptide degradation.
Introduction
This compound is a 35-amino acid cationic peptide, originally isolated from the Cecropia moth, Hyalophora cecropia.[2] Its mechanism of action involves the disruption of microbial cell membranes, making it an attractive candidate for the development of new antibiotics.[2][3] Recombinant production in E. coli offers a cost-effective and scalable method for obtaining large quantities of this compound for research and preclinical development.[1] However, the inherent antimicrobial nature of this compound necessitates specific strategies to prevent harm to the E. coli host during expression.[1][4] The most common and effective approach is the use of a fusion tag, which sequesters the peptide's activity until after purification.[1][5]
Data Presentation: Quantitative Analysis of this compound Expression Strategies
The choice of expression system and subsequent purification strategy significantly impacts the final yield and purity of recombinant this compound. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different approaches.
| Expression Vector | Fusion Tag(s) | E. coli Strain | Inducer & Concentration | Induction Temperature (°C) | Induction Time (hours) | Reference |
| pET-15b | His-tag | Rosetta™ (DE3) | 2 mM Lactose (B1674315) | N/A | N/A | [1][6] |
| pKSEC1 | 6xHis-SUMO(3xGly) | BL21 | N/A | N/A | N/A | [1][7] |
| pETM30-MBP | Hisx6-MBP | BL21 (DE3) | 0.5 mM IPTG | 28 | 3 | [8][9] |
| pGEX-3X | GST | BL21 | N/A | N/A | N/A | [10] |
| pET-based | N/A (Inclusion Bodies) | Rosetta™ (DE3) | 2 mM Lactose | N/A | N/A | [6] |
Table 1: Comparison of Expression Systems and Induction Parameters for Recombinant this compound. N/A indicates data not available in the cited sources.
| Fusion System | Purification Method | Yield | Purity | Biological Activity Assay | Key Findings | Reference |
| 6xHis-SUMO(3xGly) | Ni-NTA Affinity Chromatography | High Expression | High | Agar (B569324) Diffusion Assay | The 3xGly linker improved SUMOase cleavage efficiency. | [7] |
| His-tag (Inclusion Bodies) | Cation-Exchange Chromatography | 1.212 ± 0.1 mg/ml | 48.49 ± 4% | MTT Assay (Anticancer) | Purified rCec-B showed significant anticancer activity against HepG2 cells. | [6] |
| GFP | Ni-IDA Resin | 7.9 mg/L culture | N/A | N/A (Antiserum Production) | Fusion with GFP enabled high expression for antiserum production. | [5] |
| Hisx6-MBP | Affinity Chromatography | N/A | Enriched | Antimicrobial Assays | Recombinant peptide inhibited Gram-positive bacteria growth. | [8][9] |
Table 2: Summary of Purification Strategies and Yields for Recombinant this compound. N/A indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the recombinant expression, purification, and functional analysis of this compound.
Protocol 1: Expression of SUMO-Cecropin-B Fusion Protein
This protocol describes the expression of this compound with a cleavable 6xHis-SUMO fusion tag to mitigate toxicity and facilitate purification.[1][7]
1. Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the pKSEC1-6xHis-SUMO-CecropinB expression vector to the cells.[1]
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.[1]
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[1]
-
Plate 100 µL of the culture on an LB agar plate containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.[1]
2. Expression:
-
Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[1]
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8][9] For some systems, auto-induction with lactose may be used.[6]
-
Reduce the temperature to 28°C and continue to incubate for an additional 3-5 hours.[8]
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[1] The cell pellet can be stored at -80°C.
Protocol 2: Purification of SUMO-Cecropin-B Fusion Protein
This protocol is suitable for soluble fusion proteins.
1. Cell Lysis:
-
Resuspend the cell pellet in 30 mL of Native Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.[1]
-
Lyse the cells by sonication on ice or by using a French press.[1]
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.[1]
-
Collect the supernatant containing the soluble protein.[1]
2. Affinity Chromatography:
-
Equilibrate a Ni-NTA resin column with Native Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 40 mM imidazole, pH 7.4).[7]
-
Elute the 6xHis-SUMO-Cecropin-B fusion protein with 10 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 300 mM imidazole, pH 7.4).[7]
-
Collect the elution fractions and analyze them by SDS-PAGE.
Protocol 3: Cleavage of the Fusion Tag and Purification of this compound
1. SUMO Protease Cleavage:
-
Dialyze the purified fusion protein against a buffer compatible with the SUMO protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).
-
Add SUMO protease to the dialyzed protein solution (typically 1 unit of protease per 50 µg of fusion protein).
-
Incubate at 30°C for 6 hours or overnight at 4°C.[7]
-
Monitor the cleavage reaction by SDS-PAGE.
2. Final Purification of this compound:
-
After cleavage, the 6xHis-SUMO tag can be removed by passing the solution through a Ni-NTA column again. The cleaved this compound will be in the flow-through.
-
Further purification to remove any remaining contaminants and the protease can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 4: Biological Activity Assay (Agar Well Diffusion)
This assay determines the antimicrobial activity of the purified this compound.[7]
1. Preparation of Bacterial Lawn:
-
Grow a culture of the target bacteria (e.g., Bacillus subtilis) overnight in a suitable liquid medium.[7]
-
Dilute the overnight culture and spread 100 µL onto an LB agar plate to create a uniform bacterial lawn.[7]
2. Assay:
-
Aseptically create wells (6 mm in diameter) in the agar plate using a sterile pipette tip or a cork borer.[7]
-
Add a known concentration of purified this compound (e.g., 10 µL of a 0.0625 µg/µL solution) into a well.[7]
-
Use a buffer control and a known antibiotic as negative and positive controls, respectively.
-
Incubate the plate at 37°C for 16-18 hours.[7]
-
Measure the diameter of the clear zone of inhibition around the well. The size of the zone is proportional to the antimicrobial activity of the peptide.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fusion expression of cecropin B-like antibacterial peptide in Escherichia coli and preparation of its antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Identification and recombinant expression of an antimicrobial peptide (cecropin B-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Cloning and expression of the cecropin B-thanatin hybrid antimicrobial peptide in Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cecropin-B Expression and Purification using Pichia pastoris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropins are a class of potent, cationic antimicrobial peptides (AMPs) that represent a promising alternative to conventional antibiotics due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Natural Cecropin-B, a 35-amino acid peptide, is one of the most active members of this family.[1][3] The methylotrophic yeast Pichia pastoris has emerged as a highly efficient and cost-effective expression system for the recombinant production of AMPs like this compound.[4][5] This is attributed to its ability to grow to high cell densities on simple media, perform post-translational modifications, and secrete functional proteins into the culture medium, which simplifies downstream purification.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound using the Pichia pastoris expression system.
Data Summary
The following table summarizes quantitative data from various studies on the expression and purification of this compound and other Cecropin-like peptides in Pichia pastoris.
| Recombinant Peptide | Pichia pastoris Strain | Expression Vector | Culture Volume | Yield | Purity | Reference |
| This compound | SMD1168 | pPICZαA-CB | 100 mL | 5.0 mg | >95% | [1] |
| Fowlicidin-2 | X-33 | pPICZα-A | 1 L | 85.6 mg | >95% | [5] |
| GST-Cecropin B | GS115 | Not Specified | 1 L | 2.2 g | Not Specified | [8] |
| Cecropin (B1577577) D | SMD1168 | pGAPZαA | Not Specified | 485.24 mg/L | Not Specified | [7] |
Experimental Workflow Overview
The overall process for producing recombinant this compound in Pichia pastoris involves several key stages, from gene synthesis and cloning to final purification and analysis.
Caption: Experimental workflow for this compound production.
Detailed Experimental Protocols
Protocol 1: this compound Gene Synthesis and Cloning into pPICZαA
This protocol details the construction of the expression vector pPICZαA-CB.
-
Gene Design and Synthesis:
-
Design the this compound gene (35 amino acids) based on its amino acid sequence.
-
To facilitate cloning and ensure proper secretion and processing, introduce a XhoI restriction site at the 5' end and a XbaI restriction site followed by a stop codon at the 3' end.[1]
-
Upstream of the this compound gene sequence, include a nucleotide sequence encoding a KEX2 cleavage site to allow for the removal of the α-factor secretion signal, resulting in the native N-terminus of this compound.[1]
-
Synthesize the gene using methods like recursive PCR (rPCR) with overlapping oligonucleotides.[1][3]
-
-
Vector Preparation:
-
The pPICZαA vector is designed for methanol-inducible expression and secretion in Pichia pastoris.[9] It contains the AOX1 promoter, the α-factor secretion signal, and a Zeocin resistance gene for selection.[9]
-
Digest the pPICZαA vector with XhoI and XbaI restriction enzymes to create compatible ends for ligation.
-
-
Ligation:
-
Ligate the synthesized this compound gene fragment into the linearized pPICZαA vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli DH5α cells for plasmid amplification.
-
Select transformed E. coli colonies on Low Salt LB agar (B569324) plates containing 25 µg/ml Zeocin.[9]
-
-
Verification:
-
Isolate the recombinant plasmid (pPICZαA-CB) from selected E. coli colonies.
-
Verify the correct insertion and orientation of the this compound gene by restriction digestion analysis and DNA sequencing.
-
Protocol 2: Transformation of Pichia pastoris
This protocol describes the introduction of the recombinant plasmid into the P. pastoris host strain SMD1168.
-
Plasmid Linearization:
-
Linearize 5-10 µg of the pPICZαA-CB plasmid using the SacI restriction enzyme.[1][3] This linearization directs the integration of the expression cassette into the AOX1 locus of the Pichia genome.
-
Confirm complete linearization by agarose (B213101) gel electrophoresis.[7]
-
-
Preparation of Competent Cells:
-
Grow P. pastoris SMD1168 in YPD medium to an OD₆₀₀ of 1.3-1.5.
-
Prepare electrocompetent cells by washing the cell pellet with ice-cold, sterile water and finally resuspending in ice-cold 1 M sorbitol.
-
-
Electroporation:
-
Mix 80 µl of competent P. pastoris SMD1168 cells with the 5 µg of linearized pPICZαA-CB DNA.[1]
-
Transfer the mixture to an ice-cold 0.2-cm electroporation cuvette and incubate on ice for 5 minutes.[1]
-
Perform electroporation with the following parameters: 1.5 kV, 25 µF, 200 Ω.[1]
-
Immediately after the pulse, add 1 ml of ice-cold 1 M sorbitol to the cuvette.[1]
-
-
Selection of Transformants:
-
Screening for High-Copy Transformants:
-
To identify clones with potentially higher expression levels, screen colonies on YPDS plates with increasing concentrations of Zeocin (e.g., up to 2.0 mg/ml).
-
Confirm the integration of the this compound gene into the yeast genome by performing PCR on the genomic DNA isolated from the transformants.[1]
-
Protocol 3: Expression of Recombinant this compound
This protocol outlines the shake-flask method for inducing the expression of secreted this compound.
-
Growth Phase (Glycerol):
-
Inoculate a single colony of a confirmed positive transformant into 5 ml of Buffered Glycerol-complex Medium (BMGY).[1]
-
BMGY Medium Composition: 1% (w/v) Yeast Extract, 2% (w/v) Peptone, 100 mM Potassium Phosphate (pH 6.0), 1.34% (w/v) Yeast Nitrogen Base (YNB), 4x10⁻⁵% (w/v) Biotin, 1% (v/v) Glycerol.[1]
-
Incubate the culture at 28°C in a shaking incubator at 230 rpm for approximately 24 hours, or until the culture reaches an OD₆₀₀ of 2-6.[1]
-
-
Induction Phase (Methanol):
-
Harvest the cells from the BMGY culture by centrifugation at 1,500 x g for 5 minutes at room temperature.[1][10]
-
Resuspend the cell pellet in Buffered Methanol-complex Medium (BMMY) to an OD₆₀₀ of approximately 1.0 to induce expression.[1]
-
BMMY Medium Composition: 1% (w/v) Yeast Extract, 2% (w/v) Peptone, 100 mM Potassium Phosphate (pH 6.0), 1.34% (w/v) YNB, 4x10⁻⁵% (w/v) Biotin, 0.5% (v/v) Methanol (B129727).[1][5]
-
Culture the cells at 28°C with vigorous shaking (230-250 rpm).[1][6]
-
To maintain induction, add methanol to a final concentration of 0.5% - 1.0% every 24 hours.[1][5]
-
Caption: AOX1 promoter regulation in Pichia pastoris.
Protocol 4: Purification of Recombinant this compound
This protocol describes the purification of the secreted peptide from the culture supernatant using cation exchange chromatography.
-
Harvesting Supernatant:
-
After 60-72 hours of induction, collect the culture medium by centrifugation at 12,000 x g for 30 minutes at 4°C to remove the yeast cells.[1]
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.
-
-
Buffer Exchange and Concentration (Optional but Recommended):
-
Concentrate the filtered supernatant and exchange the buffer to the chromatography binding buffer using an ultrafiltration device with a molecular weight cutoff of 3 kDa.[1]
-
The binding buffer is 0.1 M sodium acetate (B1210297), pH 4.5.[1]
-
Dialyze the concentrated sample overnight against the same buffer.[1]
-
-
Cation Exchange Chromatography:
-
Equilibrate a CM-Sepharose CL-6B column with 0.1 M sodium acetate buffer (pH 4.5).[1]
-
Load the prepared sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound this compound using a linear gradient of 0.1 M to 1.0 M sodium acetate (pH 4.5).[1]
-
Collect fractions and monitor the protein elution profile at 280 nm.
-
-
Analysis of Purified Protein:
-
Analyze the collected fractions using Tricine-SDS-PAGE to identify those containing purified this compound.[5][11] Due to its small size, Tricine-SDS-PAGE provides better resolution for peptides than standard Laemmli systems.
-
Pool the fractions containing the pure peptide.
-
Determine the protein concentration using a Bradford protein assay or by measuring absorbance at 280 nm.
-
-
Bioactivity Assay:
Conclusion
The Pichia pastoris expression system is a robust and effective platform for the large-scale production of bioactive this compound. The protocols provided herein offer a comprehensive guide for researchers to successfully express and purify this potent antimicrobial peptide for further investigation and potential therapeutic development. Optimization of fermentation conditions, such as pH, temperature, and methanol feed rate, can further enhance the yield of recombinant this compound.[1][6]
References
- 1. Expression of cecropin B in Pichia pastoris and its bioactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Boosting Expression of a Specifically Targeted Antimicrobial Peptide K in Pichia pastoris by Employing a 2A Self-Cleaving Peptide-Based Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Secretion and activity of antimicrobial peptide cecropin D expressed in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusion expression of cecropin B-like antibacterial peptide in Pichia GS115 and its antibacterial mechanism | Semantic Scholar [semanticscholar.org]
- 9. synthesisgene.com [synthesisgene.com]
- 10. bbrc.in [bbrc.in]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Cecropin-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin-B is a 35-amino acid cationic antimicrobial peptide originally isolated from the Cecropia moth, Hyalophora cecropia.[1] It exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by disrupting their cell membranes.[1] This property makes this compound and its analogs promising candidates for the development of novel therapeutic agents. This document provides a detailed guide for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), a widely used method for peptide production.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters and expected outcomes for the solid-phase synthesis of this compound.
| Parameter | Specification / Typical Value | Source(s) |
| Peptide Target | This compound | [1] |
| Amino Acid Sequence | H₂N-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-CONH₂ | [1] |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | [1] |
| Resin | Rink Amide MBHA Resin (0.3-0.8 mmol/g loading) | [1] |
| Coupling Reagents | HBTU/DIPEA | [1] |
| Cleavage Reagent | 95% TFA, 2.5% TIS, 2.5% Water | [1] |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [1] |
| Final Purity | >95% | [1] |
| Expected Mass [M+H]⁺ | ~3834.5 Da (Calculated) | [1] |
| Observed Mass [M+H]⁺ | ~3836.0 Da (Found) | [1] |
| Yield | Variable (Typically 15-40% after purification) | [1] |
Experimental Protocols
This section details the step-by-step methodologies for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g loading)
-
Fmoc-Protected Amino Acids: Standard side-chain protected Fmoc amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, etc.)
-
Solvents:
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN, HPLC grade)
-
Diethyl ether (anhydrous, cold)
-
-
Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Purification Solvents:
-
Buffer A: 0.1% TFA in deionized water
-
Buffer B: 0.1% TFA in Acetonitrile
-
Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram:
Caption: Overall workflow for this compound solid-phase peptide synthesis.
Step 1: Resin Preparation (Swelling)
-
Place the Rink Amide MBHA resin (e.g., at a 0.1 mmol scale) into a reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF.
Step 2: Iterative Peptide Synthesis Cycle
The following deprotection and coupling steps are repeated for each of the 35 amino acids in the this compound sequence, starting from the C-terminal Leucine.
Caption: Iterative cycle of Fmoc deprotection and amino acid coupling.
2.1. Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2.2. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Step 3: Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin once more with a small volume of fresh TFA to recover any remaining peptide.
Step 4: Crude Peptide Precipitation and Purification
-
Concentrate the TFA filtrate to a small volume (approximately 1-2 mL) using a rotary evaporator or a stream of nitrogen.
-
Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 40-50 mL). A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture at 3000-4000 x g for 10 minutes.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.
-
Dry the final peptide pellet under vacuum to remove residual ether.
Step 5: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of Buffer A/Buffer B mixture.
-
Purify the crude peptide using preparative RP-HPLC with a suitable C18 column.
-
A typical gradient is a linear gradient of 5-65% Buffer B over 60 minutes.[1]
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Collect fractions corresponding to the major peak.
Step 6: Characterization
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of this compound.
Step 7: Lyophilization
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder.
Conclusion
This guide provides a comprehensive protocol for the solid-phase synthesis of this compound. By following these procedures, researchers can reliably produce high-purity this compound for a variety of research and development applications. It is important to note that optimization of coupling times and purification gradients may be necessary to achieve the best results.
References
Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Cecropin-B
Introduction
Cecropin-B is a member of the cecropin (B1577577) family, a group of potent, naturally occurring antimicrobial peptides (AMPs) that form a key component of the innate immune system in insects.[1][2] These cationic peptides exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] The primary mechanism of action for this compound involves the disruption of bacterial cell membranes.[1][4] The peptide's amphipathic α-helical structure allows it to interact with and insert into the lipid bilayer of bacterial membranes, forming pores or ion channels.[3][4] This disruption leads to leakage of cellular contents, dissipation of the membrane potential, and ultimately, cell death.[4][5] Given the rise of antibiotic resistance, AMPs like this compound are promising candidates for the development of novel therapeutics.[6]
The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of an antimicrobial agent's in vitro activity. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specific incubation period.[1] Accurate and reproducible MIC determination is crucial for assessing the potency of this compound, comparing its efficacy against different bacterial strains, and guiding preclinical development.[1][7]
Key Considerations for Peptide Antimicrobial Susceptibility Testing (AST)
Standard protocols for testing conventional antibiotics, such as those from the Clinical and Laboratory Standards Institute (CLSI), often require modification for AMPs due to their unique biochemical properties.[8][9]
-
Peptide Adsorption: Cationic peptides like this compound can adhere to the negatively charged surfaces of standard polystyrene microtiter plates. This reduces the effective concentration of the peptide in the assay, leading to inaccurately high MIC values. Using low-binding materials, such as polypropylene (B1209903) plates and tubes, is critical for reliable results.[8]
-
Media Composition: The components of standard growth media, like Mueller-Hinton Broth (MHB), can interfere with the activity of cationic AMPs. High salt concentrations can disrupt the electrostatic interactions between the peptide and the bacterial membrane. It is essential to use cation-adjusted MHB.[8]
-
Diluent Choice: To prevent peptide loss due to adsorption and to maintain stability, it is recommended to prepare peptide dilutions in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA).[2][8]
Quantitative Data: MIC of this compound
The following table summarizes the reported MIC values of this compound against a variety of bacterial strains. These values can vary based on the specific protocol, bacterial strain, and media conditions used in the study.
| Gram Stain | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Gram-negative | Escherichia coli ATCC 25922 | 0.4 - 1.6 | 1.56 | [1] |
| Gram-negative | Pseudomonas aeruginosa ATCC 27853 | 0.4 | - | [1] |
| Gram-negative | Klebsiella pneumoniae (MDR) | 6.25 - 50 | - | [6][10] |
| Gram-negative | Klebsiella pneumoniae (XDR) | 6.25 - 50 | - | [6] |
| Gram-negative | Haemophilus parasuis (15 strains) | 2 - 16 | - | [11] |
| Gram-positive | Staphylococcus aureus ATCC 25923 | >100 | >100 | [2] |
| Gram-positive | Bacillus subtilis ATCC 6633 | 3.12 | 0.8 | [2][12] |
| Gram-positive | Micrococcus luteus NCIMB 8166 | 1.56 | 0.4 | [2][12] |
MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant. MIC values are presented as a range where applicable.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the modified broth microdilution method recommended for cationic antimicrobial peptides.[8][13]
1. Materials
-
This compound (lyophilized powder)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[8]
-
Sterile, low-binding 96-well polypropylene microtiter plates[8]
-
Sterile polypropylene tubes for dilutions[8]
-
Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[2][8]
-
Sterile deionized water or 0.01% acetic acid for stock solution
-
Spectrophotometer or microplate reader
-
Incubator set to 35-37°C
-
Micropipettes and sterile, low-binding pipette tips
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C with shaking until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute this standardized bacterial suspension in fresh MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
3. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable sterile solvent like sterile water or 0.01% acetic acid.[6]
-
Perform serial two-fold dilutions of the stock solution in the peptide diluent (0.01% acetic acid with 0.2% BSA) using polypropylene tubes to create a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).[8][14] These will be your 10x working solutions.
4. Assay Procedure
-
Add 100 µL of the diluted bacterial suspension (~5 x 10⁵ CFU/mL) to each well of a 96-well polypropylene plate (typically columns 1-11).[8]
-
Add 11 µL of each 10x this compound dilution to the corresponding wells, starting with the highest concentration and proceeding to the lowest.[2][8]
-
Controls:
-
Positive Control (Growth Control): Add 11 µL of the peptide diluent (without this compound) to a well containing the bacterial suspension (e.g., column 11).[8]
-
Negative Control (Sterility Control): Add 11 µL of the peptide diluent to a well containing 100 µL of sterile MHB only (no bacteria) (e.g., column 12).[13]
-
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours.[12]
5. Determination of MIC
-
Following incubation, examine the plate for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[12]
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.[6]
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: this compound's membrane disruption mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel antibacterial approach of this compound peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cecropin-B Antimicrobial Activity Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of Cecropin-B, a potent, naturally occurring antimicrobial peptide (AMP). This compound, originally isolated from the giant silk moth Hyalophora cecropia, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for novel antibiotic development.[1][2][3] Its primary mechanism of action involves the disruption of bacterial cell membranes.[1][3][4]
These guidelines offer step-by-step instructions for key in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Additionally, protocols for assessing cytotoxicity, a critical factor for therapeutic development, are included.
Quantitative Data Summary
The antimicrobial potency of this compound is typically quantified by its MIC, the lowest concentration that inhibits visible microbial growth.[4] The following tables summarize reported MIC values for this compound and its derivatives against a variety of bacterial strains. It is important to note that these values can vary depending on the specific experimental conditions, such as the bacterial strain, growth medium, and the exact protocol followed.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Gram Stain | Bacterial Strain | MIC (µg/mL) | Reference |
| Gram-negative | Escherichia coli ATCC 25922 | 0.4 - 1.6 | [1][5] |
| Gram-negative | Pseudomonas aeruginosa ATCC 27853 | 0.4 | [1][5] |
| Gram-negative | Klebsiella pneumoniae (Multidrug-Resistant) | 6.25 - 50 | [6][7] |
| Gram-negative | Klebsiella pneumoniae (Extensively Drug-Resistant) | 6.25 - 50 | [6] |
| Gram-negative | Acinetobacter baumannii (Multidrug-Resistant) | Not specified (inhibition zone) | [6] |
| Gram-positive | Staphylococcus aureus (Methicillin-Resistant) (MRSA) | 4 (Cecropin 4 derivative C18) | [6] |
| Gram-positive | Bacillus subtilis ATCC 6633 | 3.12 | [8] |
| Gram-positive | Micrococcus luteus NCIMB 8166 | 1.56 | [8] |
| Gram-positive | Enterococcus faecalis NCTC115 | >100 | [8] |
Table 2: Cytotoxicity Profile of this compound and its Derivatives
| Cell Line | Cell Type | Cecropin (B1577577) Derivative | IC50 / Cytotoxicity | Reference |
| Human WI-38 cells | Normal human lung fibroblasts | Recombinant Cecropin B (rCec-B) | IC50 ≤ 1.469 mg/ml | [6] |
| RAW264.7 cells | Murine macrophages | Cecropin B | Low cytotoxicity | [6] |
| Mouse erythrocytes | Red blood cells | Cecropin B | No hemolytic activity up to 200 µM | [6] |
| MDA-MB-231 | Human breast adenocarcinoma | Cecropin B | 33.16% cytostasis at 120 µM | [6] |
| Human bladder cancer cell lines | Human bladder cancer | Cecropin B | Average IC50: 139.91 µg/ml (viability) | [6] |
| Benign fibroblasts (ZF07, 3T6) | Human and murine fibroblasts | Cecropin B | Significantly less susceptible than cancer cells | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain in a liquid medium.[8][9]
Materials:
-
This compound (lyophilized)
-
Sterile cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (37°C)
-
Sterile pipette tips and tubes
-
Sterile solvent for this compound (e.g., sterile water or 0.01% acetic acid)[6]
Protocol:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent to create a high-concentration stock solution.[6]
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic growth phase.[6]
-
Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][6]
-
Further dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of MHB to all wells that will be used for the dilution series.[6]
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well of the dilution series.[6]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 200 µL.[6]
-
Controls:
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.[6]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[10][11] It is typically performed after the MIC has been determined.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile pipette and tips
-
Incubator (37°C)
Protocol:
-
Select Wells: From the completed MIC assay, select the wells corresponding to the MIC value and at least two to three higher concentrations that showed no visible growth.[10]
-
Plating: Aliquot a small volume (e.g., 10-100 µL) from each selected well and spread it onto a separate, properly labeled MHA plate.[12]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[12]
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10][11] This is practically determined by identifying the lowest concentration that prevents any colony formation on the agar plate.[12]
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[13]
Materials:
-
This compound
-
Bacterial strain of interest
-
MHB and MHA plates
-
Incubator and shaking incubator (37°C)
-
Spectrophotometer
-
Sterile tubes and pipettes
-
Sterile saline or PBS for dilutions
Protocol:
-
Prepare Inoculum: Grow bacteria to the early to mid-logarithmic phase in MHB. Adjust the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL.[14]
-
Treatment: Prepare tubes with MHB containing this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).[12][14] Also, include a no-drug growth control.
-
Inoculation: Inoculate the prepared tubes with the bacterial suspension.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[12][14]
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Cytotoxicity Assays
Assessing the toxicity of this compound against mammalian cells is crucial for determining its therapeutic potential.
This assay measures the ability of this compound to lyse red blood cells (RBCs).
Materials:
-
Fresh red blood cells (e.g., human or mouse)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Triton X-100 (for positive control)
-
96-well plate
-
Centrifuge
-
Microplate reader
Protocol:
-
Prepare RBCs: Wash fresh RBCs with PBS several times by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of about 4-8% (v/v).[12][15]
-
Treatment: Add serial dilutions of this compound to a 96-well plate. Add the RBC suspension to each well.
-
Controls:
-
Negative Control: RBCs in PBS only.
-
Positive Control: RBCs with a lytic agent like Triton X-100.
-
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm or 570 nm.[4]
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[4]
This colorimetric assay assesses the effect of this compound on the metabolic activity of a mammalian cell line, which serves as an indicator of cell viability.[4]
Materials:
-
Mammalian cell line (e.g., RAW264.7, HEK293)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[6]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance of the solution, typically at 570 nm.[4] Cell viability is expressed as a percentage relative to the untreated control cells.
Mechanism of Action
This compound exerts its antimicrobial effect primarily through direct interaction with and disruption of the bacterial cell membrane.[1][4] This process is generally receptor-independent.[4]
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[16]
-
Membrane Insertion and Pore Formation: Following binding, the amphipathic α-helical structure of this compound inserts into the lipid bilayer.[17][18] This can lead to the formation of pores or channels in the membrane through models like the "barrel-stave" or "carpet" mechanism.[16][17]
-
Cell Lysis: The formation of these pores disrupts the membrane integrity, leading to leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A novel antibacterial approach of this compound peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
Cecropin-B Cytotoxicity on Mammalian Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin-B, a cationic antimicrobial peptide (AMP) originally isolated from the Cecropia moth (Hyalophora cecropia), has garnered significant interest for its potent antimicrobial and antitumor activities. Its ability to selectively target and disrupt the membranes of cancerous cells while exhibiting lower cytotoxicity towards normal mammalian cells makes it a promising candidate for novel cancer therapeutics. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound on various mammalian cell lines.
This compound is a 35-amino acid peptide characterized by two α-helical segments. Its primary mechanism of action is believed to be the permeabilization of cell membranes, leading to cell lysis and death. In addition to direct membrane disruption, evidence suggests that this compound can also induce apoptosis in cancer cells through the upregulation of key signaling molecules.
These notes offer a comprehensive guide, including quantitative data on this compound's efficacy, detailed methodologies for crucial cytotoxicity assays, and visual diagrams of experimental workflows and the proposed signaling pathways involved in its cytotoxic effects.
Data Presentation: Quantitative Cytotoxicity of this compound
The following tables summarize the cytotoxic effects of this compound on a variety of mammalian cell lines, as determined by different in vitro assays. The 50% inhibitory concentration (IC50) is a common measure of a compound's potency, representing the concentration required to inhibit a biological process by 50%.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| 486P | Bladder Cancer | LDH | - | 212.6 (average) | [1] |
| RT4 | Bladder Cancer | LDH | - | 212.6 (average) | [1] |
| 647V | Bladder Cancer | LDH | - | 212.6 (average) | [1] |
| J82 | Bladder Cancer | LDH | - | 212.6 (average) | [1] |
| Bladder Cancer (average) | Bladder Cancer | WST-1 | - | 139.91 | |
| Bladder Cancer (average) | Bladder Cancer | BrdU | - | 79.94 | |
| KG-1 | Leukemia | MTT | 20.8 ± 2.3 | - | [2] |
| KG-1 | Leukemia | Trypan Blue | 18.9 ± 3.3 | - | [2] |
| Ags | Stomach Carcinoma | MTT | 16.0 ± 3.5 | - | [2] |
| Ags | Stomach Carcinoma | Trypan Blue | 15.3 ± 3.7 | - | [2] |
| BEL-7402 | Hepatocellular Carcinoma | MTT | 25-50 | - | [3] |
Table 2: Comparative Cytotoxicity of this compound on Cancer vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| 3T6 | Murine Fibroblast | MTT | 92.0 ± 9.1 | - | [2] |
| ZF07 | Human Gingival Fibroblast | WST-1 | - | >573.03 | [1] |
| 3T6 | Murine Fibroblast | WST-1 | - | >573.03 | [1] |
| Human Red Blood Cells | Normal Blood Cells | Hemolysis Assay | 180.0 ± 20.1 (HE50) | - | [2] |
| Mouse Kidney Epithelial Cells | Normal Kidney Cells | CCK-8 | Not cytotoxic at tested concentrations | - | |
| HUVEC | Human Umbilical Vein Endothelial Cells | CCK-8 | Not cytotoxic at tested concentrations | - |
HE50: 50% hemolytic concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[5]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a medium-only blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4][6] Incubate for 1.5 to 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[6][7]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank control absorbance.
Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8]
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, which indicates the extent of cell lysis.[3]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[5]
-
Controls: Prepare the following controls in triplicate:
-
Background Control: Medium without cells.
-
Low Control (Spontaneous LDH release): Untreated cells.[9]
-
High Control (Maximum LDH release): Untreated cells lysed with a lysis solution (e.g., 1% Triton X-100) provided in the kit.[9]
-
Substance Control: this compound in medium without cells to check for interference.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[3]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection by Flow Cytometry
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is membrane-impermeable and therefore only enters cells with compromised membranes, such as late apoptotic and necrotic cells.[11]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer). Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Apoptosis-inducing activity of the antimicrobial peptide cecropin of Musca domestica in human hepatocellular carcinoma cell line BEL-7402 and the possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cecropin-B in Transgenic Plant Development for Disease Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin-B, a potent antimicrobial peptide (AMP) originally isolated from the giant silk moth (Hyalophora cecropia), has emerged as a promising candidate for developing broad-spectrum disease resistance in transgenic plants. Its lytic activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi, makes it a valuable tool in the ongoing battle against crop diseases.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in generating disease-resistant transgenic plants.
Cecropins are small, cationic peptides that act by disrupting the cell membranes of pathogens, a mechanism that is less likely to induce resistance compared to conventional antibiotics.[2] The expression of this compound genes in various crops, including tobacco, tomato, and rice, has been shown to confer enhanced resistance to significant pathogens such as Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae, and Pseudomonas syringae.[1][3][4]
Mechanism of Action
This compound's primary mode of action involves its electrostatic attraction to the negatively charged components of microbial cell membranes. Upon binding, the peptide inserts into the lipid bilayer, forming pores or ion channels that disrupt the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[1] This direct lytic mechanism is a key advantage, as it targets a fundamental component of the pathogen's structure.
While this compound acts directly on pathogens, the presence of antimicrobial peptides can also modulate the plant's own defense signaling pathways.[5][6] This can involve interactions with pathways mediated by mitogen-activated protein kinases (MAPKs), the production of reactive oxygen species (ROS), and crosstalk with phytohormone signaling (e.g., salicylic (B10762653) acid and jasmonic acid), leading to a more robust and multifaceted defense response.[5][7][8][9]
Quantitative Data on Disease Resistance
The following tables summarize the quantitative data from various studies on the efficacy of this compound in transgenic plants.
| Plant Species | Pathogen | Transgenic Line(s) | Key Quantitative Results | Reference(s) |
| Tomato (Solanum lycopersicum) | Ralstonia solanacearum | T2 generation expressing this compound | Wild-type plants showed 100% wilting and death by day 14 post-inoculation. Transgenic plants showed significant resistance with delayed and reduced symptoms. | [1] |
| Tomato (Solanum lycopersicum) | Xanthomonas campestris pv. vesicatoria | T2 generation expressing this compound | Transgenic plants exhibited significantly fewer disease spots on leaves compared to wild-type. | [1] |
| Rice (Oryza sativa) | Xanthomonas oryzae pv. oryzae | T1 generation expressing this compound | Lesion development was significantly confined in transgenic lines compared to control plants. | [3] |
| Tobacco (Nicotiana tabacum) | Pseudomonas solanacearum | Transgenic lines expressing a this compound analog | Transgenic plants showed delayed symptom development and reduced mortality. | [4] |
| Tobacco (Nicotiana tabacum) | Pseudomonas syringae pv. tabaci | Transgenic lines expressing an engineered this compound cassette | Conferred disease resistance to the pathogen. | [4] |
Table 1: In Vivo Disease Resistance in this compound Transgenic Plants
| Pathogen | S50 of this compound (µg/mL) | Reference(s) |
| Ralstonia solanacearum | 529.6 | [1] |
| Xanthomonas campestris pv. vesicatoria | 0.29 | [1] |
Table 2: In Vitro Antimicrobial Activity of this compound (S50 - concentration for 50% survival)
Experimental Protocols
Gene Construct Design and Vector Assembly
A critical step in developing this compound transgenic plants is the design of the gene expression cassette. To ensure proper expression and targeting of the peptide, several elements should be included.
Protocol:
-
This compound Coding Sequence: Synthesize the DNA sequence encoding the mature this compound peptide. Codon optimization for the target plant species is recommended to enhance expression levels.
-
Signal Peptide: To facilitate the secretion of this compound out of the plant cell and prevent potential toxicity to the plant's own organelles, a signal peptide sequence should be fused to the N-terminus of the this compound coding sequence. A commonly used signal peptide is derived from the barley α-amylase gene.[1]
-
Promoter: A strong constitutive promoter is typically used to ensure high-level expression of the this compound gene in various plant tissues. The Cauliflower Mosaic Virus (CaMV) 35S promoter is a common choice.
-
Terminator: A transcriptional terminator, such as the nopaline (B31955) synthase (NOS) terminator, should be included downstream of the this compound coding sequence to ensure proper termination of transcription.
-
Vector Backbone: Clone the entire expression cassette (Promoter - Signal Peptide - this compound - Terminator) into a suitable plant transformation vector, such as a pBI121 or pCAMBIA series binary vector. These vectors contain the necessary elements for Agrobacterium-mediated transformation, including selectable marker genes (e.g., nptII for kanamycin (B1662678) resistance or hpt for hygromycin resistance).
Caption: Diagram of the this compound gene expression cassette within a binary vector.
Agrobacterium-mediated Transformation of Tomato
This protocol is adapted for tomato transformation but can be modified for other dicotyledonous plants.
Protocol:
-
Agrobacterium Preparation:
-
Transform the binary vector containing the this compound cassette into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).
-
Grow a single colony of transformed Agrobacterium in LB medium with appropriate antibiotics overnight at 28°C with shaking.
-
Inoculate a larger culture and grow until the OD600 reaches 0.6-0.8.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.2-0.5.
-
-
Explant Preparation and Co-cultivation:
-
Sterilize tomato seeds and germinate them on MS medium in the dark for 7-10 days.
-
Excise cotyledons from the seedlings and pre-culture them on a solid preculture medium for 24 hours.
-
Immerse the cotyledon explants in the Agrobacterium suspension for 5-10 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria and place them back on the preculture medium.
-
Co-cultivate for 48 hours in the dark at 25°C.
-
-
Selection and Regeneration:
-
Wash the explants with sterile water containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime (B1668864) or timentin).
-
Transfer the explants to a selection medium containing MS salts, vitamins, plant growth regulators (e.g., zeatin and IAA), the appropriate selective agent (e.g., kanamycin), and an antibiotic to control Agrobacterium growth.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Once shoots have regenerated and are 1-2 cm long, excise them and transfer to a rooting medium.
-
-
Acclimatization:
-
Once rooted, transfer the plantlets to soil and gradually acclimatize them to greenhouse conditions.
-
Caption: Workflow for Agrobacterium-mediated transformation.
Molecular Characterization of Transgenic Plants
Confirmation of transgene integration and expression is crucial.
Protocol:
-
Genomic DNA PCR:
-
Extract genomic DNA from the leaves of putative transgenic and wild-type control plants.
-
Perform PCR using primers specific to the this compound gene or the selectable marker gene.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of the expected size should be present in transgenic plants but not in the wild-type.
-
-
Southern Blot Analysis:
-
Digest genomic DNA from PCR-positive plants with a suitable restriction enzyme.
-
Separate the DNA fragments by agarose gel electrophoresis and transfer to a nylon membrane.
-
Hybridize the membrane with a labeled probe specific to the this compound gene.
-
This analysis confirms the integration of the transgene and provides an estimate of the copy number.
-
-
Western Blot Analysis:
-
Extract total protein from the leaves of transgenic and wild-type plants.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to this compound, followed by a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein band using a chemiluminescent substrate. This confirms the expression and accumulation of the this compound peptide.[1]
-
Disease Resistance Bioassay
a) Bacterial Wilt in Tomato (Ralstonia solanacearum)
Protocol:
-
Pathogen Preparation:
-
Grow R. solanacearum in a suitable liquid medium (e.g., Nutrient Broth) at 30°C for 48-72 hours.
-
Harvest the bacterial cells by centrifugation and resuspend in sterile water to a concentration of 10^8 CFU/mL (OD600 ≈ 0.3).[1]
-
-
Inoculation:
-
Use 6-week-old transgenic and wild-type tomato plants.
-
Inoculate by soil drenching, pouring 30 mL of the bacterial suspension onto the soil at the base of each plant.[1]
-
-
Disease Scoring:
-
Maintain the plants in a growth chamber or greenhouse at approximately 30°C.
-
Observe the plants daily for the development of wilting symptoms.
-
Score the disease severity at regular intervals (e.g., 10 and 14 days post-inoculation) using a rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaves wilted, 2 = 26-50% leaves wilted, 3 = 51-75% leaves wilted, 4 = >75% leaves wilted or plant death).[10][11]
-
b) Bacterial Leaf Blight in Rice (Xanthomonas oryzae pv. oryzae)
Protocol:
-
Pathogen Preparation:
-
Culture X. oryzae pv. oryzae on a suitable solid medium (e.g., PSA) at 28°C for 2-3 days.
-
Scrape the bacterial colonies from the plate and suspend in sterile water to a concentration of 10^9 CFU/mL.
-
-
Inoculation:
-
Use rice plants at the maximum tillering stage.
-
Inoculate by the leaf-clipping method. Use scissors dipped in the bacterial suspension to clip the tips of the upper leaves.
-
-
Disease Scoring:
-
Maintain the plants in a high-humidity environment for 24-48 hours post-inoculation.
-
Measure the lesion length on the inoculated leaves 14-21 days after inoculation.
-
Signaling Pathways and Broader Defense
The introduction of this compound primarily provides a direct antimicrobial barrier. However, the interaction of AMPs with pathogens and the plant itself can trigger a broader defense response.
Caption: Interplay of this compound action and plant defense signaling.
Conclusion
The use of this compound in transgenic plants represents a powerful strategy for enhancing disease resistance. Its direct, lytic mechanism of action against a broad range of pathogens, coupled with the potential to stimulate the plant's innate immune system, makes it a valuable component of integrated pest management strategies. The protocols outlined in this document provide a framework for the successful development and evaluation of this compound-expressing transgenic crops. Careful consideration of gene construct design, transformation protocols, and rigorous bioassays are essential for achieving robust and durable disease resistance in the field.
References
- 1. Expression of a Synthesized Gene Encoding Cationic Peptide Cecropin B in Transgenic Tomato Plants Protects against Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Transgenic expression of cecropin B, an antibacterial peptide from Bombyx mori, confers enhanced resistance to bacterial leaf blight in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cooperative interaction of antimicrobial peptides with the interrelated immune pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of antimicrobial peptides in plant protection: making use of the overlooked merits [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Peptides from plants and microorganisms: a defense strategy for biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Resistance to Ralstonia solanacearum in Tomato Genetic Resources at Seedling Stage - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin-B: Application Notes and Protocols for Agricultural Pest Control Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin-B, a potent, naturally occurring antimicrobial peptide (AMP) originally isolated from the giant silk moth, Hyalophora cecropia, presents a promising avenue for the development of novel pest control strategies in agriculture.[1][2] As a key component of the insect's innate immune system, this compound exhibits a broad spectrum of activity against various pathogens.[2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, a mode of action that is less prone to the development of resistance compared to conventional chemical pesticides.[3] This document provides detailed application notes, summarizing the current state of knowledge on this compound's efficacy against agricultural pests, and offers comprehensive experimental protocols for its evaluation.
Mechanism of Action
This compound is a cationic peptide that is largely unstructured in aqueous solutions. Upon encountering the negatively charged surface of a target cell membrane, it adopts an amphipathic α-helical conformation.[4] This structural change is crucial for its activity. The primary mode of action is the permeabilization of the cell membrane, leading to the leakage of cellular contents and ultimately, cell death.[3][5][6]
Two main models describe this membrane disruption:
-
Carpet-like mechanism: At high concentrations, this compound peptides accumulate on the membrane surface, forming a "carpet" that disrupts the lipid bilayer in a detergent-like manner.[5][7]
-
Pore formation: At lower concentrations, this compound monomers or oligomers insert into the membrane, forming transmembrane pores or channels.[5][6] This disrupts the electrochemical gradient across the membrane, leading to a loss of essential ions and metabolites.[5]
While the primary targets of this compound are microbial pathogens, its membrane-disrupting capabilities also confer insecticidal properties. When ingested by insect pests, this compound can damage the midgut epithelial cells, leading to digestive failure, septicemia, and eventual mortality.[8]
Target Pests and Efficacy
The primary application of this compound in agriculture has been explored through the development of transgenic plants engineered to express the peptide, conferring resistance to various phytopathogens. However, research also indicates its potential for direct insect pest control.
Antimicrobial Activity Against Phytopathogens
This compound has demonstrated significant in vitro activity against a range of bacterial and fungal plant pathogens. This antimicrobial efficacy is a key attribute for developing disease-resistant crops.
| Target Pathogen | Host Plant | Efficacy Metric | Value |
| Ralstonia solanacearum | Tomato | S₅₀ | 529.6 µg/ml |
| Xanthomonas campestris pv. vesicatoria | Tomato | S₅₀ | 0.29 µg/ml |
| Xanthomonas oryzae pv. oryzae | Rice | Lesion reduction | Significantly confined in transgenic lines |
S₅₀: The peptide concentration causing 50% survival of the pathogenic bacterium.
Insecticidal Activity
Direct quantitative data on the insecticidal efficacy of externally applied this compound against major agricultural pests is still emerging. However, studies involving the suppression of endogenous cecropin (B1577577) expression in insects suggest its vital role in their survival, highlighting its potential as an insecticide.
| Target Pest | Observation | Implication for Pest Control |
| Mythimna separata (Armyworm) | RNA interference (RNAi) targeting this compound expression resulted in increased susceptibility to Bacillus thuringiensis (Bt) and higher mortality.[1][2] | This compound could be used to enhance the efficacy of other biopesticides like Bt. |
The synergistic effect of this compound with other insecticidal agents, such as Bt toxins, is a promising area of research. This compound's ability to disrupt the insect midgut membrane may facilitate the entry and enhance the activity of other insecticidal proteins.
Experimental Protocols
Antimicrobial Activity Assays
This method determines the lowest concentration of this compound required to inhibit the visible growth of a target pathogen.
Materials:
-
Lyophilized this compound
-
Target bacterial or fungal strain
-
Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
-
Sterile water or 0.01% acetic acid for peptide dissolution
Protocol:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in a sterile solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare Inoculum: Culture the target microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the culture density to approximately 1 x 10⁶ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[3]
This assay provides a qualitative assessment of antimicrobial activity.
Materials:
-
Petri dishes with Mueller-Hinton Agar (B569324) (MHA) or other suitable agar
-
Target bacterial or fungal strain
-
Sterile swabs
-
This compound solutions of known concentrations
-
Sterile cork borer or pipette tip
Protocol:
-
Prepare Lawn Culture: Inoculate the surface of an agar plate evenly with the target microorganism using a sterile swab.
-
Create Wells: Create wells in the agar using a sterile cork borer or pipette tip.
-
Add this compound: Add a known volume of the this compound solution to each well. Include a solvent-only control.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Observe Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.
Insect Bioassays
This method is suitable for assessing the contact and/or ingestion toxicity of this compound to insects that feed on leaves.[1][9][10]
Materials:
-
This compound solutions of varying concentrations
-
Surfactant (e.g., Triton X-100 or Tween 20)
-
Host plant leaves
-
Target insect pests (e.g., aphids, caterpillars)
-
Petri dishes or ventilated containers
-
Filter paper
Protocol:
-
Prepare Treatment Solutions: Prepare a series of this compound solutions in water with a small amount of surfactant (e.g., 0.02%) to ensure even leaf coverage. Include a control solution with only water and surfactant.
-
Leaf Dipping: Dip host plant leaves into the treatment solutions for a set time (e.g., 10-30 seconds).
-
Drying: Allow the leaves to air dry completely.
-
Insect Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of insects onto each leaf.
-
Incubation: Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Moribund insects (incapable of coordinated movement) should be considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population).
This method is used to evaluate the oral toxicity of this compound when direct application to foliage is not feasible or for standardized screening.
Materials:
-
This compound solutions
-
Artificial diet for the target insect
-
Small containers (e.g., multi-well plates, small cups)
-
Target insect larvae
Protocol:
-
Prepare Diet: Prepare the artificial diet according to a standard recipe.
-
Incorporate this compound: While the diet is still liquid and has cooled to a safe temperature, add the this compound solution to achieve the desired final concentrations. Mix thoroughly. Prepare a control diet with the solvent only.
-
Dispense Diet: Dispense the treated and control diets into the bioassay containers and allow them to solidify.
-
Insect Infestation: Place one larva in each container with the treated diet.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Data Collection: Record larval mortality, weight gain, and developmental stage at regular intervals.
-
Data Analysis: Calculate mortality rates and sublethal effects (e.g., reduced growth) for each concentration. Determine the LC₅₀ and other relevant toxicity parameters.
Signaling Pathways and Logical Relationships
Insect Immune Response Signaling
The production of this compound in insects is a key output of the innate immune system, primarily regulated by the Toll and Imd signaling pathways. Understanding these pathways is crucial for strategies that aim to modulate the insect's own immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of cotton expressing Cry1Ac, Cry1F and Vip3Aa19 insecticidal proteins against Helicoverpa armigera, H. zea and their hybrid progeny, and evidence of reduced susceptibility of a field population of H. zea to Cry1 and Vip3Aa in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification and recombinant expression of an antimicrobial peptide (cecropin B-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide cecropin B functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 9. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 10. researchgate.net [researchgate.net]
Cecropin-B as a Natural Food Preservative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the research and development of Cecropin-B as a natural food preservative. This compound, a cationic antimicrobial peptide (AMP) originally isolated from the giant silk moth Hyalophora cecropia, exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms. Its membrane-disrupting mechanism of action makes it a promising candidate for food preservation applications.
Antimicrobial Activity of this compound
This compound demonstrates potent activity against both Gram-negative and Gram-positive bacteria, which are common culprits in food spoilage and foodborne illnesses.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Foodborne Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | 0.4–1.6 | 0.1-0.4 | [1] |
| Escherichia coli | DH5α | 1.56 | 0.4 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 3.12 | 0.8 | [1] |
| Klebsiella pneumoniae | Clinical Isolates | 6.25–50 | 1.6-13 | [1] |
| Salmonella Typhimurium | ATCC 14028 | >64 | >16.6 | [1] |
| Acinetobacter baumannii | ATCC 19606 | 4 | 1.0 | [1] |
| Haemophilus parasuis | 15 Reference Strains & 5 Clinical Isolates | 2 - 16 | - | [2] |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 25923 | >100 | >26 | [1] |
| Bacillus subtilis | ATCC 6633 | 3.12 | 0.8 | [1] |
| Micrococcus luteus | NCIMB 8166 | 1.56 | 0.4 | [1] |
| Enterococcus faecalis | NCTC115 | >100 | >26 | [1] |
Note: MIC values can vary depending on the specific experimental conditions, including the bacterial strain, growth medium, and the protocol used.
Mechanism of Action
This compound exerts its antimicrobial effect primarily by disrupting the bacterial cell membrane. The positively charged this compound molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately, cell death due to the leakage of intracellular contents.[2]
Antimicrobial Mechanism of this compound.
Cytotoxicity Profile
A critical aspect for a food preservative is its safety for human consumption. This compound has shown low cytotoxicity against mammalian cells at concentrations effective against bacteria, indicating a favorable therapeutic window.
Table 2: Cytotoxicity of this compound and its Analogs
| Cell Line | Peptide | Assay | Endpoint | Result | Reference(s) |
| Mouse Red Blood Cells (mRBCs) | This compound | Hemolysis Assay | % Hemolysis | No significant hemolysis at concentrations up to 200 µM | [3] |
| Murine Macrophage (RAW264.7) | This compound | MTT Assay | Cell Viability | >95% viability at concentrations less than 25 µM | [3] |
| Murine Macrophage (RAW264.7) | Cecropin (B1577577) DH (analog) | MTT Assay | IC50 | 46.34 µM | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of this compound against a target microorganism.[4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Target microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no peptide), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Cecropin-B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Cecropin-B, a promising antimicrobial peptide. The following sections detail the theoretical background, experimental protocols, and data interpretation methods crucial for a thorough assessment.
Introduction
This compound, originally isolated from the Cecropia moth (Hyalophora cecropia), is a cationic antimicrobial peptide known for its potent activity against a broad spectrum of pathogens.[1] Beyond its antimicrobial effects, this compound and its analogues have demonstrated significant anti-inflammatory properties, primarily by neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[2][3][4] This dual action makes this compound a compelling candidate for the development of novel therapeutics for infectious and inflammatory diseases.
The anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] This leads to a reduction in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][5][8]
Key Experimental Techniques
The assessment of this compound's anti-inflammatory activity can be conducted using a combination of in vitro and in vivo models.
In Vitro Assays
-
Cell Line Models: Murine macrophage cell lines, such as RAW 264.7, and human monocyte-derived macrophage-like cells, like differentiated THP-1 cells, are widely used.[2][9] These cells are stimulated with LPS to mimic an inflammatory response.
-
Nitric Oxide (NO) Production Assay: The Griess assay is a common colorimetric method to measure nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.[10][11][12]
-
Pro-inflammatory Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β can be quantified at both the mRNA and protein levels.
-
Cell Viability Assays: It is crucial to assess the cytotoxicity of this compound on the cell lines used to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay is a standard colorimetric assay for this purpose.[3]
In Vivo Models
-
LPS-Induced Endotoxemia Model: This widely accepted model involves the intraperitoneal (i.p.) injection of LPS into mice or rats to induce a systemic inflammatory response, mimicking sepsis.[17][18][19] The efficacy of this compound can be evaluated by measuring inflammatory markers in serum and tissues.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Cecropin (B1577577) B and its Analogues
| Peptide | Cell Line | LPS Concentration | Peptide Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) | Reference |
| Cecropin B | RAW 264.7 | 200 ng/mL | Not specified | Lower than Cecropin DH | Lower than Cecropin DH | Lower than Cecropin DH | [2][8] |
| Cecropin DH | RAW 264.7 | 200 ng/mL | Not specified | Higher than Cecropin B | Higher than Cecropin B | Higher than Cecropin B | [2][8] |
| BP100 Analogs (e.g., BP5, BP6, BP8) | RAW 264.7 | Not specified | 2 µM | Not Assessed | Superior to BP100 | Superior to BP100 | [20] |
| AeaeCec5 | Mouse Peritoneal Macrophages | Not specified | Not specified | Strongest among 5 analogues | Strongest among 5 analogues | Strongest among 5 analogues | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Cecropin Analogues
| Peptide | Animal Model | LPS Dose | Peptide Dose | Reduction in Serum TNF-α | Reduction in Serum IL-1β | Reduction in Serum IL-6 | Reference |
| AeaeCec1-5 | Mouse | Not specified | Not specified | Effective reduction | Effective reduction | Effective reduction | [5] |
| AeaeCec5 | Mouse | Not specified | Not specified | Best protection | Best protection | Best protection | [5] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.[2]
-
Stimulate the cells with LPS (e.g., 100-200 ng/mL) for 24 hours.[2][9] Include a control group with cells treated with LPS only and an untreated control group.
3. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatants after the 24-hour incubation.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[20]
5. Cell Viability Assay (MTT):
-
After removing the supernatants for NO and cytokine analysis, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment in an LPS-Induced Endotoxemia Mouse Model
1. Animal Acclimatization and Grouping:
-
Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week before the experiment.[17]
-
Divide the mice into groups: Vehicle control, LPS only, and LPS + this compound (at various doses).
2. Treatment:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection 30 minutes before the LPS challenge.
-
Induce systemic inflammation by administering a single i.p. injection of LPS (e.g., 5-10 mg/kg).[17] The vehicle control group should receive sterile saline.
3. Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and collect relevant tissues (e.g., lungs, liver) for further analysis.
4. Measurement of Serum Cytokines:
-
Allow the blood to clot and centrifuge to obtain serum.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.
5. Histopathological Analysis:
-
Fix the collected tissues in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
Visualization of Pathways and Workflows
Caption: this compound Anti-inflammatory Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of NF-kappa B activation by MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Comprehensive Analysis of TNFα and IL-6 Cytokine Detection Technologies - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 16. Detection of interleukin 1beta (IL-1beta), IL-6, and tumor necrosis factor-alpha in skin of patients with fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 20. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 [mdpi.com]
Application Notes & Protocols: Cecropin-B Nanoparticle Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cecropin-B is a potent, 35-amino acid cationic antimicrobial peptide (AMP) originally isolated from the giant silk moth, Hyalophora cecropia.[1][2] It demonstrates a broad spectrum of therapeutic activity, including potent bactericidal effects against both Gram-positive and Gram-negative bacteria and significant cytotoxic activity against various cancer cell lines such as bladder cancer, leukemia, and lymphomas.[1][2] The primary mechanism of action for this compound involves the disruption of cell membrane integrity, leading to cell lysis.[1][2]
Despite its therapeutic promise, the clinical application of free this compound is significantly hindered by its susceptibility to rapid proteolytic degradation, potential for non-specific cytotoxicity, and poor bioavailability.[1][3][4] Nanoencapsulation provides a robust strategy to overcome these limitations.[1] Loading this compound into nanoparticles can protect the peptide from enzymatic degradation, enhance its stability and bioavailability, enable controlled release, and facilitate targeted delivery to tumors or sites of infection.[1][5] This targeted approach aims to maximize therapeutic efficacy while minimizing adverse effects on healthy tissues.[1]
Mechanism of Action & Targeted Delivery
This compound's therapeutic efficacy is rooted in its ability to selectively target and disrupt the membranes of microbial and cancerous cells.[1] This selectivity arises from the fundamental differences in membrane composition; cancer and microbial cell membranes are typically rich in anionic molecules, giving them a net negative charge, whereas normal mammalian cell membranes are electrically neutral.[2][6] The cationic nature of this compound facilitates strong electrostatic interactions with these negatively charged target membranes, leading to membrane permeabilization and cell death.
Beyond direct membrane disruption, this compound also induces apoptosis (programmed cell death) in cancer cells.[2] This is a preferred mechanism for cancer therapy as it avoids inducing a significant inflammatory response. The apoptotic pathway involves the upregulation of key proteins such as Caspase 3 and Fas.
Nanoparticle-based delivery systems enhance this targeted action. Nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect or be actively targeted by functionalizing their surface with ligands that bind to specific receptors on target cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel antibacterial approach of this compound peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecropin-Loaded Zeolitic Imidazolate Framework Nanoparticles with High Biocompatibility and Cervical Cancer Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptide Delivery Systems as Promising Tools Against Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Revisiting edible insects as sources of therapeutics and drug delivery systems for cancer therapy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low "Cecropin-B" Expression Yield in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the recombinant expression of Cecropin-B in Escherichia coli.
Troubleshooting Guides
Question: My E. coli culture shows poor growth after transformation with the this compound expression vector. What could be the issue?
Answer: Poor culture growth is often the first indication of this compound toxicity to the E. coli host. This compound is an antimicrobial peptide, and even low levels of basal (leaky) expression can inhibit cell growth or lead to cell death.[1][2]
Troubleshooting Steps:
-
Vector Choice: Ensure you are using a tightly regulated expression vector. Vectors with strong promoters like the T7 promoter are common, but require stringent control.[2] Consider vectors that feature additional regulatory elements, such as the pLysS or pLysE plasmids which express T7 lysozyme, an inhibitor of T7 RNA polymerase, to reduce basal expression.[3]
-
Host Strain Selection: Utilize an E. coli strain designed for the expression of toxic proteins. Strains like C41(DE3) and C43(DE3) have mutations that allow them to tolerate some toxic proteins.[2][3] Another option is the BL21-AI strain, where the T7 RNA polymerase is under the control of the very tight arabinose-inducible araBAD promoter.[3]
-
Culture Conditions: Supplement your growth media with 1% glucose. Glucose can help to repress the lac promoter, further reducing leaky expression from T7-based systems.[3] Always use freshly transformed cells for expression studies, as plasmid instability can occur in glycerol (B35011) stocks.[3]
-
Fusion Partner: Expressing this compound as a fusion protein with a larger, soluble partner like SUMO (Small Ubiquitin-like Modifier), MBP (Maltose-Binding Protein), or GST (Glutathione S-transferase) can mask its toxicity.[1][2]
Question: I have little to no this compound expression after induction. What are the likely causes and solutions?
Answer: A low or undetectable yield of this compound post-induction can stem from several factors, ranging from suboptimal induction conditions to issues with the genetic construct itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound expression.
Detailed Solutions:
-
Codon Bias: The genetic code of your this compound construct may contain codons that are rare in E. coli. This can lead to translational stalling and truncated protein products.[2][3]
-
Inefficient Induction: The concentration of the inducer (e.g., IPTG), and the temperature and duration of induction may not be optimal.[2]
-
Solution: Perform a small-scale optimization experiment. Test a range of IPTG concentrations (e.g., 0.1, 0.5, 1.0 mM) and different induction temperatures (e.g., 18°C, 25°C, 37°C) for various durations (e.g., 4 hours to overnight).[6] Lower temperatures often slow down protein synthesis, which can improve yield for some proteins.[6]
-
-
Protein Degradation: this compound, like other foreign proteins, can be susceptible to degradation by host cell proteases.[3]
-
Vector and Promoter Issues: The promoter in your expression vector might be too weak, or there could be an error in the plasmid sequence.[2]
Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?
Answer: Formation of insoluble protein aggregates, known as inclusion bodies, is a common issue in recombinant protein production in E. coli.[2] While this can sometimes be advantageous for purifying toxic proteins, obtaining the correctly folded, active form requires additional solubilization and refolding steps.[8]
Strategies to Enhance Solubility:
-
Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[2]
-
Use Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble proteins like Maltose-Binding Protein (MBP) or SUMO can significantly improve its solubility.[2]
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. Consider using E. coli strains that are engineered to co-express chaperones.
-
Optimize Induction Conditions: Lowering the concentration of the inducer (e.g., IPTG to 0.1 mM) can reduce the metabolic burden on the cell and may lead to a higher proportion of soluble protein.[6]
-
Purification from Inclusion Bodies: If the above strategies are unsuccessful, you can purify the this compound from inclusion bodies. This involves isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine-HCl), and then refolding the protein into its active conformation.[7]
Quantitative Data Summary
The following tables summarize quantitative data on recombinant this compound production from various studies to facilitate comparison.
Table 1: Comparison of Recombinant this compound Yield in Different Expression Systems
| Expression Host | Vector/Construct | Fusion Tag | Yield | Reference |
| E. coli BL21(DE3) | pTRX-6His-Mdmcec | Thioredoxin (TRX)-6xHis | 11.2 mg/L | [2] |
| E. coli ER2566 | pTWIN1-CBD-INT-SRA-cecB2 | CBD-Intein | 58.7 mg/L | [2] |
| Pichia pastoris SMD1168 | pGAPZαC-prepro-cecB2 | Pre-pro signal peptide | ~90 mg/L | [2] |
| E. coli | SA-ELK16 system | ELK16 | ~6.2 µg/mg wet cell weight | [2] |
| E. coli BL2l (DE3) | pET32a-cecropinXJ | Thioredoxin (Trx) | 10 mg/L | [9] |
Table 2: Effect of Fusion Tag and Linker on this compound Expression
| Construct | Expression Level | Solubility | Cleavage Efficiency (with SUMOase) | Reference |
| 6xHisSUMO-cecropin B | Lower | Soluble | Incomplete and slow | [2][10] |
| 6xHisSUMO3xGly-cecropin B | Higher (almost 2x) | Soluble | Complete and faster (within 1h) | [2][10] |
Experimental Protocols
Protocol 1: IPTG Induction Optimization for this compound Expression
This protocol provides a framework for optimizing the induction conditions for your this compound construct in E. coli.
-
Starter Culture: Inoculate a single colony of freshly transformed E. coli into 5-10 mL of LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB broth (e.g., 100 mL in a 500 mL flask) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches the mid-log phase (0.5-0.8).[11]
-
Induction: Divide the main culture into smaller, equal volumes (e.g., 10 mL each). Induce each sub-culture with a different concentration of IPTG (e.g., 0.1, 0.2, 0.5, 1.0 mM).[6]
-
Incubation: Incubate the induced cultures under different temperature conditions (e.g., 18°C, 25°C, 30°C, 37°C) for varying durations (e.g., 4 hours, 8 hours, overnight).[11]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[2]
-
Analysis: Resuspend a small aliquot of each cell pellet in SDS-PAGE loading buffer. Analyze the protein expression levels by SDS-PAGE to identify the optimal induction conditions.
Protocol 2: Purification of this compound from Inclusion Bodies
This protocol is for this compound expressed as insoluble aggregates.[7]
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Centrifuge and repeat the wash step with buffer without detergent.[7]
-
Solubilization: Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl in 50 mM Tris-HCl, pH 8.0).[7][12] Incubate at room temperature with gentle agitation until the pellet is fully dissolved.
-
Refolding: Refold the solubilized protein by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, with decreasing concentrations of the denaturant).
-
Purification: Purify the refolded this compound using standard chromatography techniques, such as affinity chromatography (if a tag is present) followed by size-exclusion chromatography.
Visualizations
IPTG Induction Pathway in E. coli
Caption: IPTG induction of this compound expression in E. coli.
Frequently Asked Questions (FAQs)
Q1: Is codon optimization always necessary for expressing this compound in E. coli?
A1: While not always strictly necessary, codon optimization is highly recommended, especially if the original gene is from a distantly related organism.[2] It can significantly improve expression levels by replacing rare codons with those that are more frequently used by E. coli, thus preventing translational stalling.[13]
Q2: What is the best fusion tag to use for this compound expression?
A2: The "best" fusion tag depends on the specific challenges you are facing.
-
For toxicity: SUMO and MBP are excellent choices as they are highly soluble and can help mask the toxic effects of this compound.[2]
-
For purification: A simple His-tag is often sufficient and allows for straightforward purification via immobilized metal affinity chromatography (IMAC).[7]
-
For cleavage: The SUMO tag is beneficial as it can be cleaved by SUMOase, which recognizes the tertiary structure of SUMO, leading to highly specific cleavage without leaving extra amino acids on the target protein.[2]
Q3: Can I express this compound without a fusion tag?
A3: It is possible but often challenging due to the peptide's toxicity and small size, which can make it prone to degradation. If you attempt expression without a tag, it is crucial to use a very tightly controlled expression system and a protease-deficient host strain.[1][3]
Q4: My purified this compound shows no antimicrobial activity. What went wrong?
A4: Loss of activity can be due to several factors:
-
Improper Folding: If purified from inclusion bodies, the refolding process may not have yielded the correct three-dimensional structure.
-
Incomplete Tag Cleavage: Residual parts of the fusion tag can interfere with the peptide's function. Ensure complete cleavage and subsequent removal of the tag and protease.
-
Oxidation: Cysteine residues, if present, may have formed incorrect disulfide bonds. Ensure appropriate reducing agents are used during purification and refolding.
-
Degradation: The peptide may have been degraded during purification. Work quickly, at low temperatures, and with protease inhibitors.
Q5: How can I remove endotoxins from my purified this compound preparation?
A5: Endotoxins (lipopolysaccharides from the E. coli outer membrane) are a common contaminant and must be removed for many downstream applications, especially those involving cell-based assays or in vivo studies. Methods for endotoxin (B1171834) removal include:
-
Triton X-114 Phase Separation: This method utilizes the temperature-dependent solubility of Triton X-114 to separate endotoxins from the protein solution.[7]
-
Affinity Chromatography: Commercially available columns are designed to specifically bind and remove endotoxins.[7]
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression and characterization of cecropinXJ, a bioactive antimicrobial peptide from Bombyx mori (Bombycidae, Lepidoptera) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 12. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Cecropin-B Purification from Recombinant Systems
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of recombinant Cecropin-B.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the expression and purification of recombinant this compound, presented in a question-and-answer format.
Expression Phase
Question: Why are my recombinant this compound expression levels low or undetectable?
Answer: Low expression of this compound can be attributed to several factors:
-
Toxicity to the Host: this compound is an antimicrobial peptide and can be toxic to the E. coli host cells, leading to reduced growth or cell death.[1] To mitigate this, consider using a fusion tag like SUMO (Small Ubiquitin-like Modifier), which can help shield the toxic effects of this compound.[1]
-
Codon Bias: The codons in your this compound gene may not be optimal for the E. coli expression host, leading to translational stalling and reduced protein yield.[1] It is recommended to perform codon optimization of the gene sequence to match the codon usage of the expression host.[1]
-
Inefficient Induction: The concentration of the inducer (e.g., IPTG) and the induction conditions (temperature, duration) may not be optimal. It's crucial to optimize these parameters. Lowering the induction temperature to 15-25°C can sometimes improve protein solubility and yield.[1]
-
Promoter Strength: The promoter in your expression vector might be too weak. For high-level expression in E. coli, strong promoters like the T7 promoter are commonly used.[1]
Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?
Answer: The formation of inclusion bodies is a common challenge in recombinant protein production in E. coli.[1] Here are several strategies to enhance the solubility of your this compound:
-
Lower Expression Temperature: Reducing the temperature during induction (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[1][2]
-
Use of Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble proteins like Maltose-Binding Protein (MBP) or SUMO can significantly improve its solubility.[1][3][4] The intein tag has also been shown to be important for protein solubility.[5]
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.
-
Inclusion Body Solubilization and Refolding: If the above methods are not successful, you can purify the inclusion bodies and then solubilize and refold the protein. This typically involves using denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding process.[1][6]
Purification & Cleavage Phase
Question: I am having difficulty purifying my recombinant this compound. What are the recommended purification strategies?
Answer: The purification strategy for recombinant this compound largely depends on the presence and type of fusion tag used:
-
Affinity Chromatography: This is the most common and efficient method for purifying tagged proteins.[7][8][9]
-
His-tagged this compound: Use a Nickel-NTA (Ni-NTA) resin.[1][10]
-
MBP-tagged this compound: Use an amylose (B160209) resin column.[1][3]
-
Intein-CBD-tagged this compound: Use a chitin (B13524) resin column.[1][5]
-
-
Ion Exchange Chromatography: This technique separates proteins based on their net charge. Since this compound is a cationic peptide, cation-exchange chromatography can be an effective purification step, especially after the fusion tag has been removed.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for the final polishing of this compound.[10][11][12]
Question: The cleavage of the fusion tag from my this compound is inefficient. How can I improve the cleavage reaction?
Answer: Inefficient cleavage can be due to several factors related to the protease, the cleavage site, and the fusion protein itself.
-
Steric Hindrance: The cleavage site may be inaccessible to the protease. Introducing a linker sequence (e.g., three glycines) between the fusion tag and this compound can improve cleavage efficiency.[13]
-
Suboptimal Reaction Conditions: Ensure that the cleavage reaction is performed under optimal conditions for the specific protease you are using (e.g., temperature, pH, and buffer composition).[1] For instance, intein self-cleavage can be optimized by adjusting pH, temperature, and reaction time.[10][14]
-
Protease Activity: Ensure the protease is active and used at the correct concentration.
Post-Purification Phase
Question: My purified this compound is aggregating. How can I prevent this?
Answer: Aggregation can be a significant issue for peptides, leading to loss of activity and the formation of visible precipitates.[15]
-
pH and Temperature Control: this compound is most stable in a neutral to slightly alkaline environment (pH 7.0-8.0).[15] Acidic conditions (below pH 6.0) can promote aggregation.[15] Handle and store this compound solutions at low temperatures (e.g., on ice during experiments and frozen for long-term storage).[15]
-
Concentration Dependence: Higher concentrations of this compound can increase the likelihood of aggregation.[15] Consider working with more dilute solutions or preparing fresh dilutions from a concentrated stock solution just before use.[15]
-
Use of Excipients: Non-ionic surfactants (e.g., Polysorbate 20 or 80) and stabilizers like sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol, mannitol) can help prevent aggregation.[15]
Quantitative Data Summary
The following tables summarize quantitative data on recombinant this compound production from various studies to facilitate easy comparison.
Table 1: Comparison of Recombinant this compound Yield in Different Expression Systems
| Expression Host | Vector/Construct | Fusion Tag | Yield | Reference |
| E. coli BL21(DE3) | pTRX-6His-Mdmcec | Thioredoxin (TRX)-6xHis | 11.2 mg/L | [1] |
| E. coli | pET11b-His6-intein-KR12AGPWR6 | His6-Intein | 2.41 ± 0.33 mg/L | [10] |
| E. coli ER2566 | pTYB11-cecropin | Intein | 2.5 mg/L | [16] |
Table 2: Influence of Fusion Tags on this compound Expression and Cleavage
| Construct | Expression Level | Solubility | Cleavage Efficiency (with SUMOase) | Reference |
| 6xHisSUMO-cecropin B | Moderate | Soluble | Less Efficient | [13] |
| 6xHisSUMO3xGly-cecropin B | High | Soluble | More Efficient | [13] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound from Soluble Fraction
This protocol describes the expression of this compound with a cleavable His-tag to facilitate purification.
-
Transformation:
-
Transform the expression vector containing the His-tagged this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]
-
Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[6]
-
-
Expression:
-
Inoculate a single colony into 5-10 mL of LB broth containing the selective antibiotic and grow overnight at 37°C with shaking.[1]
-
Inoculate a large culture (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[10][14]
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to grow for 24 hours at 20°C.[10][14]
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[1][6] The cell pellet can be stored at -80°C.[1]
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail.[1][6]
-
Lyse the cells by sonication or high-pressure homogenization.[1]
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[6] Collect the supernatant.
-
-
Affinity Chromatography (Ni-NTA):
-
Fusion Tag Cleavage:
-
Removal of Tag and Protease:
-
To remove the cleaved His-tag and the His-tagged protease, pass the solution through the Ni-NTA column again and collect the flow-through containing the purified this compound.[6]
-
-
Final Purification (Optional):
Protocol 2: Purification of this compound from Inclusion Bodies
This protocol is for this compound expressed as insoluble aggregates.
-
Inclusion Body Isolation and Solubilization:
-
Resuspend the cell pellet from a 1 L culture in lysis buffer and lyse the cells as described in Protocol 1.[6]
-
Centrifuge the lysate and discard the supernatant.[6]
-
Wash the pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[6]
-
Centrifuge and repeat the wash step with buffer without detergent.[6]
-
Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl, 50 mM Tris-HCl, pH 8.0).[6]
-
-
Refolding:
-
Refold the solubilized protein by rapid dilution. Slowly add the denatured protein solution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 0.5 M L-arginine, pH 8.0) with gentle stirring at 4°C.[6]
-
Allow the protein to refold for 24-48 hours.[6]
-
Concentrate the refolded protein solution using ultrafiltration.[6]
-
-
Final Purification:
-
Purify the refolded this compound using a suitable chromatography method, such as cation-exchange chromatography or reverse-phase HPLC.[6]
-
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Recombinant this compound Expression and Purification.
Caption: Workflow for this compound Purification from Inclusion Bodies.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Identification and recombinant expression of an antimicrobial peptide (cecropin B-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Protein Affinity Chromatography [iba-lifesciences.com]
- 9. Overview of Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of the synthetic lytic peptide, cecropin B, from biological fluid and analysis using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cecropin-B Stability and Preventing Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability and preventing the degradation of the antimicrobial peptide Cecropin-B. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: Extreme pH values can lead to chemical degradation, such as hydrolysis. This compound is generally most stable in neutral to slightly alkaline environments (pH 7.0-8.0). Acidic conditions (below pH 6.0) can induce conformational changes and promote aggregation.[1][2]
-
Temperature: Elevated temperatures accelerate degradation pathways, including oxidation and aggregation. For long-term storage, it is recommended to store this compound formulations at -20°C or below.[2]
-
Proteolytic Degradation: As a peptide, this compound is highly susceptible to degradation by proteases. This is a major challenge in biological environments like plasma, where it has a short half-life.[2][3] The activity of this compound can be completely abolished by proteases like proteinase K in under a minute.[3]
-
Oxidation: Certain amino acid residues in this compound are susceptible to oxidation, which can lead to a loss of biological activity.[2]
-
Aggregation: this compound can be prone to aggregation, where peptide molecules clump together to form larger, often inactive, complexes. This can be influenced by peptide concentration, pH, temperature, and ionic strength.[1][2]
Q2: What are the common signs of this compound degradation in my formulation?
A2: Degradation of your this compound formulation can be identified through several observations:
-
Loss of Antibacterial Activity: A decrease in the ability to inhibit bacterial growth, often measured by an increase in the Minimum Inhibitory Concentration (MIC), is a direct indicator of degradation.[2]
-
Changes in Physical Appearance: The appearance of cloudiness, visible particles, or precipitation in a previously clear solution can indicate aggregation.[1][2]
-
Alterations in Chromatographic Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation can be seen as a decrease in the area of the main this compound peak, the appearance of new peaks corresponding to degradation products, or a shift in retention time.[2]
Q3: How can I improve the stability of this compound against proteases?
A3: Several strategies can be employed to enhance the proteolytic resistance of this compound:
-
D-Amino Acid Substitution: Synthesizing this compound with D-amino acids instead of the natural L-amino acids makes it resistant to degradation by proteases, which are stereospecific for L-amino acids.[4][5]
-
Fusion Proteins: Fusing this compound to a larger, more stable protein like Small Ubiquitin-like Modifier (SUMO) can protect it from enzymatic degradation.[6]
-
Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made from chitosan (B1678972), can shield the peptide from proteases and control its release.[7]
-
Chemical Modifications: Cyclization or modifications to the N- and C-termini (e.g., amidation, acetylation) can protect cleavage sites from protease recognition.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Yield of Purified Recombinant this compound
-
Potential Cause:
-
Codon Bias: The DNA sequence of your this compound construct may not be optimized for the expression host (e.g., E. coli), leading to poor translation.
-
Toxicity to Host: The antimicrobial nature of this compound can be toxic to the expression host, leading to cell death or reduced growth.[8]
-
Inclusion Body Formation: The expressed this compound may be insoluble and form inclusion bodies.
-
Inefficient Purification: The purification protocol may not be optimized, leading to loss of the peptide.
-
-
Solutions:
-
Codon Optimization: Synthesize a gene with codons optimized for your expression system.
-
Use a Fusion Tag: Express this compound as a fusion protein with a tag like SUMO or Maltose-Binding Protein (MBP) to mask its toxicity and improve solubility.[8]
-
Optimize Expression Conditions: Lower the induction temperature (e.g., 15-25°C) and optimize the inducer concentration to improve protein folding and solubility.[8]
-
Denaturing Purification: If this compound is in inclusion bodies, purify under denaturing conditions and then refold the peptide.
-
Optimize Lysis and Binding: Ensure complete cell lysis and sufficient binding time to the purification resin.[9]
-
Issue 2: Aggregation of this compound in Solution
-
Potential Cause:
-
Incorrect pH: The pH of the buffer may be close to the isoelectric point (pI) of this compound or in a range that promotes aggregation (e.g., acidic pH).[1]
-
High Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
Temperature Fluctuations: Elevated temperatures or repeated freeze-thaw cycles can induce aggregation.[1]
-
High Ionic Strength: High salt concentrations can sometimes promote aggregation.[1]
-
-
Solutions:
-
Buffer Optimization: Reconstitute and store this compound in a buffer with a pH between 7.0 and 8.0 (e.g., PBS or Tris buffer).[1]
-
Work with Dilute Solutions: Prepare fresh dilutions from a concentrated stock solution just before use.
-
Maintain Low Temperatures: Handle solutions on ice and store long-term at -20°C or -80°C in single-use aliquots.[1]
-
Optimize Ionic Strength: If possible, test a range of buffer ionic strengths to find the optimal condition for stability.
-
Add Stabilizing Excipients: Consider adding non-ionic surfactants (e.g., 0.01-0.1% Polysorbate 20) or other stabilizers like arginine and glycine (B1666218).[1]
-
Issue 3: Inefficient Cleavage of SUMO-tag from this compound
-
Potential Cause:
-
Steric Hindrance: The cleavage site for the protease (e.g., SUMOase) may be sterically hindered.
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition of the cleavage reaction may not be optimal for the protease.[8]
-
Inactive Protease: The protease may have lost its activity.
-
-
Solutions:
-
Introduce a Linker: Including a flexible linker (e.g., a few glycine residues) between the SUMO tag and this compound can improve the accessibility of the cleavage site.[6]
-
Optimize Cleavage Reaction: Refer to the manufacturer's guidelines for the optimal reaction conditions for your specific protease.
-
Use Fresh Protease: Ensure the protease is active and has been stored correctly.
-
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions and with different modifications.
Table 1: Effect of pH and Temperature on this compound Stability
| Condition | Remaining Activity/Integrity | Time | Reference |
| pH | |||
| pH 2 | Rapid degradation | - | [10] |
| pH 5 | Least degradation | 33 days | [10] |
| pH 7 | Moderate degradation | 33 days | [10] |
| pH 8 | Moderate degradation | 33 days | [10] |
| Temperature | |||
| 5°C | Highest stability | 33 days | [10] |
| 20°C | Moderate degradation | 33 days | [10] |
| 35°C | Rapid degradation | 33 days | [10] |
| Plasma | |||
| 37°C | Half-life of 0.57 ± 0.11 h | - | [11] |
Table 2: Comparison of Stability Enhancement Strategies
| Modification | Condition | Stability Improvement | Reference |
| D-Amino Acid Substitution | Digestion with Papain, Trypsin, Pepsin A, S. aureus V8 protease | L-Cecropin-B degraded, D-Cecropin-B resistant | [5] |
| SUMO Fusion | Expression in E. coli | Increased stability by protecting from enzymatic degradation | [6] |
| Nanoencapsulation (Chitosan) | Release in PBS (pH 7.4) | Sustained release over 144 hours | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of D-Cecropin-B
This protocol outlines the general steps for synthesizing this compound using D-amino acids via Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Start with a Rink Amide resin for a C-terminal amide.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour.
-
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF.
-
Activate the first Fmoc-protected D-amino acid (the C-terminal residue of this compound) using a coupling agent (e.g., HBTU/DIPEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Iterative Peptide Chain Elongation:
-
Repeat the following cycle for each subsequent D-amino acid in the this compound sequence:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Activate the next Fmoc-protected D-amino acid and couple it to the deprotected N-terminus.
-
Washing: Wash the resin with DMF.
-
-
-
Cleavage and Deprotection:
-
After the final D-amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized D-Cecropin-B using mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Expression and Purification of SUMO-Cecropin-B
This protocol describes the expression of this compound with a cleavable His-SUMO fusion tag in E. coli.
-
Transformation:
-
Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-SUMO-Cecropin-B gene.
-
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow at a reduced temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Lysis and Clarification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 7.4) with protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 40 mM).
-
Elute the His-SUMO-Cecropin-B fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).
-
-
SUMO-tag Cleavage:
-
Dialyze the eluted protein against a suitable buffer for SUMOase cleavage.
-
Add SUMOase to the protein solution and incubate at 30°C for 6 hours.[6]
-
-
Purification of Cleaved this compound:
-
Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved this compound will be in the flow-through, while the His-SUMO tag and His-tagged SUMOase will bind to the resin.
-
Collect and concentrate the flow-through containing the purified this compound.
-
Protocol 3: Encapsulation of this compound in Chitosan Nanoparticles
This protocol describes the ionic gelation method for encapsulating this compound in chitosan nanoparticles.
-
Preparation of Solutions:
-
Prepare a chitosan solution (e.g., 0.75 mg/mL) by dissolving chitosan in a dilute acetic acid solution.
-
Prepare a tripolyphosphate (TPP) solution (e.g., 1 mg/mL) in deionized water.
-
Dissolve this compound in the chitosan solution.
-
-
Nanoparticle Formation:
-
While vigorously stirring the chitosan-Cecropin-B solution, add the TPP solution dropwise.
-
The formation of an opalescent suspension indicates the formation of nanoparticles.
-
Continue stirring for 20 minutes at room temperature.
-
-
Nanoparticle Collection:
-
Separate the chitosan nanoparticles by centrifugation (e.g., 20,000 x g at 4°C for 30 minutes).
-
-
Characterization:
-
Measure the encapsulation efficiency by quantifying the amount of free this compound in the supernatant using a suitable method (e.g., UV spectrophotometry or HPLC).
-
Characterize the size and morphology of the nanoparticles using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways affecting this compound stability.
Workflow for Improving this compound Stability
Caption: Key strategies for enhancing the stability of this compound.
Intracellular Degradation of Antimicrobial Peptides
While specific signaling pathways for this compound degradation are not well-defined, antimicrobial peptides that enter host cells can be targeted by intracellular degradation machinery.
Caption: Simplified overview of potential intracellular degradation of AMPs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-cecropin B: proteolytic resistance, lethality for pathogenic fungi and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel antibacterial approach of this compound peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. neb.com [neb.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Extraction of the synthetic lytic peptide, cecropin B, from biological fluid and analysis using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with Synthetic Cecropin-B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with synthetic Cecropin-B.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound solution is cloudy or has visible precipitates. What is causing this?
A cloudy appearance or the presence of visible particles in your this compound solution is a common sign of peptide aggregation.[1] This occurs when individual peptide molecules clump together to form larger, insoluble complexes. Several factors can influence this process, including pH, temperature, peptide concentration, and the ionic strength of the solution.[1]
Q2: What is the optimal pH for dissolving and storing this compound?
This compound is a cationic peptide that is most stable and soluble in a neutral to slightly alkaline environment, typically between pH 7.0 and 8.0.[1] Acidic conditions, particularly below pH 6.0, can induce conformational changes that promote aggregation.[1] It is advisable to reconstitute lyophilized this compound in a buffer within this pH range, such as phosphate-buffered saline (PBS) or Tris buffer.[1]
Q3: How does the concentration of this compound affect its solubility?
Yes, the solubility of this compound can be concentration-dependent.[1] At higher concentrations, the likelihood of intermolecular interactions increases, which can lead to aggregation.[1] If you observe precipitation, consider preparing a more dilute stock solution and making fresh dilutions for your experiments as needed.[1]
Q4: What is the impact of temperature on the stability of this compound solutions?
Elevated temperatures can accelerate both chemical degradation and aggregation of peptides.[1] To minimize these risks, it is best practice to handle and store this compound solutions at low temperatures. For instance, keep solutions on ice during experimental use and store them frozen for long-term stability.[1] Lyophilized powder should be stored at -20°C or below.[2]
Q5: I'm still having trouble dissolving my this compound. Are there any alternative solvents I can use?
For particularly difficult-to-dissolve peptides, a small amount of an organic solvent like dimethylsulfoxide (DMSO) can be used initially, followed by dilution with an aqueous buffer.[3] Additionally, for antimicrobial peptides, acidified solutions are often used for extraction, which may also aid in solubilization. Solutions containing 0.01% acetic acid have been recommended to prevent aggregation and sticking to labware.[2][4] The presence of Trifluoroacetic acid (TFA) as a counterion from HPLC purification can also enhance the solubility of peptides in aqueous solutions.[5][6][7]
Troubleshooting Guide
This guide addresses common problems encountered when working with synthetic this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Peptide concentration exceeds solubility limit.[8] | Initially, reconstitute the peptide at a lower concentration. Perform a final dilution to the desired working concentration immediately before use.[1] |
| Incorrect pH of the solvent.[1] | Reconstitute lyophilized this compound in a buffer with a pH between 7.0 and 8.0 (e.g., PBS or Tris buffer). Avoid using acidic buffers.[1] | |
| Incomplete dissolution. | After adding the solvent, gently vortex or pipette the solution to ensure the peptide is fully dissolved. Short periods of sonication in a water bath can also help.[1][9] | |
| Loss of Antibacterial Activity | Formation of soluble or insoluble aggregates.[8] | Analyze the sample for aggregation using techniques like size exclusion chromatography. Re-evaluate your dissolution and storage procedures to minimize aggregation. |
| Adsorption to container surfaces.[8] | Use low-binding polypropylene (B1209903) microtiter plates and tubes for your experiments.[2] Adding 0.2% bovine serum albumin (BSA) to your dilution buffer can also help prevent sticking.[2] | |
| Peptide degradation.[2] | Ensure proper storage of the lyophilized powder at -20°C or below. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[2] | |
| Inconsistent Experimental Results | Variability in peptide concentration due to incomplete dissolution or adsorption. | Follow the recommended dissolution and handling procedures consistently. Use low-binding labware. |
| Presence of residual TFA from synthesis.[5][6] | Be aware that TFA can affect the net weight of the peptide. For highly sensitive assays, consider the potential effects of TFA. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Synthetic this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to warm to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]
-
Solvent Selection: Choose a suitable sterile buffer with a pH between 7.0 and 8.0, such as Phosphate-Buffered Saline (PBS) or Tris buffer.[1] Alternatively, sterile water or 0.01% acetic acid can be used.[4]
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or pipette the solution up and down to facilitate dissolution.[1] Avoid vigorous shaking, which can cause aggregation.
-
Sonication (Optional): If the peptide does not dissolve completely, sonicate the vial in a water bath for short intervals (e.g., 10-15 seconds), allowing the solution to cool on ice in between.[1][9]
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot the solution into low-binding tubes and store at -20°C or below to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.[10]
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water with 0.01% acetic acid to create a high-concentration stock solution.[4]
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into an appropriate broth (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.[4]
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well low-binding polypropylene plate using the appropriate growth medium.[2][10]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[4]
Visualizations
Caption: Workflow for solubilizing synthetic this compound.
Caption: Mechanism of action of this compound on bacterial membranes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. novoprolabs.com [novoprolabs.com]
- 6. Cecropin B peptide [novoprolabs.com]
- 7. Cecropin B peptide [novoprolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhanced Cecropin-B Expression via Codon Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of the antimicrobial peptide Cecropin-B through codon optimization.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Expression Phase
Question: Why is my recombinant this compound expression level low or undetectable?
Answer: Low expression of this compound can be attributed to several factors:
-
Codon Bias: The codons in your native this compound gene may not be optimal for your chosen expression host (e.g., E. coli), leading to inefficient translation and reduced protein yield.[1] It is highly recommended to perform codon optimization of the gene sequence to match the codon usage of the expression host.[1][2]
-
Toxicity to Host: As an antimicrobial peptide, this compound can be toxic to the host cells, which can lead to reduced growth or cell death.[1][2] Using a fusion tag, such as SUMO (Small Ubiquitin-like Modifier), can help shield the host from the toxic effects of this compound.[1][2]
-
Inefficient Induction: The concentration of the inducer (e.g., IPTG) and the induction conditions (temperature, duration) may not be optimal. It is crucial to optimize these parameters. Lowering the induction temperature to 15-25°C can sometimes improve protein yield and solubility.[1]
-
Promoter Strength: The promoter in your expression vector might be too weak. For high-level expression in E. coli, strong promoters like the T7 promoter are commonly used.[1]
Question: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?
Answer: The formation of inclusion bodies is a common challenge in recombinant protein production in E. coli.[1] Here are several strategies to enhance the solubility of your this compound:
-
Lower Expression Temperature: Reducing the temperature during induction (e.g., to 15-25°C) slows down protein synthesis, which can allow more time for proper folding and reduce aggregation.[1]
-
Use of Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble proteins like Maltose-Binding Protein (MBP) or SUMO can significantly improve its solubility.[1][2]
-
Co-expression with Chaperones: Molecular chaperones assist in the proper folding of recombinant proteins. Co-expressing chaperones with your this compound construct can improve its solubility.[1]
-
Inclusion Body Solubilization and Refolding: If other methods are unsuccessful, you can purify the inclusion bodies and then solubilize and refold the protein. This process typically involves using denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding step.[1]
Purification & Cleavage Phase
Question: How should I purify my recombinant this compound?
Answer: The purification strategy for recombinant this compound largely depends on the fusion tag used:
-
Affinity Chromatography: This is the most common and efficient method for purifying tagged proteins.[1]
-
His-tagged this compound: Use a Nickel-NTA (Ni-NTA) resin.[1]
-
MBP-tagged this compound: Use an amylose (B160209) resin column.[1]
-
Intein-CBD-tagged this compound: Use a chitin (B13524) resin column.[1]
-
-
Self-aggregating Tags: Fusion with a self-aggregating protein like ELK16 allows for purification through simple centrifugation and acetic acid treatment.[3]
Question: The cleavage of the fusion tag from my this compound is inefficient. How can I improve this?
Answer: Inefficient cleavage can be due to several factors related to the protease, the cleavage site, and the fusion protein itself.
-
Steric Hindrance: The cleavage site may be inaccessible to the protease. Introducing a short, flexible linker (e.g., a glycine (B1666218) linker) between the fusion tag and this compound can improve accessibility and enhance cleavage efficiency.[2] One study found that a 6xHisSUMO3xGly-cecropin B construct showed complete and faster cleavage compared to a construct without the linker.[2]
-
Suboptimal Reaction Conditions: Ensure that the cleavage reaction is performed under optimal conditions (e.g., temperature, pH, and buffer composition) for the specific protease you are using.[1] For instance, the self-cleavage of an intein tag can be optimized by adjusting pH and temperature.[4]
-
Protease Concentration: The concentration of the protease may be too low. Try increasing the amount of protease or extending the incubation time.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for this compound expression?
A1: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein.[5][6] Different organisms have different efficiencies for translating specific codons due to the varying abundance of corresponding tRNAs.[6] By optimizing the codons of the this compound gene for a host like E. coli, you can significantly increase the rate of translation, leading to higher yields of the recombinant protein.[1]
Q2: Which expression system is best for producing this compound?
A2: Several expression systems can be used, including Escherichia coli, Bacillus subtilis, and Pichia pastoris.[7] E. coli is widely used due to its low cost, high expression yield, and rapid production time.[4] However, the best system can depend on the specific construct. One study found that P. pastoris provided the highest yield of Cecropin-B2 (~90 mg/L) when using a pGAPZαC-prepro-cecB2 construct.[7] Fusion protein approaches can be effective in E. coli to mitigate the toxicity of this compound.[7]
Q3: How can I confirm the antibacterial activity of my purified this compound?
A3: The antibacterial activity of purified this compound can be determined using a Minimum Inhibitory Concentration (MIC) assay.[8] This involves preparing serial dilutions of your purified peptide in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well plate.[9] A standardized inoculum of a target bacterium (e.g., E. coli or Bacillus subtilis) is then added to each well.[9] After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
Quantitative Data Summary
The following tables summarize quantitative data on recombinant this compound production from various studies.
Table 1: Comparison of this compound Expression Systems and Constructs
| Expression Host | Vector/Construct | Fusion Tag/Partner | Expression Level | Reference |
| E. coli BL21(DE3) | pET-32a-cecropin B | Thioredoxin (Trx) | 11.2 mg/L | [1] |
| E. coli ER2566 | pTWIN1-CBD-INT-SRA-cecB2 | CBD-Intein | 58.7 mg/L | [1] |
| Pichia pastoris SMD1168 | pGAPZαC-prepro-cecB2 | Pre-pro signal peptide | ~90 mg/L | [1][7] |
| E. coli | SA-ELK16 system | ELK16 | ~6.2 µg/mg wet cell weight | [1] |
Table 2: Effect of Fusion Tag and Linker on this compound Expression in E. coli
| Construct | Expression Level | Solubility | Cleavage Efficiency (with SUMOase) | Reference |
| 6xHisSUMO-cecropin B | Lower | Soluble | Incomplete and slow | [2] |
| 6xHisSUMO3xGly-cecropin B | Higher (almost 2x) | Soluble | Complete and faster (within 1h) | [2] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound in E. coli
This protocol describes the expression of this compound with a cleavable His-SUMO fusion tag to mitigate toxicity and facilitate purification.
-
Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the expression vector (e.g., pKSEC1-His-SUMO-CecropinB) to the cells.[3]
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.[3]
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[3]
-
-
Expression:
-
Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[3]
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[3] The cell pellet can be stored at -80°C.
-
-
Purification (Native Conditions):
-
Cell Lysis: Resuspend the cell pellet in Native Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) with a protease inhibitor cocktail. Lyse the cells by sonication on ice. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Equilibrate a Ni-NTA resin column with lysis buffer. Load the supernatant onto the column. Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution: Elute the bound His-SUMO-Cecropin B with Elution Buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[1]
-
-
Tag Cleavage:
-
Dialyze the eluted protein against a suitable cleavage buffer.
-
Add the specific protease (e.g., SUMOase) to the protein solution.
-
Incubate at the recommended temperature for the required time (e.g., 4°C for 16 hours).[3]
-
To remove the cleaved His-SUMO tag and the His-tagged protease, pass the solution through the Ni-NTA column again and collect the flow-through containing the purified this compound.[3]
-
Visualizations
Caption: Workflow for codon optimization and recombinant expression of this compound.
Caption: Troubleshooting flowchart for common this compound expression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reducing Cecropin-B Toxicity in Host Expression Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the recombinant expression of the antimicrobial peptide, Cecropin-B. The inherent toxicity of this compound to host expression systems, particularly Escherichia coli, often leads to low yields and experimental difficulties. This guide offers practical solutions and detailed protocols to mitigate these toxic effects and optimize your expression strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound expression so low or undetectable?
A1: Low or undetectable expression of this compound is a common issue primarily due to its antimicrobial nature, which is toxic to the host cells. Several factors can contribute to this:
-
Host Cell Toxicity: this compound disrupts bacterial cell membranes, leading to reduced cell growth or cell death.
-
Codon Bias: The codons in the native this compound gene may not be optimal for your expression host (e.g., E. coli), resulting in poor translation efficiency.
-
Proteolytic Degradation: The small, cationic nature of this compound can make it susceptible to degradation by host cell proteases.
-
Leaky Expression: Even low levels of basal expression from the promoter before induction can be toxic enough to inhibit cell growth.
Q2: How can I reduce the toxicity of this compound to my E. coli host?
A2: Several strategies can be employed to counteract the toxicity of this compound:
-
Use a Fusion Tag: Fusing this compound to a larger, soluble protein can mask its toxicity. Commonly used fusion partners include Small Ubiquitin-like Modifier (SUMO), Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Thioredoxin (TRX). The SUMO tag, for instance, can help shield the toxic effects by reducing the net positive charge of the fusion protein.
-
Tightly Controlled Expression: Utilize an expression vector with a tightly regulated promoter, such as the T7 promoter in the pET system, to minimize expression before induction. Using host strains like BL21(DE3)pLysS, which produces T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity, can further reduce leaky expression.
-
Optimize Induction Conditions: Lowering the induction temperature (e.g., 15-25°C) and using a lower concentration of the inducer (e.g., IPTG) can slow down protein synthesis, reducing the toxic burden on the host cells.
-
Direct Expression to Inclusion Bodies: Expressing this compound as insoluble inclusion bodies can sequester the toxic peptide, preventing it from interfering with host cell functions. This typically involves high-level expression at 37°C.
Q3: My this compound is expressed as insoluble inclusion bodies. How can I improve its solubility?
A3: While expressing as inclusion bodies can mitigate toxicity, refolding the protein to its active form can be challenging. To improve solubility:
-
Lower the Expression Temperature: Reducing the temperature to 15-25°C during induction slows down protein synthesis, which can allow more time for proper folding.
-
Use a Solubility-Enhancing Fusion Tag: Fusion tags like MBP and SUMO are known to significantly improve the solubility of their fusion partners.
-
Co-express with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.
Q4: The cleavage of the fusion tag from my this compound is inefficient. What can I do?
A4: Inefficient cleavage can be caused by several factors:
-
Suboptimal Reaction Conditions: Ensure the cleavage reaction is performed under the optimal temperature, pH, and buffer conditions for your specific protease.
-
Steric Hindrance: The fusion protein's conformation might be hindering the protease's access to the cleavage site. The addition of a short, flexible linker sequence (e.g., three glycines) between the fusion tag and this compound can improve cleavage efficiency.
-
Incorrect Protease: Verify that you are using the correct protease for the cleavage site engineered into your expression vector.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound expression experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low cell growth after transformation. | High basal expression of toxic this compound. | Use a host strain containing the pLysS plasmid to reduce leaky expression. Ensure your expression vector has a tightly regulated promoter. |
| Cell culture grows well but lyses after induction. | High-level expression of this compound is overwhelming the host. | Reduce the inducer concentration (e.g., lower IPTG concentration). Lower the induction temperature to 16-25°C. Reduce the induction time. |
| Low yield of purified this compound. | Inefficient binding to the affinity column. Loss of protein during purification steps. Inefficient cleavage of the fusion tag. | Ensure the lysis and wash buffers are at the correct pH and ionic strength for optimal binding. Analyze samples from each purification step by SDS-PAGE to identify where the loss is occurring. Optimize cleavage conditions (enzyme concentration, incubation time, temperature) or re-engineer the construct with a linker. |
| Purified this compound has no antimicrobial activity. | The protein is misfolded. The fusion tag was not completely removed. | If expressed as inclusion bodies, optimize the refolding protocol. Confirm complete cleavage of the fusion tag by SDS-PAGE or Western blot, as the fusion protein may be inactive. Ensure proper storage conditions to maintain peptide stability. |
Quantitative Data Summary
The choice of fusion partner and expression conditions significantly impacts the yield of recombinant this compound. The following tables summarize findings from various studies.
Table 1: Comparison of Different Fusion Tags for this compound Expression
| Fusion Tag | Expression Host | Typical Yield | Key Advantages | Reference(s) |
| SUMO | E. coli BL21(DE3) | High | Enhances solubility, reduces toxicity, facilitates purification. | |
| MBP | E. coli BL21(DE3) | High | Significantly improves solubility. | |
| Thioredoxin (TRX) | E. coli | Moderate to High | Enhances solubility and stability. | |
| GST | Pichia pastoris | Very High (2.2 g/L) | High expression levels in yeast. | |
| Intein | E. coli ER2566 | 2.5 mg/L | Allows for self-cleavage, simplifying purification. |
Table 2: Effect of Induction Conditions on Cecropin-A-Mxe-His Fusion Protein Expression
| Induction Temperature (°C) | Induction Time (hours) | Inducer (IPTG) Concentration | Solubility | Reference |
| 37 | 5 | 0.1 - 1 mM | Primarily inclusion bodies | |
| 25 | 12 | 0.1 mM | Soluble | |
| 16 | 24 | 0.1 - 1 mM | Soluble |
Experimental Protocols
Protocol 1: Expression of His-SUMO-Cecropin-B in E. coli
This protocol describes the expression of this compound with a cleavable His-SUMO fusion tag to mitigate toxicity and facilitate purification.
-
Transformation:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the pET-His-SUMO-CecropinB expression vector to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 20-28°C and continue to incubate for 3-24 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
-
Protocol 2: Purification of His-tagged this compound under Native Conditions
This protocol is suitable for soluble fusion proteins.
1
"Cecropin-B" assay variability and reproducibility issues
Welcome to the Technical Support Center for Cecropin-B assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the variability and reproducibility of experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed protocols and data presentations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in our experimental setups?
A1: The stability of this compound in aqueous solutions is critical for reproducible results and is primarily affected by several factors:
-
pH: The peptide's activity and stability are pH-dependent. Extreme pH values can lead to chemical degradation, such as hydrolysis.[1] While its lytic activity against model membranes is often maximal at high pH, its binding to lipid layers can be highest near neutral pH.[1]
-
Temperature: Higher temperatures can accelerate the degradation of this compound. For long-term storage, it is recommended to keep formulations at -20°C or below.[1]
-
Proteolytic Degradation: As a peptide, this compound is susceptible to degradation by proteases, which can be a significant issue in biological matrices like plasma.[1]
-
Oxidation: Certain amino acid residues within this compound can be prone to oxidation, which may lead to a loss of biological activity.[1]
-
Aggregation: this compound can aggregate, forming larger, often inactive complexes. This can be influenced by peptide concentration, buffer composition, and storage conditions.[1]
Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What are the potential causes?
A2: Inconsistent MIC values are a common issue and can stem from several sources:
-
Peptide Adsorption: Cationic peptides like this compound can adhere to negatively charged surfaces, such as standard polystyrene microtiter plates, leading to a lower effective concentration. Using polypropylene (B1209903) plates is recommended to minimize this effect.[2]
-
Media Composition: The presence of salts and other components in the growth medium can interfere with the activity of this compound.[2] It is crucial to use a standardized and consistent batch of media, such as cation-adjusted Mueller-Hinton Broth (MHB).[2]
-
Bacterial Inoculum: The density and growth phase of the bacterial inoculum are critical.[3] Ensure a standardized inoculum is prepared, typically equivalent to a 0.5 McFarland standard, and that the bacteria are in the logarithmic growth phase.[4]
-
Peptide Solubility and Aggregation: Ensure that the this compound stock solution is fully solubilized and free of aggregates before performing serial dilutions.[1]
-
Inoculum Effect: An inoculum-dependent killing effect has been observed for this compound, where higher bacterial densities may require higher concentrations of the peptide for effective killing.[5]
Q3: Our cytotoxicity assays with this compound are showing high variability. How can we improve reproducibility?
A3: Variability in cytotoxicity assays (e.g., MTT, LDH) can be minimized by controlling several experimental parameters:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can affect the outcome of viability assays.
-
Peptide Stability in Culture Media: The presence of serum and proteases in cell culture media can degrade this compound.[3] Consider the stability of the peptide over the time course of your experiment.
-
Assay Timing: The timing of reagent addition (e.g., MTT reagent, LDH substrate) and the incubation times should be strictly controlled and consistent across all plates and experiments.
-
Control Wells: Always include appropriate controls, such as untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control), to normalize your results.
Troubleshooting Guides
Problem 1: Low or No Antibacterial Activity Observed
-
Possible Cause 1: Peptide Degradation.
-
Troubleshooting Step: Check the storage conditions and age of your this compound stock. Prepare fresh stock solutions and store them at -20°C or below in a suitable buffer.[1]
-
-
Possible Cause 2: Improper Assay Conditions.
-
Possible Cause 3: Bacterial Resistance.
-
Troubleshooting Step: Consider the possibility of induced or inherent resistance in your bacterial strain.[6] Test against a known sensitive control strain to verify the peptide's activity.
-
Problem 2: High Background in Cytotoxicity Assays
-
Possible Cause 1: Contamination.
-
Troubleshooting Step: Ensure aseptic techniques are followed throughout the experiment. Check cell cultures for any signs of microbial contamination.
-
-
Possible Cause 2: Interference with Assay Reagents.
-
Troubleshooting Step: this compound, at high concentrations, might interact with assay components. Run a control with the peptide in cell-free media to check for any direct reaction with your assay reagents.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Target Microorganism | MIC (µg/mL) | MIC (µM) | Source(s) |
| Haemophilus parasuis (15 standard strains and 5 clinical isolates) | 2 - 16 | - | [7][8] |
| Escherichia coli D21 | - | 0.3 - 0.6 | [9] |
| Pseudomonas aeruginosa | - | 1.2 | [9] |
| Staphylococcus aureus | - | >66.7 | [9] |
| Bombyx mori Cecropin (B1577577) B against Escherichia coli | - | 2 - 4 | [9] |
Note: MIC values can vary depending on the specific experimental conditions.[2]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a sterile, suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.[4]
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).[4]
-
Incubate at 37°C until it reaches the logarithmic growth phase.[4]
-
Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4]
-
Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[4]
-
-
Serial Dilution:
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[4]
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[4]
-
Measurement: Measure the absorbance, typically at 570 nm.[11] Cell viability is expressed as a percentage relative to the untreated control cells.[10]
Visualizations
Caption: Proposed mechanism of action for this compound against bacterial cells.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting logic for addressing inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Multiple resistance factors collectively promote inoculum-dependent dynamic survival during antimicrobial peptide exposure in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducible Resistance of Fish Bacterial Pathogens to the Antimicrobial Peptide Cecropin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cecropin-B Production in Pichia pastoris
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for producing the antimicrobial peptide Cecropin-B in the methylotrophic yeast Pichia pastoris.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for this compound production in Pichia pastoris?
A1: The optimal conditions can vary slightly between different Pichia pastoris strains and expression vectors. However, general recommendations from various studies are summarized in the table below. It is crucial to perform optimization experiments for your specific clone and setup.
Q2: My this compound expression is low. What are the potential causes and solutions?
A2: Low expression of this compound can stem from several factors. A logical troubleshooting workflow can help identify and resolve the issue. Key areas to investigate include the integrity of your expression vector, codon usage, and the culture conditions during induction. Proteolytic degradation is also a common issue.
Q3: The purified this compound shows no or low antimicrobial activity. What could be the problem?
A3: Lack of antimicrobial activity can be due to several reasons. Firstly, confirm the protein's identity and purity. Misfolding or incorrect processing of the peptide can lead to an inactive product. It is also possible that the antimicrobial assay itself is not optimized. Ensure the correct buffer conditions and a susceptible test organism are used.[1] Finally, degradation of the peptide during purification or storage can also result in loss of activity.
Q4: I observe a band of the correct size on an SDS-PAGE gel, but the yield is still low after purification. What can I do?
A4: This suggests that the issue may lie within the purification process. This compound is a small, cationic peptide, and choosing the right purification strategy is key. Cation exchange chromatography is a commonly used and effective method.[2] Ensure that the pH of your loading buffer is appropriate to facilitate binding to the column. Additionally, consider potential losses at each purification step and optimize accordingly.
Q5: How can I minimize proteolytic degradation of my this compound?
A5: Proteolytic degradation is a significant challenge in Pichia pastoris fermentations.[3] Several strategies can be employed to minimize this:
-
Lowering the induction temperature: Reducing the temperature to 20-25°C during methanol (B129727) induction has been shown to decrease protease activity.[4]
-
Optimizing the pH of the medium: Maintaining the pH at around 6.0 can help reduce the activity of certain proteases.
-
Using protease-deficient host strains: Strains like SMD1168 are engineered to have lower protease secretion.[3]
-
Adding protease inhibitors: While this can be a costly solution for large-scale production, adding protease inhibitors like PMSF to the culture medium can be effective.[5]
Troubleshooting Guides
Problem 1: Low or No this compound Expression
| Possible Cause | Troubleshooting Steps |
| Plasmid Integrity/Integration | Verify the correct integration of the expression cassette into the Pichia genome via PCR. Sequence the integrated gene to ensure there are no mutations. |
| Codon Usage | The codon usage of the this compound gene may not be optimal for Pichia pastoris. Re-synthesize the gene with codons optimized for yeast expression.[3] |
| Suboptimal Induction Conditions | Systematically optimize the methanol concentration (typically 0.5-2.0%), induction time (24-96 hours), pH (5.0-6.5), and temperature (20-30°C).[4] |
| Proteolytic Degradation | Analyze culture supernatant at different time points by SDS-PAGE and Western blot to check for degradation products. Implement strategies to minimize proteolysis as mentioned in the FAQs. |
| Intracellular Retention | Lyse the yeast cells and analyze the intracellular fraction to see if this compound is being retained within the cell and not secreted. This could indicate a problem with the secretion signal. |
Problem 2: Inactive Purified this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Protein Folding | Lowering the fermentation temperature can sometimes improve proper folding.[4] Ensure that purification conditions (e.g., pH, salt concentration) are not denaturing the protein. |
| Loss of N-terminal Integrity | The native N-terminus is often crucial for the activity of antimicrobial peptides.[3] Inefficient cleavage of the signal peptide can result in an inactive protein. Consider using a different secretion signal or host strain. |
| Degradation During Purification/Storage | Add protease inhibitors to your purification buffers. Store the purified peptide at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Issues with Antimicrobial Assay | Use a positive control (e.g., commercially available this compound) to validate your assay. Verify the viability and susceptibility of the bacterial strain used for testing.[1] Ensure the assay buffer conditions are compatible with this compound activity. |
Quantitative Data Presentation
Table 1: Optimized Culture Conditions for Cecropin (B1577577) Production in Pichia pastoris
| Parameter | Optimal Range/Value | Reference |
| Host Strain | SMD1168 (protease-deficient) | [3][4] |
| Medium pH | 5.0 - 6.0 | [2][4] |
| Induction Temperature | 20 - 28°C | [2][4] |
| Methanol Concentration | 1.0% (v/v) | [2] |
| Induction Time | 60 hours | [2][4] |
| Yield | ~50 mg/L | [4] |
Experimental Protocols
Protocol 1: High-Cell-Density Fermentation of Pichia pastoris for this compound Production
This protocol is a general guideline and should be optimized for your specific strain and fermenter.
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant P. pastoris strain into 50 mL of BMGY medium in a 250 mL baffled flask.
-
Incubate at 28-30°C with vigorous shaking (250-300 rpm) for 20-24 hours until the OD600 reaches 2-6.[6]
-
-
Batch Phase (Glycerol):
-
Inoculate a sterile fermenter containing Basal Salts Medium (BSM) with 10% (v/v) of the seed culture.
-
Maintain the temperature at 28-30°C and the pH at 5.0 (controlled with ammonium (B1175870) hydroxide).[7]
-
Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.
-
This phase typically lasts for 18-24 hours until the initial glycerol (B35011) is depleted, indicated by a sharp increase in DO.[5]
-
-
Fed-Batch Phase (Glycerol):
-
Start a fed-batch of 50% glycerol containing 12 mL/L PTM1 trace salts to further increase biomass.
-
A common strategy is to maintain a constant specific growth rate (μ-stat) or to use a DO-stat method where glycerol feeding is linked to DO spikes.[5]
-
Continue until a high cell density is achieved (e.g., OD600 of 150-200).
-
-
Induction Phase (Methanol):
-
Stop the glycerol feed and allow the cells to consume any remaining glycerol (indicated by another DO spike).
-
Lower the temperature to the optimized value for this compound expression (e.g., 20-25°C).
-
Start the methanol feed. A common strategy is to maintain the methanol concentration in the range of 0.5-1.0% (v/v).[2] This can be achieved using a methanol sensor or a DO-stat control strategy.
-
Maintain the pH at the optimized value (e.g., 6.0).
-
Continue the induction for the optimized duration (e.g., 48-72 hours).
-
Harvest the culture supernatant by centrifugation for subsequent purification.
-
Protocol 2: Purification of this compound from Culture Supernatant
-
Preparation of Supernatant:
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.
-
-
Cation Exchange Chromatography:
-
Equilibrate a cation exchange column (e.g., CM-Sepharose) with a low salt buffer at a pH where this compound is positively charged (e.g., 0.1 M sodium acetate, pH 4.5).[4]
-
Load the filtered supernatant onto the column.
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound this compound using a linear salt gradient (e.g., 0.1 M to 1.0 M sodium acetate, pH 4.5).[4]
-
-
Analysis and Desalting:
-
Collect fractions and analyze them by Tricine-SDS-PAGE to identify those containing purified this compound.
-
Pool the pure fractions and desalt them using dialysis against a suitable buffer or by using a desalting column.
-
Lyophilize the desalted protein for long-term storage.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Secretion and activity of antimicrobial peptide cecropin D expressed in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of cecropin B in Pichia pastoris and its bioactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a New High-Cell Density Fermentation Strategy for Enhanced Production of a Fungus β-Glucosidase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Purification of Cecropin-B Fusion Proteins and Tag Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Cecropin-B fusion proteins and subsequent fusion tag removal.
Frequently Asked Questions (FAQs)
Expression and Solubility
-
Q1: Why is my this compound fusion protein expression level so low?
Low expression levels of this compound fusion proteins can be attributed to several factors. This compound itself can be toxic to the E. coli host, leading to reduced cell growth and protein production.[1][2] Additionally, codon bias between the this compound gene and the E. coli expression host can hinder efficient translation.[1] To address this, codon optimization of the this compound gene sequence is recommended to match the codon usage of the expression host.[1] The choice of fusion tag can also significantly impact expression levels; for instance, a construct with a SUMO tag and a three-glycine linker showed higher expression than one without the linker.[3]
-
Q2: My this compound fusion protein is forming insoluble inclusion bodies. How can I improve its solubility?
Inclusion body formation is a frequent challenge when expressing this compound in E. coli.[1] Several strategies can be employed to enhance solubility:
-
Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.[1]
-
Solubility-Enhancing Fusion Tags: Fusing this compound with highly soluble partners like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility.[1][4][5]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant protein.[1]
-
Inclusion Body Solubilization and Refolding: If other methods fail, the inclusion bodies can be isolated, solubilized using denaturants like urea (B33335) or guanidinium (B1211019) chloride, and then refolded.[1][6]
-
Purification
-
Q3: What are the best strategies for purifying my this compound fusion protein?
The most effective purification strategy largely depends on the fusion tag used. Affinity chromatography is the most common and efficient method for purifying tagged proteins.[1] For His-tagged proteins, Nickel-NTA (Ni-NTA) affinity chromatography is the standard approach.[1]
-
Q4: I'm observing very low yield after purification. What could be the issue?
Low purification yield can stem from issues during expression (as discussed in Q1) or problems during the purification process itself. Inefficient lysis, protein degradation by host cell proteases, or suboptimal binding and elution conditions during affinity chromatography can all contribute to low yield. It's crucial to ensure complete cell lysis and to use protease inhibitors during the process.[7] Optimizing buffer conditions, such as pH and salt concentration, for your specific fusion protein is also critical.
Tag Removal
-
Q5: The enzymatic cleavage of the fusion tag from my this compound is inefficient. How can I improve it?
Inefficient tag cleavage is a common bottleneck. Several factors can influence the efficiency of the protease:
-
Steric Hindrance: The cleavage site may be sterically hindered by the folded structure of this compound or the fusion partner.[8] Introducing a flexible linker, such as a short glycine-rich sequence (e.g., three glycines), between the tag and this compound can improve accessibility for the protease and significantly enhance cleavage efficiency.[3][8]
-
Suboptimal Reaction Conditions: Ensure the cleavage reaction is performed under the optimal temperature, pH, and buffer conditions recommended for the specific protease being used.[1]
-
Protease to Protein Ratio: The ratio of protease to the fusion protein may need to be optimized. Insufficient protease will lead to incomplete cleavage.
-
Incubation Time and Temperature: The duration and temperature of the cleavage reaction may need to be adjusted. While some proteases work well at 4°C, others may require higher temperatures for optimal activity.[9][10]
-
-
Q6: After tag removal, how do I separate the cleaved this compound from the tag and the protease?
If the fusion tag and the protease are also tagged (e.g., with a His-tag), a second round of affinity chromatography can be performed.[7] The untagged, purified this compound will be collected in the flow-through, while the tagged components will bind to the column.[7] Size-exclusion chromatography can also be used to separate proteins based on their size.[6]
Troubleshooting Guides
Low Expression and Solubility Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no expression of this compound fusion protein | Toxicity of this compound to the host cells.[1][2] | Use a tightly regulated promoter (e.g., T7).[1] Fuse this compound to a protective tag like SUMO.[1][3] |
| Codon bias.[1] | Optimize the gene sequence for the E. coli codon usage.[1] | |
| Inefficient induction.[1] | Optimize inducer concentration (e.g., IPTG) and induction time/temperature.[1] | |
| This compound fusion protein is in inclusion bodies | High expression rate leading to misfolding. | Lower the induction temperature (e.g., 16-25°C).[1][9] Use a lower concentration of the inducer.[9] |
| Hydrophobic nature of the fusion protein. | Use a highly soluble fusion partner like MBP or SUMO.[1] | |
| Improper disulfide bond formation. | Express in the periplasm or use specialized E. coli strains (e.g., Origami). | |
| If all else fails: | Purify from inclusion bodies, solubilize with denaturants (e.g., 8M Urea or 6M Guanidine-HCl), and refold the protein.[6][11] |
Inefficient Tag Removal
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete cleavage of the fusion tag | Steric hindrance of the cleavage site.[8] | Introduce a flexible linker (e.g., (Gly)₃) between the tag and this compound.[3][8] |
| Suboptimal cleavage buffer conditions (pH, salt).[1] | Refer to the manufacturer's protocol for the optimal buffer for your specific protease. | |
| Incorrect protease-to-protein ratio. | Perform a titration experiment to determine the optimal enzyme concentration. | |
| Insufficient incubation time or suboptimal temperature.[9] | Increase the incubation time or optimize the temperature (e.g., room temperature vs. 4°C).[9][10] | |
| Protease inhibitors present in the buffer.[12] | Ensure no protease inhibitors that affect your cleavage enzyme are present. | |
| Precipitation of protein during cleavage | Low solubility of the cleaved this compound. | Perform cleavage in the presence of stabilizing agents (e.g., arginine, glycerol). |
| Aggregation upon tag removal. | Optimize buffer conditions (pH, ionic strength). | |
| Difficulty separating cleaved protein from tag and protease | Similar physical properties of the components. | Use a tagged protease that can be removed by a second affinity step.[7][13] |
| Employ an alternative chromatography method like ion-exchange or size-exclusion chromatography.[6][13] |
Experimental Protocols
Protocol 1: Expression and Purification of His-SUMO-Cecropin-B
This protocol is adapted for the expression of a soluble this compound fusion protein in E. coli.
1. Transformation and Expression:
-
Transform the expression vector (e.g., pKSEC1-His-SUMO-CecropinB) into a suitable E. coli strain like BL21(DE3).[7]
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.[7]
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.[4]
-
Induce protein expression with IPTG (e.g., 0.4 mM) and continue to incubate at a lower temperature (e.g., 20°C) for an extended period (e.g., 24 hours) to improve solubility.[4]
-
Harvest the cells by centrifugation.[1]
2. Cell Lysis and Clarification:
-
Resuspend the cell pellet in a native lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.[7]
-
Lyse the cells by sonication on ice.[7]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the soluble fusion protein.[7]
3. Affinity Purification:
-
Equilibrate a Ni-NTA affinity column with the lysis buffer.[1]
-
Load the clarified supernatant onto the column.[1]
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-SUMO-Cecropin-B fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[1]
Protocol 2: On-Column Cleavage and Tag Removal
This protocol describes the removal of the His-SUMO tag using a His-tagged SUMO protease.
1. On-Column Cleavage:
-
After eluting non-specific proteins, equilibrate the Ni-NTA column with the bound His-SUMO-Cecropin-B in a buffer suitable for the SUMO protease.
-
Inject the His-tagged SUMO protease into the column and stop the flow.[14]
-
Incubate the column at the recommended temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-16 hours) to allow for cleavage.[7][14]
2. Elution of Tag-Free this compound:
-
After incubation, restart the flow and collect the flow-through. This fraction will contain the untagged this compound, as it no longer binds to the Ni-NTA resin.[7]
-
The cleaved His-SUMO tag and the His-tagged SUMO protease will remain bound to the column.[7]
-
Wash the column with the cleavage buffer to ensure all of the cleaved this compound has been collected.
-
Elute the bound tag and protease with a high imidazole buffer for column regeneration.
Visualizations
Experimental Workflow: Purification and Tag Removal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. An overview of enzymatic reagents for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and efficient production of cecropin A antibacterial peptide in Escherichia coli by fusion with a self-aggregating protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and recombinant expression of an antimicrobial peptide (cecropin B-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Tag Removal by Enzymatic Cleavage [sigmaaldrich.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
Cecropin-B vs. Cecropin-A: A Comparative Guide to Antimicrobial Efficacy
In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising area of research. Among these, cecropins, a family of peptides first isolated from the giant silk moth Hyalophora cecropia, have demonstrated potent activity against a broad spectrum of pathogens. This guide provides a detailed comparison of the antimicrobial efficacy of two prominent members of this family, Cecropin-B and Cecropin-A, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Antimicrobial Efficacy
The antimicrobial activity of Cecropin-A and this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values for Cecropin-A and this compound against a range of Gram-negative and Gram-positive bacteria, compiled from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Microorganism | Gram Stain | Cecropin-A MIC (µM) | This compound MIC (µM) | Reference |
| Escherichia coli | Gram-Negative | 0.5 - 4 | 0.4 - 1.6 | [1][2] |
| Pseudomonas aeruginosa | Gram-Negative | 32 | 0.4 | [2][3] |
| Klebsiella pneumoniae | Gram-Negative | 4 | 6.25 - 50 | [2][4] |
| Salmonella Typhimurium | Gram-Negative | 1:4 (dilution) | Not widely reported | [4] |
| Acinetobacter baumannii | Gram-Negative | 2-8 | Not widely reported | [5] |
| Bacillus subtilis | Gram-Positive | Not widely reported | >100 | [6] |
| Staphylococcus aureus | Gram-Positive | Not widely reported | >100 | [3][6] |
| Micrococcus luteus | Gram-Positive | Not widely reported | Comparable to Gram-negatives | [6] |
Key Observations:
-
Both Cecropin-A and this compound generally exhibit stronger activity against Gram-negative bacteria than Gram-positive bacteria.[6][7]
-
This compound appears to be particularly potent against Pseudomonas aeruginosa compared to Cecropin-A based on the available data.[2][3]
-
The efficacy against Gram-positive bacteria such as Staphylococcus aureus is reported to be low for this compound.[3][6]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for evaluating the efficacy of antimicrobial peptides. The following is a generalized protocol for the broth microdilution assay, a standard method used in the cited studies.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Antimicrobial peptides: Lyophilized Cecropin-A and this compound are reconstituted in a sterile, suitable solvent (e.g., 0.01% acetic acid) to create stock solutions.
- Bacterial Strains: Target Gram-negative and Gram-positive bacteria are cultured on appropriate agar (B569324) plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.
- 96-well microtiter plates: Sterile, non-treated polystyrene or polypropylene (B1209903) plates are used.
2. Preparation of Bacterial Inoculum:
- A few colonies of the test bacterium are inoculated into a tube of MHB and incubated at 37°C until the culture reaches the mid-logarithmic phase of growth (often corresponding to a 0.5 McFarland standard).
- The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Assay Procedure:
- Serial two-fold dilutions of the Cecropin (B1577577) stock solutions are prepared in MHB directly in the 96-well plates.
- An equal volume of the prepared bacterial inoculum is added to each well containing the diluted peptide.
- Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only).
- The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Mandatory Visualization
To visually represent the experimental workflow and the mechanism of action of cecropins, the following diagrams have been generated using the DOT language.
Caption: Workflow for the broth microdilution assay to determine the MIC of Cecropins.
Caption: Mechanism of action of Cecropins on the bacterial cell membrane.
Mechanism of Action
Cecropins, including both A and B variants, exert their antimicrobial effects primarily through the disruption of bacterial cell membranes.[8] This process is generally understood to occur in a series of steps:
-
Electrostatic Attraction: The cationic nature of cecropins facilitates their initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[9]
-
Membrane Insertion and Disruption: Following the initial binding, the amphipathic α-helical structure of the cecropins allows them to insert into the lipid bilayer. This insertion disrupts the membrane's integrity.
-
Pore Formation: At lower concentrations, cecropins are thought to aggregate and form transmembrane pores or channels.[9] This leads to the leakage of ions and essential metabolites, ultimately causing cell death.
-
Carpet Model: At higher concentrations, a "carpet-like" mechanism has been proposed where the peptides accumulate on the membrane surface, leading to a detergent-like effect that causes membrane dissolution.[9]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. A novel antibacterial approach of this compound peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Synergistic Antimicrobial Activity of Essential Oils and Cecropin A Natural Peptide on Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cecropin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis: Cecropin-B versus Conventional Antibiotics in Antimicrobial Activity
In an era marked by the escalating threat of antibiotic resistance, the scientific community is urgently exploring novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system of many organisms. This guide provides an objective comparison of Cecropin-B, a potent AMP first isolated from the cecropia moth (Hyalophora cecropia), with conventional antibiotics. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used to evaluate their performance.
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound and conventional antibiotics lies in their mode of killing bacteria. This compound employs a rapid, physical disruption of the bacterial membrane, a mechanism that is fundamentally different from the specific metabolic or enzymatic targets of most conventional drugs.[1] This difference is a key reason why AMPs are less prone to the development of bacterial resistance.[1]
This compound: Targeting the Membrane
This compound is a cationic peptide, meaning it carries a net positive charge.[1] This property is crucial for its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2] Following this initial binding, the peptide inserts itself into the membrane, leading to the formation of pores or channels.[1][3][4] This process, often described by models like the "Toroidal Pore Model," disrupts the membrane's integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.[1][5] This direct action on the membrane is a rapid, concentration-dependent process.[4]
Conventional Antibiotics: Targeting Specific Pathways
Conventional antibiotics operate through more specific, targeted mechanisms.[6] They are broadly classified based on which essential bacterial process they inhibit.[6][7]
-
Inhibition of Cell Wall Synthesis: Antibiotics like Penicillins and Cephalosporins (β-lactams) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] This weakens the wall, leading to cell lysis.[8]
-
Inhibition of Protein Synthesis: Drugs such as Aminoglycosides, Macrolides, and Tetracyclines bind to bacterial ribosomes (either the 30S or 50S subunit), preventing the translation of mRNA into proteins.[7][8][9]
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[9] Rifampicin works by inhibiting RNA polymerase, thus preventing transcription.[7][9]
-
Inhibition of Metabolic Pathways: Sulfonamides and Trimethoprim block the synthesis of folic acid, a vital nutrient for bacteria.[7]
Comparative Performance: Efficacy and Spectrum
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[10] A lower MIC value indicates higher potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Gram Stain | Bacterial Strain | MIC (µg/mL) |
| Gram-negative | Escherichia coli ATCC 25922 | 0.4 - 1.6 |
| Gram-negative | Pseudomonas aeruginosa ATCC 27853 | 0.4 |
| Gram-negative | Haemophilus parasuis (15 strains) | 2 - 16 |
| Gram-negative | Multidrug-resistant K. pneumoniae | 6.25 - 50 |
Note: Data compiled from multiple sources.[4][10][11] Experimental conditions may vary.
Table 2: Representative MICs of Conventional Antibiotics
| Antibiotic | Mechanism of Action | Target Organism | MIC (µg/mL) |
| Ciprofloxacin | Inhibits DNA replication | E. coli | 4 |
| Gentamicin | Inhibits protein synthesis | E. coli | 4 |
| Tetracycline | Inhibits protein synthesis | B. subtilis | 0.78 |
| Levofloxacin | Inhibits DNA replication | B. subtilis | 0.2 |
| Kanamycin | Inhibits protein synthesis | E. coli | 12.5 |
Note: Data compiled from multiple sources.[12][13] MIC values are highly strain- and condition-dependent.
From the data, this compound demonstrates potent activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa, with MIC values in the low microgram-per-milliliter range.[10] Its efficacy against Gram-positive organisms is generally lower.[14][15] In contrast, conventional antibiotics have a wide range of potencies depending on their class and the specific bacterial strain, including those that have developed resistance.
A significant advantage of this compound is its potential anti-inflammatory properties. It can bind to and neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response in humans.[2][16]
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methodologies are crucial for accurately determining and comparing the efficacy of antimicrobial agents. The broth microdilution method is a gold standard for determining the MIC.[17][18]
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent in a liquid medium that inhibits the visible growth of a microorganism.[4][17]
1. Preparation of Antimicrobial Agent:
- Prepare a stock solution of this compound (or a conventional antibiotic) in an appropriate solvent (e.g., sterile water).[5]
- Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations across the plate.
2. Preparation of Bacterial Inoculum:
- Culture the test bacteria overnight on an appropriate agar (B569324) medium.
- Suspend several colonies in a sterile saline solution.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[10]
- Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
- Include a positive control well (bacteria, no antimicrobial) and a negative control well (broth only, no bacteria).
- Seal the plate and incubate at 35-37°C for 16-24 hours.[10]
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[10][20]
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Protocol 2: Hemolytic and Cytotoxicity Assays
A crucial aspect of drug development is ensuring selectivity for microbial cells over host cells.
-
Hemolytic Assay: This assay measures the ability of a compound to lyse red blood cells (RBCs). This compound generally shows very low hemolytic activity at its effective antimicrobial concentrations.[16] For example, one study found that even at a concentration of 200 μM, this compound caused almost no hemolysis.[16]
-
MTT Cytotoxicity Assay: This colorimetric assay assesses the metabolic activity of mammalian cell lines after exposure to the compound, serving as an indicator of cell viability.[2] Studies have shown that this compound has low cytotoxicity against mammalian cells at concentrations that are effective against bacteria.[16]
Summary of Comparison
Table 3: this compound vs. Conventional Antibiotics
| Feature | This compound | Conventional Antibiotics |
| Primary Mechanism | Rapid disruption of bacterial cell membrane integrity.[1][3] | Inhibition of specific enzymatic or metabolic pathways (e.g., cell wall, protein, DNA synthesis).[6][7] |
| Spectrum of Activity | Broad-spectrum, particularly potent against Gram-negative bacteria.[1][21] | Varies from narrow to broad-spectrum depending on the class of antibiotic.[6][22] |
| Speed of Action | Rapid, bactericidal action.[4] | Can be bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[6][22] |
| Resistance Potential | Low, as it involves a physical mechanism that is difficult for bacteria to overcome.[1] | High, as bacteria can develop resistance through specific mutations or gene acquisition. |
| Selectivity | High selectivity for bacterial over mammalian cells due to membrane composition differences.[1] | Generally high, but side effects can occur. |
| Stability | Susceptible to degradation by proteases.[2] | Varies greatly by chemical structure; many are highly stable. |
| Additional Benefits | Anti-inflammatory effects via LPS neutralization.[2][16] | Well-established pharmacokinetics and clinical use protocols. |
Conclusion
This compound represents a compelling alternative to conventional antibiotics, primarily due to its distinct, membrane-disrupting mechanism of action that holds the potential to circumvent common resistance pathways. Its rapid bactericidal activity, especially against challenging Gram-negative pathogens, and its favorable safety profile with low cytotoxicity make it an outstanding candidate for therapeutic development.[1][16] While challenges such as proteolytic stability and delivery methods need to be addressed, the unique properties of this compound and other AMPs offer a promising avenue in the ongoing fight against the global crisis of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cecropin - Wikipedia [en.wikipedia.org]
- 4. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 7. ijfmr.com [ijfmr.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A novel antibacterial approach of this compound peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Antimicrobial activity of cecropins. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. apec.org [apec.org]
- 21. Cecropin B - Echelon Biosciences [echelon-inc.com]
- 22. Antibiotics: How they work, uses, side effects and how to use [medicalnewstoday.com]
In Vivo Validation of Cecropin-B's Anticancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of the antimicrobial peptide Cecropin-B against alternative peptides and conventional chemotherapy agents. The information presented is collated from various preclinical studies, offering a comprehensive overview of efficacy, mechanisms of action, and experimental protocols to inform future research and development in cancer therapeutics.
Executive Summary
This compound, a cationic antimicrobial peptide, has demonstrated notable anticancer properties in vivo, primarily through membrane disruption of cancer cells and induction of apoptosis. In murine models of breast and colon cancer, this compound has been shown to reduce tumor growth and, in some cases, improve survival rates. This guide compares its performance with other anticancer peptides, such as Lactoferricin (B1576259) B and Cecropin A, and standard chemotherapeutic drugs like Doxorubicin and 5-Fluorouracil (B62378). While direct head-to-head comparisons are limited in the existing literature, this guide synthesizes available data to provide a comparative analysis of their therapeutic potential.
Quantitative Comparison of In Vivo Anticancer Activity
The following tables summarize the in vivo efficacy of this compound and its comparators in preclinical cancer models.
Table 1: In Vivo Efficacy in Breast Cancer Models
| Treatment Agent | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | 4T1 Murine Breast Cancer | Daily intratumoral injections (dose not specified) | Slower tumor growth; smaller and lower weight tumors compared to control. | |
| Lactoferricin B | Breast Cancer Xenograft (NSG mice) | Intratumoral injections | Significant reduction in tumor growth rate, size, volume, and weight.[1] | [1] |
| Doxorubicin | 4T1 Murine Breast Cancer | 4 mg/kg or 8 mg/kg, once a week via intraperitoneal injection | Dose-dependent inhibition of primary tumor growth.[2][3] | [2][3] |
| Iron-Saturated Bovine Lactoferrin (Fe-Lf) + Tamoxifen (B1202) | 4T1 Murine Breast Cancer | 5 g/kg Fe-Lf in diet + 5 mg/kg Tamoxifen | 48% inhibition of tumor growth; 58% reduction in liver metastasis; 66% reduction in lung metastasis.[4] | [4] |
Table 2: In Vivo Efficacy in Colon Cancer Models
| Treatment Agent | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | Murine Ascitic Colon Adenocarcinoma | Not specified | Improved survival of mice.[5][6] | [5][6] |
| Anticancer Bioactive Peptides (ACBPs) | HCT116 Xenograft (Nude mice) | 35 µg/mL daily via intraperitoneal injection | Approximately 43% suppression of tumor growth. | [7] |
| 5-Fluorouracil (5-FU) | CT26 Murine Colon Cancer | Not specified | Significant decrease in tumor weight.[8] | [8] |
| 5-Fluorouracil (5-FU) | HCT-116 Xenograft (Nude mice) | Not specified | 33.3% inhibition of tumor growth.[9] | [9] |
| Weichang'an (WCA) + 5-FU | HCT-116 Xenograft (Nude mice) | Not specified | 36.8% inhibition of tumor growth.[9][10] | [9][10] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through a dual mechanism involving direct cell membrane disruption and the induction of apoptosis. Its cationic nature facilitates electrostatic interactions with the negatively charged membranes of cancer cells, leading to pore formation and cell lysis.[11] Concurrently, this compound can trigger programmed cell death by upregulating key apoptotic proteins.
Caption: Dual mechanism of this compound's anticancer activity.
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide, providing a framework for reproducible research.
This compound in 4T1 Murine Breast Cancer Model
-
Animal Model: Female BALB/c mice.
-
Tumor Induction: Injection of 1x10^5 4T1 murine breast cancer cells into the mammary fat pad.
-
Treatment Initiation: When tumors reached a diameter of 0.5 cm.
-
Drug Administration: Daily intratumoral injections of this compound. A control group received injections of a control peptide.
-
Tumor Assessment: Tumor size was measured every other day using a caliper. At the end of the experiment, tumors were excised and weighed.
Lactoferricin B in Breast Cancer Xenograft Model
-
Animal Model: NSG (NOD scid gamma) mice.
-
Tumor Induction: Xenograft implantation of breast cancer cells.
-
Drug Administration: Intratumoral injections of Lactoferricin B.
-
Tumor Assessment: Live imaging of mice using an in vivo imaging system (IVIS) to monitor tumor growth. Harvested tumors were measured for volume and weight.[1]
Doxorubicin in 4T1 Murine Breast Cancer Model
-
Animal Model: Female BALB/c mice.
-
Tumor Induction: Injection of 4T1 cells into both inguinal mammary glands.
-
Drug Administration: Intraperitoneal (i.p.) injections of Doxorubicin at doses of 4 mg/kg or 8 mg/kg, administered once a week.
-
Tumor Assessment: Monitoring of primary tumor growth over a period of 21 days.[2][3]
5-Fluorouracil in CT26 Murine Colon Cancer Model
-
Animal Model: Not specified.
-
Tumor Induction: Subcutaneous or orthotopic implantation of CT26 colon cancer cells.
-
Drug Administration: Details on the specific dosing and administration route were not provided in the referenced abstract.
Caption: General experimental workflow for in vivo anticancer studies.
Conclusion
This compound demonstrates significant promise as an anticancer agent, with in vivo studies confirming its ability to inhibit tumor growth. Its dual mechanism of action, targeting both the cell membrane and apoptotic pathways, offers a potential advantage over some conventional therapies. However, for a comprehensive evaluation of its clinical potential, further research is required to establish optimal dosing regimens and to conduct direct comparative studies against a wider range of anticancer agents in various cancer models. The data and protocols presented in this guide serve as a valuable resource for designing future preclinical studies to further validate and optimize the therapeutic application of this compound.
References
- 1. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Iron-saturated” bovine lactoferrin improves the chemotherapeutic effects of tamoxifen in the treatment of basal-like breast cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluorouracil Treatment of CT26 Colon Cancer Is Compromised by Combined Therapy with IMMODIN | MDPI [mdpi.com]
- 9. Weichang’an and 5-fluorouracil suppresses colorectal cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cecropin-B: A Comparative Guide to its Mechanism of Action
Cecropin-B, a potent antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia, has garnered significant scientific interest for its broad-spectrum antimicrobial and antitumor activities.[1][2] This guide provides a comprehensive comparison of this compound's performance against various pathogens and cancer cell lines, supported by experimental data from multiple studies. Detailed methodologies for key experiments are provided to allow for replication and further investigation.
Antimicrobial and Antifungal Activity
This compound demonstrates robust activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Potency
The following table summarizes the MIC values of this compound and its derivatives against various bacterial and fungal strains, alongside other antimicrobial peptides for comparison. Lower MIC values indicate higher potency.
| Organism | This compound (µg/mL) | Cecropin (B1577577) DH (µg/mL) | Melittin (µg/mL) | Other AMPs (µg/mL) |
| E. coli ATCC 25922 | - | 0.78-1.56 | 3.125-6.25 | - |
| E. coli DH5α | - | 1.56-3.125 | 3.125-6.25 | - |
| P. aeruginosa ATCC 27853 | - | 6.25-12.5 | 12.5-25 | - |
| B. subtilis ATCC 6633 | - | 1.56-3.125 | 0.78-1.56 | - |
| M. luteus NCIMB 8166 | - | 1.56-3.125 | 0.39-0.78 | - |
| S. aureus | Poor activity | Almost no activity | - | LL-37 & hBD-3 are more potent |
| C. albicans | 0.9 | - | - | - |
| H. parasuis (15 strains) | 2-16 | - | - | - |
| K. pneumoniae (MDR isolates) | 6.25-50 | - | - | - |
Data compiled from multiple sources.[1][3][4][5][6] Experimental conditions may vary.
A derivative of this compound, Cecropin DH, which lacks the hinge region, has shown effective antibacterial activity, particularly against Gram-negative bacteria.[3] Notably, while highly effective against many bacteria, this compound exhibits poor activity against Staphylococcus aureus.[1] In contrast, it demonstrates potent antifungal activity against Candida albicans, with a minimal inhibitory concentration (MIC) of 0.9 µg/mL and a minimal fungicidal concentration (MFC) of 1.8 µg/mL.[4]
Cytotoxicity and Selectivity
A critical aspect of any potential therapeutic is its selectivity for target cells over host cells. This compound generally displays low toxicity towards mammalian cells.
Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity | Cytotoxicity (IC50 in µg/mL) |
| This compound | Low; minimal at concentrations up to 200 µM[3] | Bladder cancer cell lines: 79.94 (average)[2] |
| Cecropin A | - | Bladder cancer cell lines: 73.29 (average)[2] |
| Cecropin DH | Low; 2.9% at 100 µM, 7.8% at 200 µM[3] | - |
| Melittin | High; 10% hemolysis at 0.78 µM[3] | - |
This compound and its derivative Cecropin DH show significantly lower hemolytic activity compared to melittin, a potent AMP from bee venom.[3] Furthermore, this compound demonstrates selective cytotoxicity against bladder cancer cells while sparing benign fibroblasts.[2] Studies on MDA-MB-231 and M14K tumor cell lines also confirm its concentration-dependent cytotoxic effects.[7]
Mechanism of Action: Membrane Disruption and Apoptosis
The primary mechanism of action for this compound is the disruption of microbial and cancer cell membranes.[1][2] However, evidence also points to the induction of apoptosis, particularly in cancer cells.[2][7][8]
Membrane Permeabilization
The amphipathic α-helical structure of this compound allows it to preferentially interact with and disrupt the negatively charged membranes of bacteria and the altered membranes of cancer cells.[2][7][9] This interaction leads to the formation of pores or channels, causing membrane depolarization, leakage of cellular contents, and ultimately cell death.[2][5][10]
Figure 1. Simplified workflow of this compound induced membrane disruption.
Studies using scanning electron microscopy (SEM) and atomic force microscopy (AFM) have visualized the morphological changes induced by this compound on bacterial surfaces, revealing blisters, dents, and leakage, which supports the pore-forming mechanism.[5]
Induction of Apoptosis
In addition to direct membrane lysis, this compound can induce apoptosis in cancer cells.[2][7] This programmed cell death is characterized by a series of biochemical events, including the externalization of phosphatidylserine, mitochondrial membrane depolarization, and activation of caspases.[7][8]
Figure 2. Proposed mitochondrial pathway of this compound induced apoptosis.
Studies on human hepatocellular carcinoma cells have shown that a this compound homolog, CecropinXJ, induces apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to confirm the mechanism of action of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Figure 3. Workflow for MIC determination by broth microdilution.
-
Preparation of Peptide Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolysis Assay
This assay measures the lytic activity of a peptide against red blood cells (RBCs) to assess its toxicity to mammalian cells.
-
RBC Preparation: Fresh red blood cells are washed and resuspended in a buffered saline solution (e.g., PBS) to a final concentration of 4-8% (v/v).[3][11]
-
Incubation: The RBC suspension is incubated with various concentrations of this compound for 1 hour at 37°C.[3] A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement: The absorbance of the supernatant is measured at a specific wavelength (e.g., 450 nm or 570 nm) to quantify the amount of hemoglobin released.[1][11]
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.[1]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Mammalian cells (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay is used to detect apoptosis.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Staining: The treated cells are harvested and stained with fluorescently labeled Annexin V and 7-aminoactinomycin D (7-AAD).[7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. 7-AAD is a vital dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Conclusion
This compound is a promising antimicrobial and anticancer agent with a primary mechanism of action involving membrane disruption. Its selectivity for microbial and cancer cells over healthy mammalian cells makes it an attractive candidate for further therapeutic development. The induction of apoptosis in cancer cells adds another layer to its potent antitumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and confirmation of this compound's multifaceted mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel antibacterial approach of this compound peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Identification and recombinant expression of an antimicrobial peptide (cecropin B-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Cecropin-B and Its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Cecropin-B and its synthetic analogs. It delves into their performance, supported by experimental data, to inform future research and therapeutic development.
This compound, a naturally occurring antimicrobial peptide (AMP) first isolated from the giant silk moth, Hyalophora cecropia, has garnered significant interest for its potent, broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria.[1] Its mechanism of action, primarily through the disruption of bacterial cell membranes, presents a promising alternative to conventional antibiotics, which are increasingly hampered by resistance.[2] To enhance its therapeutic potential, numerous synthetic analogs have been developed, aiming to improve antimicrobial potency, broaden the spectrum of activity, increase stability, and reduce toxicity. This guide offers a comparative analysis of this compound and several of its key synthetic analogs.
Quantitative Performance Data
The efficacy of this compound and its analogs is evaluated based on their antimicrobial activity, cytotoxicity against mammalian cells, and hemolytic activity. The following tables summarize the quantitative performance of this compound and various synthetic analogs.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity. This compound is generally more effective against Gram-negative bacteria than Gram-positive bacteria.[3] Synthetic analogs have been designed to modulate this activity.
Table 1: Comparative Antimicrobial Activity (MIC, µM) of this compound and Its Synthetic Analogs
| Peptide/Analog | Target Organism | MIC (µM) | Reference(s) |
| This compound | Escherichia coli | 0.3 - 4.0 | [1] |
| Pseudomonas aeruginosa | 1.2 | [1] | |
| Staphylococcus aureus | >66.7 | [1] | |
| Haemophilus parasuis | 0.5 - 4.2 | [4] | |
| Shiva-1 | Escherichia coli | Less active than this compound | [3] |
| Cecropin B-1 (CB-1) | Various Bacteria | 2- to 4-fold lower potency than this compound | [5] |
| Cecropin B-2 (CB-2) | Various Bacteria | 2- to 4-fold lower potency than this compound | [5] |
| Cecropin DH | Escherichia coli | 1.56 | [6] |
| Pseudomonas aeruginosa | 3.13 | [6] | |
| Staphylococcus aureus | >100 | [6] | |
| Papiliocin | Multi-drug resistant Gram-negative bacteria | Higher than Cecropin A | [6] |
| Multi-drug resistant Gram-positive bacteria | Much higher than Cecropin A | [6] | |
| Cecropin A-Melittin Hybrids | Staphylococcus aureus | Active (unlike parent Cecropin) | [6] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Cytotoxicity and Hemolytic Activity
A critical aspect of therapeutic development is the selectivity of the peptide for microbial cells over host cells. This is often assessed by measuring cytotoxicity against mammalian cell lines (e.g., IC50 values) and hemolytic activity against red blood cells (e.g., HC50 values). A higher IC50 or HC50 value indicates lower toxicity. This compound and many of its analogs exhibit low toxicity to mammalian cells.[7][8]
Table 2: Comparative Cytotoxicity and Hemolytic Activity of this compound and Its Analogs
| Peptide/Analog | Cell Line/Target | Measurement | Value (µM) | Reference(s) |
| This compound | Bladder Cancer Cell Lines | IC50 | 26.5 - 37.6 | [1] |
| Murine Macrophages (RAW264.7) | Cell Viability | >100 | [6] | |
| Mouse Red Blood Cells | % Hemolysis | <2% at 200 | [6] | |
| Cecropin B-1 (CB-1) | Leukemia Cancer Cells | IC50 | 2- to 3-fold more potent than this compound | [5] |
| Cecropin B-2 (CB-2) | Leukemia Cancer Cells | IC50 | 2- to 3-fold more potent than this compound | [5] |
| Cecropin DH | Murine Macrophages (RAW264.7) | Cell Viability | >100 | [6] |
| Mouse Red Blood Cells | % Hemolysis | 2.9% at 100, 7.8% at 200 | [6] |
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound and its analogs is the disruption of the microbial cell membrane.[2] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. Following initial binding, the peptides insert into the membrane, leading to pore formation and leakage of cellular contents, ultimately causing cell death.[4] Two prominent models describing this process are the "toroidal pore" and "carpet" models.[9]
Mechanism of this compound action on bacterial membranes.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate and reproducible evaluation of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Peptide Solutions : Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CA-MHB) in a 96-well microtiter plate.[10][11]
-
Preparation of Bacterial Inoculum : Culture the bacterial strain overnight and dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[12]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.[10]
-
Determination of MIC : The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[12]
Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Assay
This assay measures the lytic activity of a peptide against red blood cells (RBCs), providing an indication of its cytotoxicity to mammalian cells.
-
Preparation of Red Blood Cells : Obtain fresh human or animal red blood cells and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).[6][13]
-
Assay Setup : In a 96-well plate, add serial dilutions of the peptide. Include a negative control (PBS, 0% hemolysis) and a positive control (e.g., 0.1% Triton X-100, 100% hemolysis).[13]
-
Incubation : Add the RBC suspension to each well and incubate at 37°C for 1 hour.[6]
-
Measurement : Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[14]
-
Calculation : Calculate the percentage of hemolysis relative to the positive control.[15]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed mammalian cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.[16]
-
Peptide Treatment : Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24-72 hours).[16]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[17]
-
Absorbance Measurement : Measure the absorbance of the purple solution at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.[18]
Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound and its synthetic analogs represent a promising class of antimicrobial agents with the potential to combat antibiotic-resistant pathogens. The development of synthetic analogs has allowed for the fine-tuning of their activity, spectrum, and toxicity. While many analogs show enhanced activity against specific targets, a common challenge remains their stability in the presence of proteases.[10] Future research will likely focus on strategies to improve peptide stability, such as the incorporation of D-amino acids, cyclization, or the use of novel delivery systems.[10] Continued structure-activity relationship studies will be crucial in designing the next generation of cecropin-based therapeutics with optimized efficacy and safety profiles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial peptide developed with machine learning sequence optimization targets drug resistant Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PepMapViz: a versatile toolkit for peptide mapping, visualization, and comparative exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human erythrocyte hemolysis assay [bio-protocol.org]
- 9. Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity [frontiersin.org]
- 14. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Synergistic Power of Cecropin-B: A Comparative Guide to its Combination with Conventional Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Cecropin-B and its analogues with other antibiotics, supported by experimental data. As the challenge of antibiotic resistance grows, the exploration of combination therapies is paramount. This compound, a potent antimicrobial peptide (AMP), has demonstrated significant promise in enhancing the efficacy of conventional antibiotics, offering a potential strategy to overcome resistance and reduce required dosages.
This guide summarizes key quantitative data, details the experimental methodologies used to determine synergy, and provides visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound or its analogues and conventional antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize the results from key studies.
| Combination | Bacterial Strain | MIC (Alone) | MIC (In Combination) | FICI | Reference |
| This compound + Piperacillin (B28561) | Escherichia coli ATCC 25922 | This compound: 2.00 mg/LPiperacillin: 0.24 mg/L | Not Reported | Not Reported | [1] |
| This compound + Imipenem (B608078) | Escherichia coli ATCC 25922 | This compound: 2.00 mg/LImipenem: 0.11 mg/L | Not Reported | Not Reported | [1] |
| Cecropin A2 + Tetracycline (B611298) | Pseudomonas aeruginosa PA14 | Cecropin A2: 32 µg/mLTetracycline: 64 µg/mL | Cecropin A2: 4 µg/mLTetracycline: 8 µg/mL | ≤ 0.5 |
Note: While a study demonstrated the in vivo synergistic efficacy of this compound with piperacillin and imipenem in a rat model of Gram-negative septic shock, specific in vitro FICI values were not reported[1]. The study did, however, establish the individual Minimum Inhibitory Concentrations (MICs) for these compounds against E. coli ATCC 25922[1]. The combination of Cecropin A2, a close analogue of this compound, with tetracycline showed a significant 8-fold reduction in the MIC for both agents against P. aeruginosa.
Experimental Protocols
The determination of synergistic activity between antimicrobial agents is primarily conducted using the checkerboard microdilution assay. This method allows for the testing of numerous combinations of two agents at different concentrations to identify the most effective synergistic pairing.
Checkerboard Microdilution Assay Protocol
This protocol outlines the general steps for performing a checkerboard assay to determine the FICI.
1. Preparation of Materials:
- Bacterial Culture: A fresh overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agents: Stock solutions of this compound and the antibiotic to be tested, prepared at a concentration that is a multiple of the highest concentration to be tested.
- 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.
2. Preparation of Bacterial Inoculum:
- Dilute the overnight bacterial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Further dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
3. Plate Setup:
- Add 50 µL of sterile broth to all wells of the 96-well plate, except for the first column.
- In the first column, add 100 µL of the highest concentration of this compound to be tested.
- Perform serial two-fold dilutions of this compound across the rows by transferring 50 µL from each well to the next, from column 1 to column 10. Discard the final 50 µL from column 10. Column 11 will serve as a control with no this compound.
- Along the columns, add the second antimicrobial agent (antibiotic) in serially diluted concentrations. This is typically done by preparing intermediate dilutions and then adding a specific volume to each well.
- The final volume in each well should be 100 µL before adding the bacterial inoculum.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
- Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
5. Incubation:
- Incubate the plates at 37°C for 18-24 hours.
6. Determination of MIC and FICI:
- After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
- The FICI is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:
- FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
7. Interpretation of Results:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 1
- Indifference: 1 < FICI ≤ 4
- Antagonism: FICI > 4
Visualizing the Mechanisms and Workflows
The synergistic effect of this compound with conventional antibiotics is often attributed to its ability to disrupt the bacterial cell membrane. This disruption facilitates the entry of the partner antibiotic, allowing it to reach its intracellular target more effectively.
Caption: Mechanism of this compound synergy with antibiotics.
The workflow for assessing antimicrobial synergy involves a series of sequential steps, from initial screening to confirmatory testing.
Caption: Experimental workflow for antimicrobial synergy testing.
References
Cecropin-B and Defensin Families: A Comparative Guide to Structure and Function
In the landscape of antimicrobial peptides (AMPs), Cecropin-B and the Defensin families represent two distinct yet powerful classes of molecules integral to the innate immune systems of a wide range of organisms. While both are pursued as potential next-generation therapeutics against infectious diseases, their fundamental differences in structure dictate divergent mechanisms of action and functional capabilities. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data and methodologies.
At a Glance: Key Structural and Functional Distinctions
| Feature | This compound | Defensin Family |
| Primary Structure | 35-37 amino acids, linear peptide.[1][2][3] | 18-45 amino acids, cysteine-rich.[4][5] |
| Secondary Structure | Predominantly α-helical, with an amphipathic N-terminal helix and a hydrophobic C-terminal helix connected by a flexible hinge.[1][2][6] | Characterized by a triple-stranded β-sheet core.[5][7] |
| Tertiary Structure | Flexible, linear structure. | Globular and compact, stabilized by 3-4 highly conserved disulfide bonds.[5][7][8] |
| Net Charge | Highly cationic, rich in lysine (B10760008) residues.[1][2] | Cationic, rich in arginine residues.[7][8] |
| Source | First isolated from the hemolymph of the giant silk moth, Hyalophora cecropia.[1][9][10] | Found across vertebrates, invertebrates, plants, and fungi.[4] |
| Primary Mechanism | Direct disruption of microbial cell membranes, forming pores or channels (e.g., toroidal pore model).[1][3][9][11] | Multifaceted: membrane disruption, inhibition of cell wall synthesis (e.g., by binding to Lipid II), interaction with intracellular targets like DNA, and neutralization of bacterial toxins.[8][12][13] |
| Antimicrobial Spectrum | Broad-spectrum, with particularly strong activity against Gram-negative bacteria.[1][14] Also exhibits activity against some fungi and cancer cells.[3][9] | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped and non-enveloped viruses.[12] |
| Immunomodulatory Role | Can neutralize lipopolysaccharide (LPS), reducing inflammation.[14] | Links innate and adaptive immunity; can act as signaling molecules. |
| Stability | Susceptible to proteolytic degradation.[15] | High stability due to disulfide bonds, conferring resistance to proteases.[7][15] |
Structural Comparison: Helices vs. Sheets
The fundamental difference between this compound and Defensins lies in their three-dimensional structures. This compound adopts a linear, predominantly alpha-helical conformation, which is crucial for its membrane-disrupting activity.[1][2] In contrast, Defensins are characterized by a compact, globular fold dominated by a triple-stranded beta-sheet, which is rigidly held together by a network of disulfide bonds.[5][7][16] This structural rigidity provides Defensins with enhanced stability in biological environments.
Caption: Key structural differences between this compound and Defensins.
Functional Divergence: Mechanisms of Action
The distinct structures of this compound and Defensins give rise to different primary mechanisms of antimicrobial action.
This compound: Its mode of action is primarily through the physical disruption of microbial membranes. The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[1] Following this initial binding, the amphipathic alpha-helices insert into the lipid bilayer, leading to the formation of pores or channels. This permeabilization of the membrane disrupts the electrochemical gradients essential for cell viability, leading to rapid cell death.[1][3][6][11]
Defensins: The functional repertoire of Defensins is more diverse. While they can also permeabilize microbial membranes, their mechanisms are often more complex and can be target-specific.[8][12] Some Defensins act by inhibiting the synthesis of the bacterial cell wall by binding to essential precursor molecules like lipid II.[12] Others can translocate across the cell membrane without causing significant damage and interact with intracellular targets, thereby interfering with vital cellular processes such as DNA replication.[8] Furthermore, Defensins play a significant role in modulating the host immune response, acting as a bridge between the innate and adaptive immune systems.[4] They also exhibit potent antiviral activity through various mechanisms, including blocking viral entry into host cells and direct inactivation of viral particles.[12][17]
Caption: Divergent mechanisms of action for this compound and Defensins.
Experimental Protocols
The evaluation and comparison of antimicrobial peptides like this compound and Defensins rely on a set of standardized in vitro assays. Below are the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism. The broth microdilution method is commonly used.[18][19]
Materials:
-
Test peptides (this compound, Defensin)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)[18]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[18]
-
Spectrophotometer (microplate reader)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.[18]
-
Inoculum Adjustment: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[18][19]
-
Peptide Dilution Series: Prepare a stock solution of each peptide. Perform serial two-fold dilutions of the peptides in MHB directly in the 96-well plate to achieve a range of desired concentrations.[20][21]
-
Inoculation: Add the adjusted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).[18]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18][20]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[18]
Hemolysis Assay
This assay assesses the cytotoxicity of the peptides against mammalian cells by measuring the lysis of red blood cells (RBCs).[22][23]
Materials:
-
Test peptides
-
Fresh human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% hemolysis control)
-
Sterile 96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
RBC Preparation: Obtain fresh blood and wash the erythrocytes multiple times with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration (e.g., 2% v/v).[24]
-
Peptide Dilution: Prepare serial dilutions of the peptides in PBS in a 96-well plate.[23]
-
Controls: Include a negative control (RBCs in PBS only for 0% hemolysis) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).[23][25]
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions and controls. Incubate the plate at 37°C for 1 hour.[25][26]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.[25]
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405 nm or 540 nm).[23][26]
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[23]
Membrane Permeabilization Assay
This assay directly measures the ability of a peptide to disrupt the bacterial membrane. The uptake of fluorescent dyes like Propidium Iodide (PI) or the release of intracellular components can be monitored.[27][28][29]
Materials:
-
Test peptides
-
Log-phase bacterial culture
-
Fluorescent dye (e.g., Propidium Iodide, which only enters cells with compromised membranes)
-
Fluorometer or flow cytometer
Protocol:
-
Bacterial Preparation: Prepare a log-phase bacterial culture and wash the cells with a suitable buffer (e.g., PBS).
-
Peptide Treatment: Incubate the bacterial suspension with various concentrations of the peptides.
-
Dye Addition: Add the fluorescent dye (e.g., PI) to the suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time. An increase in fluorescence indicates that the dye has entered the cells through the permeabilized membrane and bound to intracellular nucleic acids.[28][29]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the antimicrobial and cytotoxic properties of this compound and a Defensin.
Caption: A typical workflow for comparing antimicrobial peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Defensin - Wikipedia [en.wikipedia.org]
- 5. Defensins and Other Antimicrobial Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nostatic.com [nostatic.com]
- 8. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cecropin - Wikipedia [en.wikipedia.org]
- 10. The structure of the gene for cecropin B, an antibacterial immune protein from Hyalophora cecropia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. bachem.com [bachem.com]
- 13. Defensin - Proteopedia, life in 3D [proteopedia.org]
- 14. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Antiviral Mechanisms of Human Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin-B: A Comparative Guide to Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cecropin-B, an antimicrobial peptide (AMP), against alternative antimicrobial agents. It is supported by a review of preclinical and clinical data, with detailed experimental methodologies for key assays.
Introduction to this compound
This compound is a potent, 35- to 37-residue cationic antimicrobial peptide originally isolated from the hemolymph of the Cecropia moth, Hyalophora cecropia.[1][2] It forms a critical component of the insect's innate immune system, providing a first line of defense against invading pathogens.[1][3] Like many AMPs, this compound's structure is characterized by two α-helical segments connected by a flexible hinge, creating an amphipathic molecule with both positively charged and hydrophobic regions.[4][5] This structure is fundamental to its mechanism of action and its potential as a therapeutic agent in an era of widespread antibiotic resistance.[4][6]
Mechanism of Action
This compound's primary bactericidal mechanism is the rapid, physical disruption of the bacterial cell membrane, a process that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[4] The process is receptor-independent and can be described in several stages:
-
Electrostatic Attraction: The cationic (positively charged) nature of this compound facilitates its initial binding to the anionic (negatively charged) components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4][7]
-
Membrane Insertion: Upon binding, the peptide inserts its hydrophobic regions into the lipid bilayer's core.[4]
-
Pore Formation: At sufficient concentrations, this compound monomers aggregate and form pores or channels in the membrane. The "toroidal pore" model is widely suggested, where the peptides induce membrane curvature, forming a water-filled channel lined by both the peptides and the lipid heads.[3][4] This leads to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.[2][8]
Preclinical Data
This compound exhibits potent, broad-spectrum activity, particularly against Gram-negative bacteria.[9][10] Its efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth. Gram-negative bacteria are generally more sensitive, which is attributed to this compound's strong interaction with the LPS layer of the outer membrane.[9][10][11]
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µM)
| Peptide/Antibiotic | E. coli | P. aeruginosa | K. pneumoniae | S. aureus | B. subtilis | Reference(s) |
|---|---|---|---|---|---|---|
| This compound | 0.5 - 4 | 2 - 8 | 1 - 6.25 | >64 | 1 - 4 | [9][12][13] |
| Cecropin-A | 0.5 - 2 | 4 - 16 | 2 - 8 | >64 | 2 - 8 | [1][14] |
| LL-37 (Human) | 4 - 16 | 8 - 32 | >32 | 8 - 32 | 4 - 16 | [12] |
| Melittin | 2 - 8 | 4 - 16 | 4 - 16 | 2 - 8 | 1 - 4 | [12] |
| Colistin | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 | >128 | >128 | [14] |
Note: Values are compiled from multiple sources and represent typical ranges. Experimental conditions (e.g., media composition) can affect results.
A critical attribute for any therapeutic is its selectivity for microbial cells over host cells. This compound has demonstrated a highly favorable safety profile, with very low toxicity toward mammalian cells at concentrations far exceeding its effective antimicrobial dose.[7][15] This is often quantified by measuring hemolytic activity (lysis of red blood cells, HC₅₀) and cytotoxicity against various cell lines (IC₅₀).
Table 2: Comparative Cytotoxicity Data
| Peptide | Hemolytic Activity (HC₅₀ in µM) | Cytotoxicity vs. RAW264.7 cells (IC₅₀ in µM) | Therapeutic Index (vs. E. coli) | Reference(s) |
|---|---|---|---|---|
| This compound | > 200 | > 100 | > 50-400 | [7][12] |
| LL-37 (Human) | > 250 | ~150 | > 15 | [12] |
| Melittin | ~ 2-5 | ~ 3-7 | < 1 | [7][12] |
Note: Therapeutic Index calculated as HC₅₀ / MIC. Higher values indicate greater selectivity and safety.
As shown, this compound displays minimal hemolytic activity even at high concentrations, in stark contrast to the highly lytic bee venom peptide, Melittin.[7][12] This high selectivity is a significant advantage for potential systemic applications.
The therapeutic potential of this compound has been validated in several animal models of infection. These studies demonstrate that the peptide can effectively reduce bacterial burden and improve survival rates.
Table 3: Summary of In Vivo Efficacy Studies
| Peptide | Animal Model | Pathogen | Dose & Route | Key Outcome(s) | Reference(s) |
|---|---|---|---|---|---|
| This compound | Rat Sepsis Model | E. coli | 1 mg/kg (IP) | Reduced lethality post-challenge. | [16] |
| Cecropin-like (DAN2) | Mouse Sepsis Model | E. coli | 20 mg/kg (IP) | 100% survival; significant reduction in bacterial load in blood and peritoneal fluid. | [16][17] |
| This compound | Dairy Goat Mastitis | S. aureus | Intramammary injection | Inhibited mastitis development. | [18] |
IP: Intraperitoneal
These studies suggest that cecropins are effective in vivo, though further research is needed to establish optimal dosing, pharmacokinetics, and safety in more complex infection models.[16]
Clinical Trial Data
To date, there is limited publicly available data on this compound entering human clinical trials. The development of AMPs for clinical use has faced challenges, including stability, manufacturing costs, and delivery methods.[19][20] While a number of other AMPs are in Phase 1 or Phase 2 clinical trials, these are primarily for topical applications to treat skin, wound, or eye infections.[21] The systemic use of peptides like this compound remains a key area for future research, with a focus on overcoming hurdles like proteolytic degradation.[19][20]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of antimicrobial peptides.
This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.[22][23]
Methodology:
-
Preparation of Bacterial Inoculum: Select 3-5 colonies from a fresh agar (B569324) plate and inoculate into 5 mL of Cation-Adjusted Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (0.5 McFarland standard). Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22][24]
-
Preparation of Peptide Dilutions: Dissolve the peptide stock in sterile water or 0.01% acetic acid. Perform serial two-fold dilutions in polypropylene (B1209903) tubes using a diluent of 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide adsorption to plastic surfaces.[22][25]
-
Assay Procedure: In a sterile 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Add 11 µL of each peptide dilution to the appropriate wells. Include a positive control (bacteria without peptide) and a negative control (broth only).[22]
-
Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration that completely inhibits visible growth, assessed either visually or with a microplate reader at 600 nm.[22]
This assay measures the lytic activity of a peptide against red blood cells (RBCs), serving as a primary screen for cytotoxicity.[15][26]
Methodology:
-
Preparation of RBCs: Obtain fresh red blood cells (e.g., human, mouse) and wash them three times with sterile phosphate-buffered saline (PBS) by repeated centrifugation (1,000 x g for 10 min) and resuspension. Prepare an 8% (v/v) suspension of the washed RBCs in PBS.[7]
-
Assay Procedure: Add 50 µL of the 8% RBC suspension to each well of a 96-well plate. Add 50 µL of serially diluted peptide (in PBS) to the wells.[7]
-
Controls: Include a negative control (RBCs with PBS only, 0% hemolysis) and a positive control (RBCs with a final concentration of 1% Triton X-100, 100% hemolysis).[26][27]
-
Incubation and Measurement: Incubate the plate for 1 hour at 37°C. After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.[7] Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance at 450 nm or 570 nm to quantify hemoglobin release.[12]
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.[12]
Conclusion
The preclinical data for this compound are compelling. It demonstrates potent bactericidal activity, especially against challenging Gram-negative pathogens, combined with an excellent safety profile characterized by high selectivity for microbial membranes over host cells. While its progression to clinical trials has been hampered by challenges common to all peptide therapeutics, namely susceptibility to proteolytic degradation, its fundamental properties make it an attractive scaffold for development.[12] Future research focused on enhancing stability through strategies like nano-encapsulation or synthetic modifications may unlock the full therapeutic potential of this compound in combating multidrug-resistant infections.
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification and recombinant expression of an antimicrobial peptide (cecropin B-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimicrobial peptides and their potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A novel antibacterial approach of this compound peptide loaded on chitosan nanoparticles against MDR Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Effects of dietary cecropin on growth performance, diarrhea rate and intestinal health of nursery Hainan pigs [frontiersin.org]
- 19. Antimicrobial Peptides towards Clinical Application—A Long History to Be Concluded - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. biomedres.us [biomedres.us]
- 22. benchchem.com [benchchem.com]
- 23. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Broth Microdilution Assay [bio-protocol.org]
- 25. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 26. benchchem.com [benchchem.com]
- 27. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Cecropin-B and Other Antimicrobial Peptides
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between different antimicrobial peptides (AMPs) is paramount in the development of robust and sustainable therapeutic strategies. This guide provides a comprehensive comparison of cross-resistance profiles involving Cecropin-B, a potent insect-derived AMP, and other classes of antimicrobial peptides. The information presented herein is supported by experimental data to facilitate an objective evaluation of these promising molecules in the face of evolving microbial resistance.
Executive Summary
The development of microbial resistance to conventional antibiotics has propelled antimicrobial peptides into the spotlight as a viable alternative. However, the potential for bacteria to develop resistance to AMPs, and crucially, for that resistance to extend to other AMPs (cross-resistance), is a critical consideration. This guide synthesizes available data on cross-resistance patterns observed in bacteria resistant to this compound. While comprehensive data across multiple bacterial species remains an active area of research, existing studies provide valuable insights into the mechanisms and likelihood of cross-resistance.
Cross-Resistance of this compound Resistant Bacteria: A Data-Driven Comparison
The following table summarizes the available quantitative data on the cross-resistance of bacterial strains with experimentally evolved resistance to Cecropin P1 (a close analog of this compound) against other antimicrobial peptides. The data is presented as the fold-change in the Minimum Inhibitory Concentration (MIC) for the resistant strain compared to the susceptible parent strain. An increase in the fold-change indicates cross-resistance, while a decrease suggests collateral sensitivity.
Table 1: Cross-Resistance Profile of Pseudomonas aeruginosa with Evolved Resistance to Cecropin P1
| Antimicrobial Peptide (AMP) | Class/Family | Fold-Change in MIC of Cecropin P1 Resistant Strain |
| Melittin | Bee Venom Peptide | No significant cross-resistance |
| Pexiganan | Magainin Analog | Collateral sensitivity (increased susceptibility) |
| PA-13 | Synthetic Peptide | Collateral sensitivity (increased susceptibility) |
| FK20 | Synthetic Peptide | Collateral sensitivity (increased susceptibility) |
Note: Data is derived from studies on Pseudomonas aeruginosa. Further research is required to establish similar comprehensive profiles for other clinically relevant bacteria such as Escherichia coli and Staphylococcus aureus.
Experimental Protocols
The generation of robust and reproducible cross-resistance data hinges on standardized experimental methodologies. Below are detailed protocols for key experiments cited in the study of AMP resistance.
Protocol 1: Experimental Evolution of this compound Resistance
This protocol outlines a method for inducing resistance to this compound in a bacterial population through continuous exposure to sub-lethal concentrations of the peptide.
-
Bacterial Strain and Culture Conditions:
-
Select a susceptible wild-type bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, or P. aeruginosa PAO1).
-
Grow the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) at the optimal temperature and aeration for the specific strain.
-
-
Serial Passage with Increasing this compound Concentration:
-
Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the wild-type strain using a standard broth microdilution assay.
-
Initiate serial passages by inoculating a fresh culture with the bacterial strain in the presence of a sub-lethal concentration of this compound (e.g., 0.5 x MIC).
-
Incubate the culture until it reaches a specific growth phase (e.g., mid-logarithmic or stationary).
-
For the subsequent passage, transfer an aliquot of the culture to a fresh medium containing a slightly increased concentration of this compound.
-
Repeat this process for a predetermined number of passages or until a significant increase in the MIC is observed.
-
Simultaneously, passage a control lineage in a medium without this compound to monitor for any adaptation to the laboratory conditions.
-
-
Isolation and Characterization of Resistant Strains:
-
After the final passage, streak the culture onto an agar (B569324) plate to isolate single colonies.
-
Select individual colonies and confirm their resistance by determining the MIC of this compound.
-
Store the confirmed resistant isolates for future cross-resistance testing.
-
Protocol 2: Determining Minimum Inhibitory Concentration (MIC) for Cross-Resistance Assessment
The broth microdilution method is a standardized technique to quantify the antimicrobial activity of a peptide.
-
Preparation of Materials:
-
Prepare stock solutions of the antimicrobial peptides to be tested in a suitable solvent.
-
Use sterile 96-well microtiter plates.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL) and dilute it to the final desired concentration in the appropriate broth medium.
-
-
Serial Dilution of AMPs:
-
Perform two-fold serial dilutions of each AMP in the broth medium directly in the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the serially diluted AMPs.
-
Include a positive control (bacteria with no AMP) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the bacterial strain for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Signaling Pathways and Resistance Mechanisms
The development of resistance to this compound and other cationic antimicrobial peptides in Gram-negative bacteria is often mediated by sophisticated two-component regulatory systems, most notably the PhoP/PhoQ system.
The PhoP/PhoQ Two-Component System
The PhoP/PhoQ system acts as a sensor and transducer of environmental signals, including the presence of cationic antimicrobial peptides.
-
Sensing: The sensor kinase, PhoQ, is an inner membrane protein with a periplasmic sensing domain. In the presence of high divalent cation concentrations (like Mg2+), PhoQ is in an inactive state. Cationic AMPs, such as this compound, are thought to displace these divalent cations from the outer leaflet of the inner membrane, leading to a conformational change in PhoQ and its subsequent activation.
-
Signal Transduction: Upon activation, PhoQ autophosphorylates a conserved histidine residue. The phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator, PhoP.
-
Transcriptional Regulation: Phosphorylated PhoP (PhoP-P) acts as a transcriptional regulator, binding to specific DNA sequences (PhoP boxes) in the promoter regions of target genes. This binding can either activate or repress gene expression.
-
Resistance Mechanisms: PhoP-P upregulates the expression of genes involved in:
-
LPS Modification: Enzymes that modify the lipid A portion of lipopolysaccharide (LPS) by adding positively charged moieties (e.g., 4-amino-4-deoxy-L-arabinose) or fatty acyl chains. These modifications reduce the net negative charge of the bacterial outer membrane, thereby decreasing the electrostatic attraction for cationic AMPs like this compound.
-
Outer Membrane Remodeling: Alterations in the expression of outer membrane proteins can also contribute to reduced susceptibility.
-
Below is a diagram illustrating the activation of the PhoP/PhoQ signaling pathway in response to this compound.
Caption: Activation of the PhoP/PhoQ signaling pathway by this compound leading to resistance.
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines the typical workflow for investigating cross-resistance between this compound and other AMPs.
Caption: Experimental workflow for assessing cross-resistance to antimicrobial peptides.
Conclusion
The study of cross-resistance between this compound and other AMPs is a critical field of research for the development of effective and durable antimicrobial therapies. The available data, primarily from studies on Pseudomonas aeruginosa, suggests that resistance to a Cecropin-like peptide does not necessarily confer broad cross-resistance to other AMPs and may even lead to increased susceptibility (collateral sensitivity) to some. The PhoP/PhoQ two-component system is a key signaling pathway involved in mediating resistance to cationic AMPs in Gram-negative bacteria. Further research is essential to expand our understanding of these complex resistance patterns across a wider range of bacterial pathogens and AMPs. This knowledge will be instrumental in designing novel AMP-based therapeutics and combination therapies that can outmaneuver bacterial evolution and combat the growing threat of antibiotic resistance.
"Cecropin-B" efficacy against multidrug-resistant (MDR) bacteria compared to other peptides
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. As conventional antibiotics lose their effectiveness, the scientific community is increasingly turning to antimicrobial peptides (AMPs) as a promising alternative. Among these, Cecropin-B, a potent, insect-derived peptide, has demonstrated significant bactericidal activity. This guide provides an objective comparison of this compound's efficacy against MDR bacteria relative to other notable antimicrobial peptides, supported by experimental data.
Comparative Efficacy Against MDR Pathogens
This compound exhibits robust activity, particularly against Gram-negative bacteria, a common source of MDR infections. Its efficacy, typically measured by the Minimum Inhibitory Concentration (MIC), has been documented against several clinically relevant MDR strains. For a comprehensive understanding, its performance is compared here with two other well-studied AMPs: LL-37, a human cathelicidin, and Human Beta-Defensin 3 (hBD-3), a human defensin.
It is important to note that direct comparisons of MIC values across different studies should be made with caution, as experimental conditions can vary. The data presented below is a compilation from multiple sources to provide a broad comparative overview.
| Peptide | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| This compound | Klebsiella pneumoniae | Multidrug-Resistant (MDR) | 6.25 - 50 | [1] |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | Not widely reported | ||
| Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | 32 - >256 | [2] | |
| LL-37 | Klebsiella pneumoniae | Multidrug-Resistant (MDR) | 1.9 - 500 | [3][4] |
| Klebsiella pneumoniae | Colistin-Resistant | >50 | [5][6] | |
| Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | Not widely reported in comparative studies | ||
| Human Beta-Defensin 3 (hBD-3) | Klebsiella pneumoniae | ESBL-producing | 8 - >32 | [7] |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 2 - 16 | [7] | |
| Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | 4 - >32 | [7][8] |
Key Observations:
-
Gram-Negative Specificity: this compound and its analogs generally show higher potency against Gram-negative bacteria.[9]
-
Variability in Potency: The MIC values for all peptides can vary significantly depending on the specific MDR strain and its resistance mechanisms.
-
Data Gaps: There is a notable lack of direct, head-to-head comparative studies testing this compound, LL-37, and hBD-3 against the same panel of MDR isolates under identical conditions.
Mechanisms of Action: A Shared Strategy of Membrane Disruption
The primary mechanism of action for this compound, LL-37, and hBD-3 against bacteria is the disruption of the cell membrane.[10][11] This process is multifaceted and can involve several stages:
-
Electrostatic Attraction: As cationic peptides, they are initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Permeabilization: Upon binding, the peptides insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential intracellular contents and ultimately leading to cell death.[7] Different models, such as the "barrel-stave," "toroidal pore," and "carpet" models, have been proposed to describe the specifics of this process.
-
Intracellular Targets: Some evidence suggests that after penetrating the membrane, these peptides can also interact with intracellular targets, such as DNA and proteins, further contributing to their bactericidal effect.[10]
dot
Caption: General mechanism of action for cationic antimicrobial peptides.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro susceptibility testing. The following are detailed methodologies for key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the visible growth of a bacterium.
-
Bacterial Culture Preparation: A single colony of the MDR bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptide. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
dot
Caption: Workflow for the broth microdilution assay.
Biofilm Inhibition Assay
This assay measures the ability of an antimicrobial peptide to prevent the formation of biofilms.
-
Bacterial Culture and Peptide Preparation: Similar to the MIC assay, a standardized bacterial suspension and serially diluted peptides are prepared in a 96-well plate.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing and Staining: The wells are gently washed to remove planktonic (free-floating) bacteria. The remaining adherent biofilm is then stained, typically with crystal violet.
-
Quantification: The stain is solubilized, and the absorbance is measured using a microplate reader. A reduction in absorbance in the presence of the peptide indicates inhibition of biofilm formation.
Conclusion
This compound is a promising antimicrobial peptide with demonstrated efficacy against a range of multidrug-resistant bacteria, particularly Gram-negative pathogens. Its potent membrane-disrupting mechanism of action makes it an attractive candidate for further development. However, the existing literature highlights the need for more direct comparative studies that evaluate this compound alongside other classes of antimicrobial peptides against a standardized panel of MDR strains. Such studies will be crucial for accurately positioning this compound within the growing arsenal (B13267) of potential therapies to combat antibiotic resistance.
References
- 1. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. A Novel Cecropin D-Derived Short Cationic Antimicrobial Peptide Exhibits Antibacterial Activity Against Wild-Type and Multidrug-Resistant Strains of Klebsiella pneumoniae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.9. Biofilm Inhibition and Eradication Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. goldbio.com [goldbio.com]
- 8. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
Cecropin-B: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells
A detailed guide for researchers on the preferential anticancer activity of Cecropin-B, supported by experimental data and protocols.
This compound, a cationic antimicrobial peptide, is emerging as a promising candidate in oncology due to its demonstrated ability to selectively target and eliminate cancer cells while exhibiting minimal toxicity toward normal, healthy cells.[1] This guide provides a comprehensive comparison of this compound's performance against various cancer cell lines versus non-malignant cells, complete with supporting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
The Basis of Selectivity: A Tale of Two Membranes
The primary driver of this compound's selectivity lies in the fundamental differences between the cell membranes of cancerous and normal cells. Cancer cell membranes possess a net negative charge due to an over-expression of anionic molecules like phosphatidylserine.[2] In contrast, normal mammalian cell membranes are electrically neutral. The cationic (positively charged) nature of this compound allows it to preferentially bind to the negatively charged cancer cell membranes through electrostatic interactions.[2] This initial binding is the critical first step that leads to cell death, a process that does not occur efficiently with the neutral membranes of healthy cells.
Dual-Pronged Attack: Mechanism of Action
This compound employs a dual mechanism to eradicate cancer cells: direct membrane disruption and the induction of apoptosis (programmed cell death).[1]
-
Membrane Permeabilization: Upon binding to the cancer cell membrane, this compound peptides insert themselves into the lipid bilayer, forming pores or ion channels.[3][4] This disrupts the membrane's integrity, leading to the leakage of essential cellular components and ultimately, cell lysis.[5][6]
-
Induction of Apoptosis: Beyond mere physical disruption, this compound can trigger the intrinsic apoptotic pathway. Studies have shown that treatment with this compound leads to the up-regulation of key apoptosis-related genes such as Caspase-3 and Fas, driving the cell towards programmed death.[2]
Below is a diagram illustrating this dual mechanism.
Quantitative Analysis: this compound's Efficacy
The selective cytotoxicity of this compound has been quantified in numerous studies. The following tables summarize the inhibitory concentration (IC50) values and other cytotoxicity metrics for this compound against various cancer cell lines compared to normal cells.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer vs. Benign Cells
| Cell Line | Cell Type | IC50 (µg/mL) | Assay | Reference |
| Bladder Cancer Lines | ||||
| 486P | Bladder Cancer | 181.1 | WST-1 | [6] |
| RT4 | Bladder Cancer | 240.4 | WST-1 | [6] |
| 647V | Bladder Cancer | 184.81 | WST-1 | [6] |
| J82 | Bladder Cancer | 97.93 | WST-1 | [6] |
| Benign Fibroblasts | ||||
| ZF07 | Murine Fibroblast | Not Determined | WST-1 | [6] |
| 3T6 | Murine Fibroblast | Not Determined | WST-1 | [6] |
*IC50 values could not be determined as significant cell viability reduction was not achieved, highlighting selectivity.[6]
Table 2: Cytotoxicity of Cecropins on Breast Cancer and Mesothelioma Cell Lines
| Cell Line | Cell Type | Peptide | Concentration (µM) | % Cytostasis | Assay | Reference |
| MDA-MB-231 | Human Breast Adenocarcinoma | This compound | 120 | 33.16% | MTT | [5] |
| M14K | Human Mesothelioma | This compound | 120 | 22.56% | MTT | [5] |
Table 3: Apoptosis Induction in Breast Cancer Cells by this compound
| Cell Line | Treatment (2 µg/mL this compound) | % Apoptotic Cells (4h) | Assay | Reference |
| 4T1 | Control | ~1.5% | Annexin V/PI Staining | [2] |
| 4T1 | This compound | ~9.0% | Annexin V/PI Staining | [2] |
Experimental Protocols
To facilitate the validation and further investigation of this compound's selectivity, detailed protocols for key cytotoxicity and apoptosis assays are provided below.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells and normal control cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated wells as a negative control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the this compound concentration to determine the IC50 value.
Membrane Integrity Assessment (LDH Cytotoxicity Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[7]
-
Incubation: Incubate the plate for the desired time (e.g., 4-24 hours).
-
Sample Collection: Carefully collect a sample of the supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).[1]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cancer cells with the desired concentration of this compound for a specified time (e.g., 4 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells using a flow cytometer within one hour.[1] Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
The following diagram outlines a typical workflow for evaluating the selectivity of this compound.
Conclusion
The available data strongly support the selective anticancer properties of this compound.[6][8] Its unique, dual-action mechanism, which preferentially targets the distinct membrane properties of cancer cells, minimizes damage to healthy tissues. This inherent selectivity, combined with its demonstrated efficacy against a range of cancer types, positions this compound as a compelling candidate for further preclinical and clinical development as a novel cancer therapeutic. The provided protocols and data serve as a robust foundation for researchers aiming to explore and harness the therapeutic potential of this promising peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. Preliminary experimental anticancer activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]
- 6. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Cecropin-B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cecropin-B, a potent antimicrobial peptide. Adherence to these protocols is critical for personal safety and maintaining the integrity of experimental outcomes.
Immediate Safety and Hazard Information
This compound is an antimicrobial peptide that, while not classified as a hazardous substance, requires careful handling to minimize exposure and potential irritation.[1] The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.[1]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
Currently, there are no established occupational exposure limit values for this compound.[1] Therefore, it is crucial to handle it with care, assuming it to be a potentially hazardous chemical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound in its lyophilized powder and solution forms.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes of solutions or airborne powder. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. A NIOSH-approved N95 or P1 dust mask is recommended when handling the powder form to avoid nuisance dust. | Minimizes the risk of inhaling the lyophilized powder. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural guide for the safe handling of this compound from receipt to preparation for experimental use.
-
Receiving and Storage:
-
Upon receipt, inspect the vial for damage.
-
Store the lyophilized peptide in a dry, dark, and cool environment, with -20°C being the preferred temperature for long-term storage.
-
To prevent moisture contamination, allow the vial to warm to room temperature in a desiccator before opening.
-
-
Preparation of Stock Solution:
-
Conduct all handling of the lyophilized powder in a designated clean area, such as a chemical fume hood or a bench with local exhaust ventilation, to minimize inhalation risk.
-
Wear all required PPE (lab coat, gloves, and eye protection). A dust mask is recommended when weighing the powder.
-
Dissolve the lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.
-
Tightly seal the vial immediately after use to prevent contamination.
-
-
Experimental Use:
-
When working with this compound solutions, continue to wear appropriate PPE.
-
Use fresh, sterile equipment (e.g., pipette tips, vials) for each experimental step to avoid cross-contamination.
-
Clearly label all solutions with the peptide name, concentration, and preparation date.
-
For short-term storage of solutions, refrigeration is recommended. For longer-term storage, aliquot the solution into single-use quantities and store at -20°C or colder to avoid repeated freeze-thaw cycles.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure a safe laboratory environment. Treat all peptide waste as chemical waste.[1]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as empty vials, pipette tips, and gloves, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all unused this compound solutions in a separate, leak-proof, and clearly labeled hazardous waste container. Never pour peptide solutions down the sink.[1]
-
-
Container Management:
-
Ensure all waste containers are appropriate for the type of waste and are kept closed when not in use.
-
Store waste containers in a designated hazardous waste accumulation area.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of laboratory chemical waste.
-
Emergency Procedures
In the event of an accidental exposure, follow these first aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
After Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek medical advice.[2]
-
In Case of a Spill: Wear appropriate PPE, including a respirator if dealing with the powder form. Mechanically collect the spilled solid material (e.g., by sweeping) and place it in a suitable, closed container for disposal. Prevent the spilled material from entering drains or waterways.
Experimental Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
